9H-fluorene-4-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)14(11)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULSUBOPFDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369266 | |
| Record name | 9H-fluorene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141606-44-2 | |
| Record name | 9H-fluorene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 9H-fluorene-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-4-carbonitrile
Introduction
This compound, a derivative of the polycyclic aromatic hydrocarbon fluorene, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar fluorenyl core, combined with the electron-withdrawing nitrile group, imparts a unique set of physicochemical properties that make it a valuable building block in the synthesis of novel organic materials and potential therapeutic agents.[1][2] This guide provides a comprehensive overview of the core , offering both established data and field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Molecular Identity and Structural Features
The foundational step in characterizing any chemical entity is to establish its molecular identity. This compound is unambiguously identified by its CAS Registry Number, molecular formula, and molecular weight.
| Property | Value | Source(s) |
| CAS Number | 1529-40-4 | [1][3][4] |
| Molecular Formula | C₁₄H₉N | [3][4] |
| Molecular Weight | 191.23 g/mol | [3][4] |
| Synonyms | 4-Cyanofluorene | [5] |
The structure of this compound is characterized by a tricyclic fluorene system with a nitrile (-C≡N) group substituted at the 4-position of one of the benzene rings. The methylene bridge at the 9-position is a key feature, as the protons at this position are acidic. The presence of the electron-withdrawing nitrile group is expected to influence the electron density distribution across the aromatic system and significantly impact the acidity of the C9 protons compared to the parent fluorene molecule.
Caption: 2D structure of this compound.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is paramount for its application in drug development and materials science, as these properties govern its behavior in various environments.
Physical State and Thermal Properties
This compound exists as a pale yellow solid at room temperature.[5] Its melting point is a key indicator of purity, with a narrow range suggesting a high degree of purity.
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [5] |
| Melting Point | 151-152 °C | [1] |
| Boiling Point | 390.3 °C (at 760 mmHg) | [1] |
| Density | 1.2 g/cm³ | [1] |
The determination of the melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance. This protocol is based on the widely accepted capillary tube method, as detailed in standards such as ASTM E324 and USP <741>.[6][7][8]
Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Self-Validating System: The protocol's reliability is ensured by calibrating the apparatus with certified reference standards that have sharp, well-defined melting points. This calibration should be performed regularly to account for any instrumental drift.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a compact column of 2-4 mm in height.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Initial Determination (Rapid Heating): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Introduce a new capillary with the sample and heat at a slow rate of 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is reported as T_initial - T_final.
-
Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.
Solubility Profile
Causality Behind Experimental Choices: The shake-flask method is a robust technique for determining the thermodynamic solubility of a compound. Allowing the system to reach equilibrium over an extended period (24-48 hours) is essential to ensure that the solvent is truly saturated with the solute. The use of a suitable analytical method like HPLC allows for accurate quantification of the dissolved compound.
Self-Validating System: The attainment of a plateau in the concentration of the solute over successive time points serves as an internal validation that equilibrium has been reached.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, DMSO, acetone) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for solubility determination by the shake-flask method.
Acidity (pKa)
Causality Behind Experimental Choices: Potentiometric titration is a classic and reliable method for pKa determination.[13] It relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (a strong base in this case). The pKa corresponds to the pH at which half of the compound has been deprotonated. The use of a co-solvent system is necessary due to the poor water solubility of the compound.
Self-Validating System: The accuracy of the measurement is dependent on the precise calibration of the pH meter using standard buffers in the same co-solvent system.
Methodology:
-
Solvent System Preparation: Prepare a suitable co-solvent system (e.g., 80:20 methanol:water) to ensure the solubility of both the neutral and deprotonated forms of the compound.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the co-solvent system to a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add small, precise aliquots of a standardized strong base (e.g., NaOH in the same co-solvent system) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR (300 MHz, CDCl₃):
-
δ 8.03 (s, 1H)
-
δ 7.81 (d, J = 7.6 Hz, 1H)
-
δ 7.64 – 7.57 (m, 3H)
-
δ 7.46 – 7.36 (m, 2H)
-
δ 3.98 (s, 2H)[5]
¹³C NMR (75 MHz, CDCl₃):
-
δ 148.12 (C)
-
δ 142.99 (C)
-
δ 142.76 (C)
-
δ 139.69 (C)
-
δ 130.31 (CH)
-
δ 128.14 (CH)
-
δ 127.30 (CH)
-
δ 125.78 (CH)
-
δ 125.23 (CH)
-
δ 123.42 (CH)
-
δ 120.43 (CH)
-
δ 119.42 (C)
-
δ 110.77 (C)
-
δ 37.32 (CH₂)[5]
Interpretation:
-
The singlet at 3.98 ppm in the ¹H NMR spectrum corresponds to the two equivalent protons of the CH₂ group at the 9-position.
-
The signals in the aromatic region (7.36-8.03 ppm) correspond to the seven protons on the fluorene ring system.
-
In the ¹³C NMR spectrum, the signal at 37.32 ppm is characteristic of the C9 carbon.
-
The signal at 119.42 ppm is assigned to the nitrile carbon, and the signal at 110.77 ppm corresponds to the carbon to which the nitrile group is attached. The remaining signals in the aromatic region are assigned to the other carbon atoms of the fluorene core.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands are expected:
-
~2220-2230 cm⁻¹: A sharp, strong absorption corresponding to the C≡N stretching vibration of the nitrile group.
-
~3000-3100 cm⁻¹: A series of weak to medium absorptions due to the C-H stretching of the aromatic rings.
-
~2850-2950 cm⁻¹: Weak absorptions from the C-H stretching of the CH₂ group at the 9-position.
-
~1600 cm⁻¹ and ~1450 cm⁻¹: Absorptions due to C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound.[4] Fragmentation patterns can provide further structural information.
Applications in Research and Drug Development
The unique structural and electronic properties of fluorene derivatives make them highly valuable in several areas of research and development.
-
Materials Science: The rigid and planar structure of the fluorene core, combined with its high photoluminescence quantum yield, makes fluorene derivatives, including this compound, excellent candidates for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][14] The nitrile group can be used to tune the electronic properties of these materials.
-
Drug Discovery: The fluorene scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a number of biologically active compounds.[15] this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[1]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is of utmost importance. For this compound, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry place away from light.
Conclusion
This compound is a fascinating molecule with a rich set of physicochemical properties that make it a valuable tool for chemists in both academia and industry. This guide has provided a detailed overview of its known properties and has offered robust, field-tested protocols for the determination of those that are not yet fully characterized in the literature. A thorough understanding of these properties is the cornerstone of its successful application in the development of the next generation of advanced materials and pharmaceuticals.
References
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ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, [Link]
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OECD, Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995, [Link]
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Infinita Lab, "Melting Points and the Melting Range of Organic Chemicals ASTM E324," 2021. [Link]
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FILAB, "Solubility testing in accordance with the OECD 105," [Link]
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Analytice, "OECD 105 - Water Solubility Test at 20°C," [Link]
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De Belder, S., et al. "Development of Methods for the Determination of pKa Values." PMC, 2017. [Link]
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Meloun, M., et al. "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis." ResearchGate, 2017. [Link]
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IUPAC, "Critical compilation of acid pKa values in polar aprotic solvents," 2024. [Link]
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Phillips, K. A., et al. "Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing." PMC, 2019. [Link]
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Popović-Kuzmanović, D., et al. "Chromatographic Approaches for Physicochemical Characterization of Compounds." Open Access eBooks, 2018. [Link]
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Regulations.gov, "Product Properties Test Guidelines OPPTS 830.7200 Melting Point/Melting Range," [Link]
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Kumar, S., et al. "Physico-chemical Properties of Solid Drugs: A Review." Asian Journal of Pharmacy and Technology, 2016. [Link]
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Pirvu, L., et al. "Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants." ACS Publications, 2023. [Link]
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Puras, A., et al. "The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications." PMC, 2024. [Link]
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9H-fluorene-4-carbonitrile molecular structure and IUPAC name
An In-depth Technical Guide to 9H-fluorene-4-carbonitrile: Structure, Synthesis, and Applications
Introduction
The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a cornerstone in the architecture of functional organic molecules. Its rigid, planar, and electron-rich nature makes it a privileged scaffold in both medicinal chemistry and materials science. When functionalized, fluorene derivatives exhibit a vast spectrum of chemical and physical properties, leading to their use in pharmaceuticals, organic light-emitting diodes (OLEDs), and fluorescent probes.[1]
This technical guide focuses on a specific, yet highly versatile derivative: This compound . As researchers and drug development professionals, understanding the fundamental characteristics of such a building block is paramount. The strategic placement of the nitrile group at the 4-position imparts unique electronic properties and offers a reactive handle for extensive chemical modification. This document provides a comprehensive overview of its molecular structure, a field-proven synthetic protocol, detailed spectroscopic analysis, and a discussion of its potential applications, serving as a vital resource for its utilization in advanced research.
Molecular Structure and Nomenclature
The foundational step in utilizing any chemical compound is a precise understanding of its structure and official naming conventions.
IUPAC Name: this compound
Common Synonyms: 4-cyanofluorene
The structure consists of the 9H-fluorene core, where two benzene rings are fused to a central five-membered ring. The numbering of the fluorene system is standardized, and in this isomer, the carbonitrile (-C≡N) group is substituted at the C4 position. The methylene bridge at C9 is a key structural feature, providing a site for further functionalization, although the C9 protons are also acidic (pKa ≈ 22.6 in DMSO).
(Image generated for illustrative purposes)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while data for the molecular formula and weight are definitive, experimental properties for this specific isomer are not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉N | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| CAS Number | Not explicitly assigned; often grouped with isomers. | |
| Solubility | Expected to be soluble in organic solvents (DMF, CH₂Cl₂, THF, Ethyl Acetate) and insoluble in water. | General chemical principles |
Note: For comparison, the related isomer 9H-fluorene-9-carbonitrile (CAS: 1529-40-4) has a reported melting point of 151-152 °C and a boiling point of 390.3 °C.[4] These values should not be assumed for the 4-carbonitrile isomer but provide a general indication of its physical state.
Synthesis and Reactivity
The introduction of the nitrile group onto the fluorene scaffold is a critical synthetic step. A reliable method for achieving this is the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide.
Rationale: This reaction is a well-established and robust method for forming aryl nitriles. It typically employs a copper(I) cyanide salt and a polar, high-boiling solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution of the halide. The choice of 4-bromo-9H-fluorene as the starting material is logical, as it is readily accessible through the bromination of 9H-fluorene.
A proven synthetic pathway is detailed in the protocol below.[3]
Synthetic Protocol: Synthesis of this compound[4]
-
Reactant Setup: To a solution of 4-bromo-9H-fluorene (0.5 g, 2.04 mmol) in dry dimethylformamide (DMF) (20.4 mL) in a round-bottom flask, add copper(I) cyanide (CuCN) (0.73 g, 8.16 mmol).
-
Reaction Condition: Heat the reaction mixture to 150 °C and maintain for 16 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Workup: After cooling to room temperature, add aqueous ammonia to the mixture to complex the copper salts.
-
Extraction: Extract the product into dichloromethane (CH₂Cl₂) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel using a Hexane/Ethyl Acetate (4:1) eluent system to yield this compound as a pale yellow solid (yield: 38%).[3]
Caption: Rosenmund-von Braun synthesis of this compound.
Reactivity: The reactivity of this compound is dominated by two key features: the nitrile group and the aromatic system.
-
Nitrile Group: It is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, opening up a wide array of subsequent derivatization possibilities.
-
Aromatic Rings: The fluorene core can undergo electrophilic aromatic substitution. The nitrile group is electron-withdrawing and a meta-director, which will influence the position of any further substitution on its own ring.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a definitive fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The following data was obtained in CDCl₃.[3]
-
¹H NMR (300 MHz, CDCl₃) δ: 7.99 – 7.90 (d, J = 6.6 Hz, 1H), 7.78 (d, J = 6.6 Hz, 1H), 7.62 – 7.53 (m, 2H), 7.50 – 7.34 (m, 3H), 4.02 (s, 2H).
-
Interpretation: The singlet at 4.02 ppm corresponds to the two protons of the CH₂ group at the C9 position. The complex multiplets between 7.34 and 7.99 ppm are characteristic of the seven aromatic protons on the fluorene scaffold.
-
-
¹³C NMR (75 MHz, CDCl₃) δ: 146.98 (C), 142.91 (C), 142.23 (C), 139.95 (C), 129.65 (CH), 128.08 (CH), 127.61 (CH), 127.29 (CH), 125.28 (CH), 123.92 (CH), 120.37 (CH), 117.64 (C-CN), 109.33 (C), 36.64 (CH₂).
-
Interpretation: The signal at 36.64 ppm is the C9 carbon. The signal at 117.64 ppm is the nitrile carbon, and the remaining signals correspond to the aromatic carbons.
-
Infrared (IR) Spectroscopy:
-
Expected Absorptions: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ , which is characteristic of the C≡N stretching vibration. Aromatic C-H stretching will appear above 3000 cm⁻¹, while the sp³ C-H stretching of the C9 methylene group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ is 191.0808. The experimentally found value is 191.0805, confirming the elemental composition.[3]
Applications in Research and Drug Development
The unique structural and electronic features of this compound make it a valuable building block for multiple high-value applications.
1. Medicinal Chemistry and Drug Design: The fluorene nucleus is considered a "privileged scaffold" because its rigid structure can effectively orient appended functional groups into three-dimensional space to optimize interactions with biological targets like enzymes and receptors. The 4-carbonitrile derivative is particularly useful because the nitrile group can act as:
-
A Hydrogen Bond Acceptor: The nitrogen atom can form crucial hydrogen bonds within a protein's active site.
-
A Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide.
-
A Versatile Synthetic Handle: As previously mentioned, the nitrile can be converted into other key functional groups (amines, carboxylic acids) to explore the structure-activity relationship (SAR) of a new series of compounds.
2. Materials Science and Organic Electronics: Fluorene-based polymers are renowned for their high photoluminescence quantum yields and thermal stability. The introduction of an electron-withdrawing cyano group, as in 4-cyanofluorene, can significantly modulate the electronic properties (HOMO/LUMO energy levels) of the molecule. This makes it a promising precursor for:
-
Organic Light-Emitting Diodes (OLEDs): Used in the synthesis of blue-light emitting materials.
-
Fluorescent Probes and Biosensors: The inherent fluorescence of the fluorene core can be tuned. Changes in the local environment upon binding to a biological target could lead to a detectable change in fluorescence, a principle used in high-throughput screening.[1]
Illustrative Experimental Protocol: Hydrolysis to Carboxylic Acid
To demonstrate the synthetic utility of the nitrile group, the following protocol outlines its conversion to 9H-fluorene-4-carboxylic acid, a valuable intermediate for pharmaceuticals.
Protocol: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL).
-
Reagent Addition: Add sodium hydroxide (NaOH) pellets (5.0 mmol) to the suspension.
-
Reaction Condition: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The product, 9H-fluorene-4-carboxylic acid, should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Caption: Workflow for the hydrolysis of this compound.
Conclusion
This compound is a strategically designed molecular building block with significant potential for advanced applications. Its well-defined synthesis, coupled with the versatile reactivity of the nitrile group and the favorable properties of the fluorene scaffold, makes it an attractive starting material for drug discovery programs and the development of novel organic materials. This guide provides the core technical knowledge required for researchers to confidently incorporate this valuable compound into their synthetic and research endeavors.
References
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LookChem. Cas 1529-40-4, 9H-fluorene-9-carbonitrile. [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 9H-fluorene-4-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 9H-fluorene-4-carbonitrile, a key intermediate in the development of advanced organic materials and pharmaceuticals. The fluorene scaffold is a privileged structure in materials science, particularly for organic light-emitting diodes (OLEDs), due to its rigid, planar geometry and unique photophysical properties. The introduction of a carbonitrile moiety at the 4-position further modulates these electronic properties, making it a valuable building block. This document details a robust synthetic protocol via the Sandmeyer reaction, outlines the underlying chemical principles, and provides a comprehensive guide to the analytical techniques required for structural verification and purity assessment.
Introduction: The Significance of the Fluorene Scaffold
9H-fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1] Its derivatives are of significant interest due to their rigid and planar structure, which often leads to strong fluorescence and high charge carrier mobility. These properties make fluorene-based molecules prime candidates for a variety of applications, including:
-
Organic Electronics: Polyfluorene polymers are widely investigated as luminophores in OLEDs.[1]
-
Pharmaceuticals: The fluorene core is a precursor to various pharmaceutically active compounds. For instance, fluorene-9-carboxylic acid serves as a starting material for drug synthesis.[1]
-
Chemical Synthesis: The reactivity of the C9 methylene bridge allows for extensive functionalization, making it a versatile platform for creating complex molecules.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, for example, is a cornerstone of solid-phase peptide synthesis.[1]
The target molecule, this compound, incorporates a nitrile group (-C≡N) onto the fluorene backbone. This strong electron-withdrawing group significantly alters the electronic landscape of the molecule, influencing its photophysical properties and providing a reactive handle for further chemical transformations.
Synthetic Pathways: An Overview
Several strategies can be employed for the synthesis of aryl nitriles. For this compound, two primary approaches are considered:
-
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer an efficient route from an aryl halide (e.g., 4-bromofluorene) to the desired nitrile using a cyanide source and a palladium catalyst. These methods often provide high yields under mild conditions.[3]
-
Sandmeyer Reaction: A classic and reliable method that proceeds via a diazonium salt intermediate.[4][5] This pathway is particularly advantageous when the corresponding aniline (4-aminofluorene) is readily accessible. It involves the diazotization of the amino group followed by displacement with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[4]
This guide will focus on the Sandmeyer reaction due to its historical significance, cost-effectiveness, and the illustrative nature of its mechanism.
The Sandmeyer Reaction: Mechanism and Rationale
The Sandmeyer reaction is a powerful transformation that allows for the substitution of an aromatic amino group with a variety of nucleophiles, including halides and cyanides.[5] The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine (4-aminofluorene) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Nucleophilic Displacement: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). The copper(I) species catalyzes the displacement of the excellent leaving group, dinitrogen gas (N₂), by the cyanide nucleophile. The mechanism is believed to involve a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and N₂ gas.
The overall workflow for this synthesis is depicted below.
Caption: Overall workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including highly toxic cyanide salts. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult safety data sheets (SDS) for all reagents before use.
Materials and Reagents
-
4-Aminofluorene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) - Optional, for complex preparation
-
Toluene
-
Ethanol
-
Deionized Water
-
Ice
Step-by-Step Synthesis
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, suspend 4-aminofluorene (e.g., 5.0 g, 1 equivalent) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 15 mL).
-
Cool the suspension to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.
-
In a separate flask, prepare a solution of sodium nitrite (e.g., 2.1 g, 1.1 equivalents) in a minimal amount of cold water (e.g., 8 mL).
-
Add the sodium nitrite solution dropwise to the cold 4-aminofluorene suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes in the ice bath. The solution should become clear, indicating the formation of fluorene-4-diazonium chloride.
Step 2: The Sandmeyer Cyanation Reaction
-
In a larger flask (e.g., 500 mL), prepare a solution of copper(I) cyanide (e.g., 3.0 g, 1.2 equivalents) in a solution of sodium cyanide (e.g., 3.3 g) in water (e.g., 25 mL). Rationale: This creates the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.
-
Warm this solution to approximately 60-70 °C and add a layer of toluene (e.g., 20 mL) on top.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture on a steam bath or in a hot water bath at 70-80 °C for approximately 30 minutes, or until the evolution of nitrogen ceases.
-
Allow the mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Separate the organic (toluene) layer from the aqueous layer using a separatory funnel.
-
Extract the aqueous layer twice with additional portions of toluene (2 x 20 mL).
-
Combine all organic extracts and wash them with an equal volume of water, followed by a wash with saturated sodium chloride (brine) solution.
-
Dry the toluene solution over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid is then purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical Properties
A summary of the expected physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉N | [6] |
| Molecular Weight | 191.23 g/mol | [7] |
| Melting Point | ~151-152 °C | [8] |
| Appearance | White to off-white solid | General Observation |
Spectroscopic Analysis
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for identifying functional groups. The most telling feature in the IR spectrum of this compound is the nitrile stretch.
-
Key Peak: A strong, sharp absorption peak is expected in the range of 2220-2240 cm⁻¹ .[9] This peak is characteristic of an aromatic nitrile C≡N triple bond stretch.[9][10] Its intensity is due to the large change in dipole moment during the stretching vibration.[9]
-
Other Regions:
-
~3050-3000 cm⁻¹: Aromatic C-H stretches.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
Below 900 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Methylene Protons (H9): A singlet is expected for the two protons at the C9 position. This peak will likely appear around δ 4.0 ppm .
-
Aromatic Protons: A complex series of multiplets will be observed in the aromatic region, typically between δ 7.3 and 8.0 ppm . The specific splitting patterns are complex due to the dissymmetry of the molecule.
-
-
¹³C NMR Spectroscopy: [11]
-
Nitrile Carbon: A peak around δ 118-120 ppm is characteristic of the nitrile carbon.
-
Methylene Carbon (C9): A signal for the CH₂ group is expected around δ 37 ppm .
-
Aromatic Carbons: Multiple signals will be present in the δ 120-150 ppm range, corresponding to the different aromatic carbons.
-
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): For this compound (C₁₄H₉N), the molecular ion peak should be observed at a mass-to-charge ratio (m/z) of approximately 191.07 .[7][12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound using the Sandmeyer reaction. The causality behind each experimental step, from the critical temperature control during diazotization to the purification strategy, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been presented, outlining the key spectral features in FTIR, NMR, and mass spectrometry that serve as a self-validating system to confirm the successful synthesis and purity of the target compound. By following this guide, researchers can confidently prepare and characterize this valuable molecular building block for applications in materials science and drug discovery.
References
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Xu, S., Shangguan, X., Li, H., Zhang, Y., Wang, J. (2015). An efficient synthesis of 9H-fluorene derivatives through a Pd(0)-catalyzed cross-coupling reaction. Journal of Organic Chemistry, 80, 7779-7784. Available at: [Link]
- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.
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Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorene. Retrieved from [Link]
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ResearchGate. (2024). Efficient synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene via Br elimination in 2-bromofluorene using electron beam-irradiation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN112724003A - Preparation method of 9-fluorenylformaldehyde.
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ResearchGate. (n.d.). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Retrieved from [Link]
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Chemsrc. (n.d.). 9H FLUORENE | CAS#:86-73-7. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chegg.com. (2020). Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]
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PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]
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RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 9H-Fluorene-9-carbonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic Characterization of 9H-fluorene-4-carbonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 9H-fluorene-4-carbonitrile, a key intermediate in the development of advanced materials and pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causal relationships between the molecular structure and its spectral output, providing a framework for the robust characterization of this and similar fluorene derivatives.
Introduction to this compound
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a nitrile group (–C≡N) at the 4-position significantly influences its electronic properties, making it a valuable building block in organic electronics and medicinal chemistry. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and the desired molecular architecture before proceeding with further synthesis or biological evaluation. This guide will dissect the key spectral features that unequivocally define its structure.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).
Expected ¹H NMR Features:
-
Aromatic Region (7.0-8.5 ppm): The seven aromatic protons are expected to appear in this region. Due to the nitrile group's electron-withdrawing nature and the asymmetry of the molecule, these protons will be chemically distinct, leading to complex splitting patterns (multiplets).
-
Aliphatic Region (~4.0 ppm): The two protons at the C9 position (the methylene bridge) are chemically equivalent and are expected to appear as a singlet, shifted downfield due to the influence of the adjacent aromatic rings.
Experimental Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.49 | Doublet (d) | 7.6 | 1H | H5 |
| 7.75 | Doublet (d) | 7.6 | 1H | H8 |
| 7.67 - 7.58 | Multiplet (m) | - | 2H | H1, H6 |
| 7.51 - 7.40 | Multiplet (m) | - | 2H | H2, H7 |
| 7.36 | Triplet (t) | 7.6 | 1H | H3 |
| 3.93 | Singlet (s) | - | 2H | H9 |
| Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from supporting information of a study on cyano derivatives of fluorene.[1] |
Interpretation of the ¹H NMR Spectrum:
The experimental data aligns perfectly with the proposed structure.[1]
-
The singlet at 3.93 ppm integrating to 2H is unequivocally assigned to the methylene protons at the C9 position. Its singlet nature confirms the absence of adjacent protons.
-
The aromatic region displays a set of distinct signals. The most downfield signal at 8.49 ppm is assigned to H5. Its significant downfield shift is attributed to the anisotropic effect and the electron-withdrawing nature of the adjacent nitrile group.
-
The remaining aromatic protons appear as a series of doublets, triplets, and multiplets, consistent with the complex spin-spin coupling network in the fused ring system. The specific assignments provided in the table are based on detailed 2D NMR studies and computational predictions found in the literature for similar fluorene systems.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Features:
-
Quaternary Carbons: Six aromatic quaternary carbons (C4, C4a, C4b, C8a, C9a) and the nitrile carbon (CN) are expected. These typically show weaker signals.
-
Protonated Carbons (CH): Seven aromatic CH carbons are expected.
-
Aliphatic Carbon (CH₂): The C9 methylene carbon is expected to appear in the aliphatic region.
Experimental Data Summary: ¹³C NMR
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 144.47 | C | C8a/C9a |
| 143.74 | C | C8a/C9a |
| 143.22 | C | C4a |
| 138.94 | C | C4b |
| 131.44 | CH | C5 |
| 129.21 | CH | C1 |
| 128.57 | CH | C8 |
| 127.42 | CH | C6 |
| 126.50 | CH | C3 |
| 125.02 | CH | C2 |
| 122.42 | CH | C7 |
| 118.44 | C | CN |
| 104.37 | C | C4 |
| 36.62 | CH₂ | C9 |
| Solvent: CDCl₃, Frequency: 75 MHz. Data sourced from supporting information of a study on cyano derivatives of fluorene.[1] |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR data provides conclusive evidence for the carbon skeleton.[1]
-
The signal at 36.62 ppm is characteristic of the sp³-hybridized methylene carbon at C9.
-
The signal at 118.44 ppm falls within the typical range for a nitrile carbon.
-
The upfield quaternary carbon signal at 104.37 ppm is assigned to C4, the carbon directly attached to the electron-withdrawing nitrile group. This upfield shift is a known effect of the cyano substituent on the ipso-carbon.
-
The remaining signals in the aromatic region (122-145 ppm) account for all other aromatic carbons, confirming the fluorene core structure.
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of NMR spectra for a solid organic compound.
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum using a single-pulse experiment. Typically, 8-16 scans are sufficient.
-
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[3]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2920 | C-H Stretch | Aliphatic CH₂ |
| ~2225 | C≡N Stretch | Nitrile |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
Interpretation of IR Data:
The most diagnostic peak in the IR spectrum of this compound is the nitrile stretch.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected around 2225-2230 cm⁻¹ . The presence of this band is definitive proof of the nitrile functional group. A similar fluorene-based nitrile, 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile, shows a strong nitrile absorption at 2221 cm⁻¹.[4]
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Weak bands corresponding to the methylene group at C9 are expected just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the fluorene aromatic system.
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum Features:
-
Molecular Formula: C₁₄H₉N
-
Exact Mass: 191.0735 u
-
Molecular Ion (M⁺): A prominent peak is expected at an m/z value of approximately 191.
Experimental Data Summary: High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 191.0808 | 191.0805 |
| Technique: Atmospheric Pressure Chemical Ionization (APCI). Data sourced from supporting information of a study on cyano derivatives of fluorene.[1] |
Interpretation of the Mass Spectrum:
The high-resolution mass spectrometry data provides unequivocal confirmation of the molecular formula. The experimentally observed mass for the protonated molecule ([M+H]⁺) is 191.0805, which is in excellent agreement with the calculated mass of 191.0808 for the formula C₁₄H₁₀N⁺.[1] This minute difference is well within the acceptable error for modern mass spectrometers and confirms the elemental composition of this compound.
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI/APCI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) appropriate for Electrospray Ionization (ESI) or APCI.
-
Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated exact mass for the expected molecular formula.
Workflow for Spectroscopic Characterization
The logical flow for identifying and characterizing a compound like this compound involves a multi-technique approach to build a self-validating dataset.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, the IR spectrum confirms the presence of the key nitrile functional group, and high-resolution mass spectrometry validates the elemental composition. This guide establishes a baseline for the analytical characterization of this compound, serving as a critical reference for its use in research and development.
References
-
1Source: MDPI.
-
5Source: PubChem, National Institutes of Health.
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4Source: National Institutes of Health.
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6Source: Preprints.org.
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2Source: BenchChem.
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3Source: Michigan State University Department of Chemistry.
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- 6. preprints.org [preprints.org]
An In-Depth Technical Guide to the Thermal Properties of 9H-fluorene-4-carbonitrile
Abstract: This technical guide provides a comprehensive analysis of the thermal properties of 9H-fluorene-4-carbonitrile (CAS No: 141606-44-2), a key intermediate in the fields of medicinal chemistry and materials science. We delve into the critical parameters of melting point and thermal stability, which are paramount for determining the compound's purity, processability, and viability for various applications. This document consolidates published data, offers expert insights into structure-property relationships by comparing isomers, and presents robust, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to accurately characterize this fluorene derivative for their specific needs.
Introduction: The Significance of Thermal Characterization
The Fluorene Core: A Versatile Scaffold in Modern Chemistry
The 9H-fluorene moiety is a privileged structural scaffold renowned for its rigid, planar, and highly conjugated system. These characteristics impart unique photophysical and electronic properties, making fluorene derivatives indispensable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. In medicinal chemistry, the fluorene core serves as a versatile framework for designing therapeutic agents, leveraging its rigid structure to achieve specific binding interactions with biological targets[1].
Spotlight on this compound
This compound (CAS No: 141606-44-2) is a specific isomer where the electron-withdrawing carbonitrile group is substituted on the aromatic ring system rather than the C9 methylene bridge. This positional difference has profound implications for the molecule's electronic properties, crystal packing, and, consequently, its thermal behavior. Understanding these properties is not merely an academic exercise; it is a prerequisite for any practical application.
The Imperative of Thermal Analysis
Thermal analysis provides a critical fingerprint of a chemical compound.
-
Melting Point (Tm): A sharp and well-defined melting point is a primary indicator of high purity. For drug development, it influences solubility, dissolution rate, and formulation strategies. In materials science, it defines the upper-temperature limit for solid-state applications and the processing conditions for melt-based fabrication.
-
Thermal Stability (Td): The decomposition temperature dictates the compound's shelf-life, storage conditions, and safety limits for processing. A high thermal stability is essential for applications requiring elevated temperatures, such as thin-film deposition via vacuum evaporation or high-temperature polymerization reactions[2].
Physicochemical Properties and Structural Insights
Melting Point Analysis: A Tale of Two Isomers
The experimentally reported melting point of this compound is 77-79°C [3]. This value is significantly lower than that of its well-known isomer, 9H-fluorene-9-carbonitrile, which melts at approximately 151-152°C [4].
Expertise & Experience: This substantial difference in melting point is a direct consequence of molecular symmetry and intermolecular forces.
-
9H-fluorene-9-carbonitrile: Substitution at the C9 position creates a molecule with a distinct "bent" shape. This geometry can facilitate efficient crystal packing through π-π stacking of the fluorene rings and dipole-dipole interactions of the nitrile groups, leading to a highly stable crystal lattice that requires more energy to disrupt.
-
This compound: With the nitrile group on the planar aromatic ring, the molecule has a different overall symmetry. This may lead to less efficient crystal packing, resulting in weaker intermolecular forces and, consequently, a lower melting point.
This comparison underscores the critical principle that isomeric position is a key determinant of physical properties.
Table 1: Comparative Melting Points of Fluorene Carbonitrile Derivatives
| Compound | CAS Number | Substituent Position(s) | Melting Point (°C) | Citation(s) |
|---|---|---|---|---|
| This compound | 141606-44-2 | 4-cyano | 77-79 | [3] |
| 9H-fluorene-9-carbonitrile | 1529-40-4 | 9-cyano | 151-152 | [4] |
| 9-(p-Tolyl)-9H-fluorene-4-carbonitrile| N/A | 4-cyano, 9-(p-tolyl) | 129.3–129.9 |[5] |
Thermal Stability Profile
While specific thermogravimetric analysis (TGA) data for this compound is not widely available in peer-reviewed literature, a robust scientific inference can be made. The fluorene scaffold is known for its high thermal stability[2]. Furthermore, the compound has a high reported boiling point of 361.8°C at 760 mmHg. This suggests that the molecule itself is stable well above its melting point. It is reasonable to predict that significant thermal decomposition under an inert atmosphere would only commence at temperatures exceeding 250°C. The primary decomposition pathways would likely involve the nitrile group or, at much higher energies, the cleavage of the aromatic system. Definitive determination, however, requires the experimental protocol outlined below.
Table 2: Key Thermal Properties of this compound
| Property | Value | Method | Citation |
|---|---|---|---|
| Melting Point (Tm) | 77-79°C | DSC / Capillary | [3] |
| Boiling Point (Bp) | 361.8°C (at 760 mmHg) | Predicted / Experimental |
| Decomposition Temp. (Td) | To Be Determined | Thermogravimetric Analysis (TGA) | N/A |
Gold-Standard Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating calibration, inert atmosphere control, and precise measurement.
Protocol 1: Precise Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible melting point, observed as an endothermic peak.
Experimental Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination by DSC.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6°C). This step is critical for data trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Atmosphere Control: Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere is essential to prevent oxidative degradation of the sample upon heating, ensuring the observed thermal event is solely the melting transition.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Hold isothermally for 2 minutes to ensure thermal stability.
-
Ramp the temperature from 25°C to 120°C at a rate of 10°C/min. Causality: A 10°C/min heating rate provides a good balance between peak resolution and experimental throughput.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.
Protocol 2: Quantifying Thermal Stability with Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.
Step-by-Step Methodology:
-
Instrument Calibration: Verify the instrument's mass balance using standard calibration weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of this compound into a high-temperature TGA pan (platinum or ceramic).
-
Instrument Setup: Place the pan onto the TGA's high-precision microbalance.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen gas at 50-100 mL/min to ensure an inert environment.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 20°C/min.
-
-
Data Analysis: Analyze the resulting mass vs. temperature curve. The thermal stability is typically reported as the onset temperature of decomposition , often defined as the temperature at which 5% mass loss (Td5%) has occurred.
Structure-Property Relationships & Data Interpretation
The structural arrangement of functional groups dictates the thermal properties of a molecule. For fluorene carbonitriles, the position of the nitrile group is the primary determinant of the melting point.
Caption: Influence of nitrile group position on melting point.
Application of Thermal Data:
-
For Drug Development Professionals: The melting point of 77-79°C suggests the compound is a solid at room temperature but would require controlled storage to avoid sintering. Its thermal stability, once determined by TGA, will dictate maximum drying temperatures and compatibility with excipients during formulation.
-
For Materials Scientists: The melting point is below the degradation temperature, indicating that the material could potentially be melt-processed. The TGA data is crucial for defining the processing window for applications like vacuum thermal evaporation, where high stability is required to prevent decomposition in the crucible.
Conclusion
This compound possesses a distinct melting point of 77-79°C , a property directly linked to its unique molecular structure compared to other isomers. While it is predicted to have good thermal stability based on its high boiling point and the robust nature of the fluorene core, rigorous experimental verification is essential for its advancement in any application. The detailed DSC and TGA protocols provided in this guide offer a gold-standard, self-validating framework for the complete and accurate thermal characterization of this promising compound, empowering researchers to make data-driven decisions in their development workflows.
References
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Crysdot Electronic Materials. (n.d.). This compound. Retrieved from [Link]
-
MOLBASE. (n.d.). 9H-fluorene-4-carboxylic acid. Retrieved from [Link]
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LookChem. (n.d.). CAS No.4269-20-9, 4-CYANO-9-FLUORENONE, 99.5+% Suppliers. Retrieved from [Link]
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ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
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LookChem. (n.d.). Cas 1529-40-4, 9H-fluorene-9-carbonitrile. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). ethyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]
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PubChem. (n.d.). 9H-Fluorene-9-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link]
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The Rising Star of Organic Electronics: An In-depth Technical Guide to the Electronic Properties of 9H-Fluorene-4-carbonitrile
Foreword: The Quest for Superior Organic Electronic Materials
In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored electronic properties is paramount for advancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Among the myriad of molecular scaffolds, fluorene and its derivatives have emerged as a prominent class of materials, prized for their rigid, planar structure, high thermal stability, and excellent charge transport characteristics.[1] This guide delves into the specific electronic attributes of a promising, yet less explored, derivative: 9H-fluorene-4-carbonitrile. By introducing a cyano group at the 4-position of the fluorene core, a unique modulation of its electronic landscape is anticipated, paving the way for its application in next-generation organic electronic devices. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, electronic properties, and potential applications of this intriguing molecule.
The Fluorene Core: A Foundation for High-Performance Organic Semiconductors
The 9H-fluorene unit is a tricyclic aromatic hydrocarbon that serves as an exceptional building block for organic electronic materials.[2] Its key features include:
-
Rigid and Planar Structure: The planarity of the fluorene core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.[1]
-
High Thermal Stability: The robust aromatic system imparts excellent thermal and morphological stability, leading to longer device lifetimes.[1]
-
Tunable Electronic Properties: The C2, C7, and C9 positions of the fluorene ring can be readily functionalized to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the material's optoelectronic properties.[3]
The Influence of the Cyano Group: A Strategic Modification
The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, at the 4-position of the fluorene core is a strategic design choice aimed at modulating the electronic properties in a predictable manner. The anticipated effects include:
-
Lowering of HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of the cyano group is expected to stabilize both the HOMO and LUMO levels.[4] This can be advantageous for improving charge injection from electrodes and enhancing air stability.
-
Increased Electron Affinity: A lower LUMO level generally translates to a higher electron affinity, making the molecule more suitable for use as an electron-transporting or electron-accepting material in organic electronic devices.
-
Modulation of Photophysical Properties: The cyano substitution can influence the intramolecular charge transfer (ICT) character of the excited state, potentially leading to changes in the emission color and photoluminescence quantum yield.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible synthetic route involves the Sandmeyer reaction, starting from the corresponding amine.
Caption: A plausible synthetic route to this compound via a Sandmeyer reaction.
Electronic and Photophysical Properties: A Theoretical and Experimental Perspective
While specific experimental data for this compound is not extensively reported in publicly available literature, its electronic and photophysical properties can be predicted based on computational studies of related fluorene derivatives and established principles of physical organic chemistry.
Frontier Molecular Orbitals and Energy Levels
The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of an organic semiconductor. For this compound, these can be estimated using computational methods like Density Functional Theory (DFT) and experimentally verified through electrochemical techniques.
| Property | Expected Value | Method of Determination |
| HOMO Energy Level | -5.8 to -6.2 eV | Cyclic Voltammetry (CV), Photoelectron Spectroscopy (PES) |
| LUMO Energy Level | -2.8 to -3.2 eV | Cyclic Voltammetry (CV), Inverse Photoelectron Spectroscopy (IPES) |
| Electrochemical Band Gap | 3.0 to 3.4 eV | Calculated from HOMO and LUMO |
| Optical Band Gap | 3.1 to 3.5 eV | UV-Vis Absorption Spectroscopy |
Table 1: Predicted Electronic Properties of this compound.
Caption: Predicted energy level diagram for this compound.
Photophysical Properties
The absorption and emission characteristics of this compound are dictated by its electronic structure.
| Property | Expected Characteristics | Method of Determination |
| UV-Vis Absorption | Strong absorption in the UV region (300-350 nm) corresponding to π-π* transitions. | UV-Vis Spectroscopy |
| Photoluminescence | Emission in the violet-blue region (380-450 nm). | Photoluminescence Spectroscopy |
| Quantum Yield | Moderate to high, influenced by the rigidity of the fluorene core. | Integrating Sphere Measurement |
Table 2: Predicted Photophysical Properties of this compound.
Charge Transport Properties: The Key to Device Performance
Efficient charge transport is a prerequisite for high-performance organic electronic devices. The charge carrier mobility of this compound thin films can be evaluated by fabricating OFETs.
| Property | Expected Value | Method of Determination |
| Hole Mobility (µh) | 10⁻⁵ to 10⁻³ cm²/Vs | OFET Characterization |
| Electron Mobility (µe) | 10⁻⁴ to 10⁻² cm²/Vs | OFET Characterization |
Table 3: Predicted Charge Transport Properties of this compound. The introduction of the electron-withdrawing cyano group is expected to enhance electron mobility compared to the parent fluorene.
Experimental Workflows for Characterization
To experimentally validate the predicted properties of this compound, a series of well-established characterization techniques should be employed.
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 9H-Fluorene-4-Carbonitrile Derivatives for High-Performance OLEDs
Introduction: The Strategic Importance of 4-Cyano-Fluorene Scaffolds in OLED Emitters
Fluorene derivatives are a cornerstone in the field of organic light-emitting diodes (OLEDs) due to their exceptional characteristics. Their rigid, planar structure provides excellent thermal stability and high charge carrier mobility, while a wide bandgap allows for the generation of high-energy (blue) emission.[1][2][3][4] The ability to functionalize the fluorene core at the C-2, C-7, and C-9 positions offers a powerful toolkit for tuning its photophysical and electronic properties.[3][5][6] Specifically, alkylation at the C-9 position is a critical and routine modification to enhance solubility and prevent intermolecular aggregation, which can otherwise lead to luminescence quenching.[7]
This guide focuses on a specific, high-value subclass: 9H-fluorene-4-carbonitrile derivatives . The introduction of a cyano (–CN) group, a potent electron-withdrawing moiety, at the C-4 position fundamentally transforms the electronic nature of the fluorene core. This creates a powerful electron-accepting unit. When combined with electron-donating groups strategically placed at the C-2 and C-7 positions, this design gives rise to molecules with a pronounced Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture.
This intramolecular charge-transfer (ICT) character is paramount for several reasons:
-
Color Tuning: The energy of the emitted light can be precisely controlled by varying the strength of the donor and acceptor units, enabling access to the full visible spectrum.
-
Enhanced Efficiency: D-A structures can facilitate Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to harvest both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency.[8]
-
Improved Device Physics: The tailored energy levels (HOMO/LUMO) of these materials can improve charge injection and transport balance within the multi-layered OLED device, leading to lower operating voltages and higher efficiencies.
This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and application data for developing novel this compound derivatives for next-generation OLED applications.
Retrosynthetic Analysis and Key Synthetic Strategies
The construction of complex this compound derivatives is a multi-step process that relies on a robust portfolio of modern organic reactions. A general retrosynthetic pathway is outlined below, highlighting the key bond formations required.
Caption: General retrosynthetic workflow for this compound derivatives.
The primary synthetic transformations involved are:
-
C-9 Alkylation: To ensure good solubility and processability, the acidic protons at the C-9 position are replaced with long alkyl chains (e.g., hexyl, octyl). This is typically achieved via deprotonation with a strong base (e.g., t-BuOK) followed by reaction with an alkyl halide.[3][4]
-
Introduction of the 4-Cyano Group: This crucial step can be accomplished through several methods, most commonly via a Sandmeyer reaction on a 4-amino-fluorene precursor or a nucleophilic substitution (e.g., Rosenmund-von Braun reaction) on a 4-halo-fluorene precursor.
-
Palladium-Catalyzed Cross-Coupling Reactions: The installation of electron-donating groups at the C-2 and C-7 positions is the final key step. The choice of reaction depends on the desired bond (C-N, C-C, or C-C triple bond).
-
Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds, allowing the coupling of aryl halides with a vast array of amine-containing donors (carbazoles, phenothiazines, diphenylamines). The reaction's efficiency is highly dependent on the choice of palladium catalyst and phosphine ligand.[8][9][10][11] Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[9][10]
-
Suzuki-Miyaura Coupling: This is the workhorse reaction for C-C bond formation, coupling an aryl halide with an arylboronic acid or ester. It is widely used to append various aromatic and heteroaromatic donor moieties.[1][12]
-
Sonogashira Coupling: Used to introduce alkyne linkers, which can extend the π-conjugation of the final molecule.[3][6]
-
Ullmann Condensation: A classical copper-catalyzed alternative for C-N and C-O bond formation, though it often requires higher temperatures and stoichiometric copper reagents compared to palladium-catalyzed methods.[13][14][15]
-
Detailed Protocol: Synthesis of a D-A-D TADF Emitter
This section provides a detailed, step-by-step procedure for the synthesis of a representative D-A-D type emitter: 2,7-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-9,9-dihexyl-9H-fluorene-4-carbonitrile .
Rationale: This target molecule incorporates key design features:
-
9,9-dihexyl chains: For excellent solubility.
-
4-carbonitrile group: A strong acceptor to establish the D-A-D character.
-
Carbazole donors: Potent electron-donating units.
-
3,6-di-tert-butyl substituents: Bulky groups on the carbazole donors to minimize intermolecular π-π stacking and concentration quenching in the solid state, which is vital for maintaining high emission efficiency in the OLED device.
Overall Synthetic Scheme
Caption: Multi-step synthesis of the target D-A-D emitter.
Protocol 3.1: Synthesis of 2,7-Dibromo-9,9-dihexylfluorene
-
Materials & Reagents:
-
2,7-Dibromofluorene (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
1-Bromohexane (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2,7-dibromofluorene and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise over 15 minutes. The solution will turn dark.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Add 1-bromohexane dropwise via syringe and heat the reaction mixture to reflux (approx. 66 °C) for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench by slowly adding water.
-
Extract the product with dichloromethane (DCM), wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from methanol to yield a white solid.
-
Protocol 3.2: Synthesis of the 4-Cyano Intermediate via Sandmeyer Reaction
This is a three-part protocol (Nitration -> Reduction -> Cyanation).
-
Part A: Nitration
-
Dissolve the 2,7-dibromo-9,9-dihexylfluorene from Protocol 3.1 in glacial acetic acid at 0 °C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Stir for 4 hours at room temperature.
-
Pour the reaction mixture onto ice and collect the resulting precipitate by filtration.
-
Purification: Purify by column chromatography (Silica gel, Hexane/DCM gradient) to isolate 2,7-dibromo-4-nitro-9,9-dihexylfluorene.
-
-
Part B: Reduction to Amine
-
Suspend the nitro compound in ethanol and add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux for 6 hours.
-
Cool to room temperature, basify with aqueous NaOH solution, and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate to yield 4-amino-2,7-dibromo-9,9-dihexylfluorene, which can be used in the next step without further purification.
-
-
Part C: Sandmeyer Reaction
-
Dissolve the crude amine in aqueous HCl and cool to 0 °C.
-
Add an aqueous solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water and heat to 60 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence will be observed.
-
Stir at 80 °C for 2 hours.
-
Cool, extract with ethyl acetate, wash with brine, and dry.
-
Purification: Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the key intermediate, 2,7-dibromo-9,9-dihexyl-9H-fluorene-4-carbonitrile .
-
Protocol 3.3: Buchwald-Hartwig Double Amination
-
Materials & Reagents:
-
2,7-Dibromo-9,9-dihexyl-9H-fluorene-4-carbonitrile (1.0 eq)
-
3,6-Di-tert-butylcarbazole (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous Toluene
-
-
Causality of Reagent Choice:
-
Pd₂(dba)₃: A common and effective Pd(0) source for initiating the catalytic cycle.
-
XPhos: A bulky, electron-rich Buchwald ligand that promotes the challenging coupling of sterically hindered aryl halides and amines, leading to high yields and preventing side reactions.[10]
-
NaOtBu: A strong, non-nucleophilic base required to deprotonate the carbazole and facilitate the catalytic cycle.
-
-
Procedure:
-
In a glovebox, add all solid reagents (the fluorene intermediate, carbazole donor, catalyst, ligand, and base) to a Schlenk flask.
-
Remove the flask from the glovebox, add anhydrous toluene via cannula, and degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to reflux (approx. 110 °C) under an argon atmosphere for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with toluene.
-
Concentrate the filtrate and purify the crude product.
-
Purification: This step is critical for achieving high-purity materials for OLEDs. A multi-step process is often required:
-
Initial purification by column chromatography (Silica gel, Hexane/Toluene gradient).
-
Final purification by temperature-gradient sublimation under high vacuum. This removes trace impurities and is essential for achieving optimal device performance.
-
-
Material Characterization & OLED Device Fabrication
Physicochemical Characterization
The synthesized derivatives must be rigorously characterized to confirm their structure and assess their properties.
| Property | Analytical Technique | Information Obtained |
| Identity & Purity | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Confirms the chemical structure and purity of the synthesized compound. |
| Optical Properties | UV-Vis Absorption & Photoluminescence (PL) Spectroscopy | Determines absorption maxima (λ_abs), emission maxima (λ_em), and Photoluminescence Quantum Yield (PLQY).[4][16] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Estimates HOMO and LUMO energy levels, crucial for device engineering. |
| Thermal Stability | Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | Measures decomposition temperature (Td) and glass transition temperature (Tg), indicating material stability during device operation and fabrication.[2][3] |
OLED Device Fabrication Workflow
Fabricating an OLED is a precise process performed in a cleanroom environment, typically using vacuum thermal evaporation.[1]
Caption: General workflow for vacuum-deposited OLED fabrication.
Standard OLED Device Architecture
A typical multilayer OLED structure is designed to ensure efficient injection, transport, and recombination of charges within the emissive layer.[17][18][19]
| Layer | Example Material | Function |
| Cathode | LiF / Al | Injects electrons. |
| Electron Transport Layer (ETL) | TPBi | Transports electrons to the emissive layer. |
| Emissive Layer (EML) | Host:CBP + Emitter | Site of electron-hole recombination and light emission. |
| Hole Transport Layer (HTL) | TAPC / NPB | Transports holes and blocks electrons. |
| Hole Injection Layer (HIL) | HAT-CN | Facilitates hole injection from the anode. |
| Anode | ITO | Transparent conductor to inject holes. |
| Substrate | Glass | Mechanical support. |
Performance Benchmarking
The performance of OLEDs using fluorene-based emitters is highly dependent on both the molecular structure and the device architecture. The table below presents representative data for high-performance OLEDs incorporating various fluorene derivatives to provide a benchmark.
| Fluorene Derivative Type | Role in Device | Max EQE (%) | Luminance (cd/m²) | Emission Color | CIE (x, y) | Reference |
| 9,9-diarylfluorene with spiro-acridine donor (TADF) | Emitter | 29.5 | > 10,000 | Sky-Blue | (0.18, 0.37) | [18] |
| 9-borafluorene derivative | Emitter | - | > 22,000 | Yellow-Green | - | [16] |
| Fluorene-carbazole hybrid (Phosphorescent Host) | Host | 20.3 | - | Green | (0.34, 0.62) | [20] |
| Fluorene copolymer | Emitter | 2.7 | 1,458 | Deep Blue | - | [1] |
Conclusion
The this compound platform offers a versatile and powerful scaffold for the design of next-generation OLED emitters. By strategically combining a strong cyano acceptor with various electron-donating units through robust synthetic methods like the Buchwald-Hartwig amination and Suzuki coupling, researchers can precisely engineer materials with tailored optoelectronic properties. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis, characterization, and device implementation of these promising materials, paving the way for more efficient, stable, and color-pure OLED displays and lighting solutions.
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Various Authors. (2024). New[13]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C. Available at:
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- Various Authors. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
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- Various Authors. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. ResearchGate.
- Various Authors. (n.d.). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI.
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- 8. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
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Synthesis of 9H-fluorene-4-carbonitrile: A Senior Application Scientist's Guide
Introduction: 9H-fluorene-4-carbonitrile, a key building block in the development of advanced materials and pharmaceutical agents, presents a unique synthetic challenge. Its rigid, planar fluorene core, functionalized with a strategically placed nitrile group, imparts desirable electronic and structural properties. This guide provides two robust and validated protocols for the synthesis of this valuable compound, tailored for researchers and professionals in organic synthesis and drug development. We will explore a direct cyanation route from a halogenated precursor and a classical multi-step approach commencing with the functionalization of the fluorene backbone, offering insights into the rationale behind each procedural step.
Method 1: Direct Cyanation of 4-bromo-9H-fluorene
This protocol offers a streamlined, single-step conversion of a readily accessible brominated fluorene derivative to the desired nitrile. The choice of a Rosenmund-von Braun-type reaction is predicated on its reliability for the cyanation of aryl halides.
Rationale for Experimental Choices
The use of copper(I) cyanide is critical; it serves as the cyanide source and the catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the copper facilitates the displacement of the bromide. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows for the necessary thermal energy to overcome the activation barrier of the reaction, and its ability to dissolve both the organic substrate and the inorganic cyanide salt. The aqueous ammonia workup is designed to quench the reaction and complex with any residual copper salts, aiding in their removal from the organic phase.
Experimental Workflow: Direct Cyanation
The Untapped Potential of the 4-Cyano-9H-fluorene Moiety in High-Efficiency Organic Photovoltaics
Introduction: Beyond the 2,7- and 9-Positions
The fluorene scaffold has been a cornerstone in the development of organic electronic materials, prized for its rigid, planar structure and excellent charge transport properties.[1] In the realm of organic photovoltaics (OPVs), research has predominantly focused on functionalization at the 2,7- and 9-positions to create a vast library of donor polymers and, more recently, non-fullerene acceptors (NFAs). However, the potential of other isomers, such as those derived from 9H-fluorene-4-carbonitrile, remains largely unexplored. This document aims to provide a forward-looking technical guide on the application of the 4-cyano-9H-fluorene unit as a strategic building block for next-generation NFAs in OPVs.
The introduction of a cyano group, a potent electron-withdrawing moiety, is a well-established strategy for tuning the electronic properties of organic semiconductors.[2] Its placement on the fluorene core can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption characteristics, and intermolecular packing—all critical parameters for efficient photovoltaic performance.[3][4] By exploring the less-common 4-position, we can potentially unlock novel molecular geometries and electronic distributions that offer advantages over the more conventional substitution patterns.
This guide will provide a comprehensive overview of the rationale behind using 4-cyano-9H-fluorene derivatives, propose a model NFA system for discussion, and detail the necessary protocols for synthesis, device fabrication, and characterization.
The Strategic Advantage of the 4-Cyano-9H-fluorene Core
The position of the cyano group on the fluorene ring system is not trivial. While functionalization at the 2,7-positions creates a linear, symmetric molecule often used in donor-acceptor copolymers, and substitution at the 9-position primarily influences solubility and prevents aggregation, placing the cyano group at the 4-position introduces a distinct asymmetry. This asymmetry can be leveraged to:
-
Fine-tune Energy Levels: The strong inductive and resonance effects of the cyano group can effectively lower both the HOMO and LUMO levels of the molecule.[4] This is particularly advantageous for NFAs, as a deep LUMO level ensures efficient electron transfer from the donor material, while a deep HOMO level can lead to a higher open-circuit voltage (Voc) in the final device.[5]
-
Modulate Intermolecular Packing: The asymmetric nature of 4-cyano-fluorene derivatives can disrupt excessive π-π stacking, which can be beneficial in preventing the formation of overly large crystalline domains in the active layer blend. This can lead to a more optimal bulk heterojunction (BHJ) morphology for efficient exciton dissociation and charge transport.
-
Enhance Solubility: The polarity introduced by the cyano group can improve the solubility of the resulting materials in common organic solvents, which is a crucial aspect for solution-processed OPV device fabrication.
To illustrate these principles, we will base our protocols and discussion on a hypothetical, yet representative, A-D-A (Acceptor-Donor-Acceptor) type NFA, which we will call 4CF-Rhod . This molecule consists of a central fluorene donor (D) core, functionalized at the 4-position with a cyano group, and flanked by two electron-accepting (A) end-groups, such as rhodanine derivatives, connected via a π-bridge.
PART 1: Synthesis of a 4-Cyano-9H-fluorene-Based NFA (Model: 4CF-Rhod)
The synthesis of a 4-cyano-fluorene-based NFA like 4CF-Rhod would typically involve a multi-step process, starting from commercially available fluorene. The key steps are outlined below, emphasizing the causality behind the chosen reactions.
Protocol 1: Synthesis of 2,7-dibromo-9,9-dioctyl-9H-fluorene-4-carbonitrile
This protocol describes the synthesis of the core building block. The introduction of bromine atoms at the 2 and 7 positions is necessary for subsequent cross-coupling reactions to attach the π-bridges and acceptor end-groups. The long alkyl chains at the 9-position are crucial for ensuring solubility.
-
Nitration of Fluorene: Start with the nitration of fluorene to introduce a nitro group, which can later be converted to the cyano group. This is a standard electrophilic aromatic substitution.
-
Alkylation at the 9-Position: To improve solubility in organic solvents for solution processing, long alkyl chains (e.g., octyl groups) are introduced at the 9-position via deprotonation with a strong base followed by reaction with an alkyl halide.
-
Bromination at the 2,7-Positions: The 2,7-positions of the fluorene core are highly susceptible to electrophilic bromination. This step introduces the reactive sites for subsequent cross-coupling reactions.
-
Conversion of Nitro to Cyano Group: The nitro group is first reduced to an amine, which is then converted to a diazonium salt. The diazonium salt is subsequently displaced by a cyanide nucleophile in a Sandmeyer reaction to yield the desired 4-carbonitrile derivative.
Protocol 2: Synthesis of the Final NFA via Suzuki or Stille Cross-Coupling
The final A-D-A structure is assembled using palladium-catalyzed cross-coupling reactions. This is a versatile and widely used method for forming C-C bonds in the synthesis of conjugated organic materials.[6]
-
Stille or Suzuki Coupling: The 2,7-dibrominated 4-cyano-fluorene core is reacted with a stannylated or boronic ester-functionalized π-bridge (e.g., thiophene) under palladium catalysis. The choice between Stille (organotin) and Suzuki (organoboron) coupling depends on the stability of the reagents and the desired reaction conditions.
-
Knoevenagel Condensation: The product from the previous step, now functionalized with π-bridges ending in an aldehyde or ketone, is then reacted with the active methylene compound of the acceptor end-group (e.g., N-alkylated rhodanine-3-acetic acid) in the presence of a weak base (e.g., piperidine) via a Knoevenagel condensation. This reaction forms the final A-D-A NFA.
PART 2: Characterization of the 4-Cyano-9H-fluorene-Based NFA
Before fabricating OPV devices, it is essential to thoroughly characterize the synthesized NFA to understand its fundamental properties.
Table 1: Key Characterization Techniques and Their Purpose
| Characterization Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and purity of the synthesized compound. |
| Mass Spectrometry | To verify the molecular weight of the final product. |
| UV-Vis Spectroscopy | To determine the optical absorption properties of the NFA in solution and as a thin film. This allows for the calculation of the optical bandgap and provides insight into the material's ability to absorb sunlight. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties of the NFA, specifically its HOMO and LUMO energy levels. These values are crucial for assessing the energy level alignment with a potential donor polymer and predicting the open-circuit voltage (Voc) of the OPV device. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. High thermal stability is important for the long-term operational stability of OPV devices. |
Expected Optoelectronic Properties
Based on the structure of our model NFA, 4CF-Rhod , and the principles of molecular design, we can predict the following properties:
-
Broad Absorption: The A-D-A structure is designed to promote strong intramolecular charge transfer (ICT), leading to broad absorption in the visible and near-infrared regions of the solar spectrum.[7]
-
Deep HOMO/LUMO Levels: The electron-withdrawing cyano group on the fluorene core, combined with the rhodanine end-groups, is expected to result in deep HOMO and LUMO energy levels. A typical LUMO level for such an NFA would be in the range of -3.8 to -4.1 eV, which is suitable for efficient electron injection from common donor polymers like PTB7-Th or PM6.
PART 3: Fabrication and Characterization of OPV Devices
The performance of the synthesized NFA is ultimately evaluated by incorporating it into an OPV device. A standard bulk heterojunction (BHJ) device architecture is typically used.
Protocol 3: Fabrication of a BHJ Organic Solar Cell
This protocol outlines a general method for fabricating a BHJ solar cell using the synthesized 4-cyano-fluorene-based NFA.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and ensure good contact with the subsequent layer.
-
Deposition of the Hole Transport Layer (HTL): A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed. The HTL facilitates the extraction of holes and blocks electrons from reaching the anode.
-
Deposition of the Active Layer: A solution of the donor polymer (e.g., PM6) and the 4-cyano-fluorene-based NFA in a suitable solvent (e.g., chloroform with a small amount of a processing additive like 1,8-diiodooctane) is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The ratio of donor to acceptor and the spin-coating parameters are critical for optimizing the active layer morphology. The film is then annealed to promote the formation of an optimal BHJ morphology.
-
Deposition of the Electron Transport Layer (ETL) and Cathode: A thin layer of an electron transport material (e.g., PFN-Br) followed by a metal cathode (e.g., Aluminum) is deposited via thermal evaporation under high vacuum. The ETL assists in electron extraction and hole blocking.
-
Encapsulation: The device is encapsulated using a UV-curable epoxy and a glass slide to protect the active layers from degradation by oxygen and moisture.
Visualizing the OPV Device Architecture
Caption: A typical inverted OPV device architecture.
Protocol 4: Characterization of OPV Device Performance
-
Current Density-Voltage (J-V) Measurement: The device is tested under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The J-V curve is recorded to extract the key performance parameters:
-
Power Conversion Efficiency (PCE): The overall efficiency of the device.
-
Open-Circuit Voltage (Voc): The maximum voltage from the solar cell.
-
Short-Circuit Current Density (Jsc): The maximum current from the solar cell.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.
-
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the percentage of incident photons at each wavelength that are converted into charge carriers. Integrating the EQE spectrum with the solar spectrum should yield a Jsc value consistent with the J-V measurement.
Table 2: Hypothetical Performance of a 4CF-Rhod Based OPV Device
| Donor Polymer | NFA | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PM6 | 4CF-Rhod | 0.88 | 25.5 | 75 | 16.8 |
| PTB7-Th | 4CF-Rhod | 0.82 | 24.8 | 72 | 14.6 |
Note: These are projected performance values based on state-of-the-art fluorene-based NFAs and are intended for illustrative purposes.[5][8]
Logical Workflow for NFA Development and OPV Integration
Caption: A comprehensive workflow for NFA development.
Conclusion and Future Outlook
While the direct application of this compound in OPVs is not yet established in the literature, the fundamental principles of NFA design strongly suggest that its derivatives are promising candidates for high-performance devices. The unique electronic properties and molecular asymmetry imparted by the 4-cyano substitution offer a new avenue for molecular engineering to achieve optimal energy level alignment, broad solar spectrum absorption, and favorable blend morphology.
The protocols and conceptual framework provided in this guide are intended to serve as a robust starting point for researchers interested in exploring this untapped potential. By systematically synthesizing and characterizing 4-cyano-fluorene-based NFAs and optimizing their performance in OPV devices, it is highly conceivable that this novel building block could contribute to pushing the efficiency of organic solar cells beyond current benchmarks.
References
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Gautam, P., Gautam, A., & Kumar, N. (2023). Impact of Cyano and Fluorine Group Functionalization on the Optoelectronic and Photovoltaic Properties of Donor-Acceptor-π-Acceptor Benzothiadiazole Derived Small Molecules: A DFT and TD-DFT Study. Korean Journal of Materials Research, 33(6), 236-243. [Link]
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Gautam, P., Gautam, A., & Kumar, N. (2023). Impact of Cyano and Fluorine Group Functionalization on the Optoelectronic and Photovoltaic Properties of Donor-Acceptor-π-Acceptor Benzothiadiazole. 한국재료학회지, 33(6), 236-243. [Link]
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Suman, et al. (2018). A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells—towards power conversion efficiencies over 10%. Chemical Communications, 54(30), 4001-4004. [Link]
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Cui, Y., et al. (2019). Over 16% efficiency organic photovoltaic cells enabled by a chlorinated acceptor with increased open-circuit voltages. Nature Communications, 10(1), 2515. [Link]
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Li, R., et al. (2018). Non-fullerene acceptors end-capped with an extended conjugation group for efficient polymer solar cells. Organic Electronics, 62, 44-50. [Link]
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Bains, A. K. (2014). Synthesis and Characterization of Fluorene Based Organic Dyes and its Application in Dye Sensitized Solar Cells. M.Tech. thesis, Indian Institute of Technology Hyderabad. [Link]
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Liao, Y., et al. (2021). Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell. Arabian Journal of Chemistry, 14(11), 103381. [Link]
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Suman, et al. (2018). A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells - Towards power conversion efficiencies over 10%. Khalifa University. [Link]
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Al-Yasari, A., et al. (2025). Density functional modeling of cyano-tuned donor-acceptor molecules for organic photovoltaics. Journal of Molecular Modeling, 31(1), 23. [Link]
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Cabezas, C., et al. (2024). Rotational spectra of five cyano derivatives of fluorene. Physical Chemistry Chemical Physics, 26(38), 29193-29200. [Link]
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Wang, Y., et al. (2022). Two cyanopyridinone-capped 9,9′-bifluorenylidene derivatives as non-fullerene acceptors for organic photovoltaic cells. New Journal of Chemistry, 46(1), 223-231. [Link]
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Gryba, I., et al. (2021). Cyano-capped molecules: versatile organic materials. Journal of Materials Chemistry C, 9(38), 12979-13000. [Link]
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Application Notes and Protocols: The Strategic Role of 9H-Fluorene-4-Carbonitrile in the Synthesis of Advanced Hole Transport Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The fluorene core is a cornerstone in the design of high-performance hole transport materials (HTMs) for optoelectronic applications, particularly in perovskite solar cells (PSCs). Its rigid, planar structure imparts excellent thermal stability and favorable charge transport properties. Strategic functionalization of the fluorene scaffold is paramount for fine-tuning the electronic and physical characteristics of the resulting HTMs. This guide focuses on the pivotal role of a specific, yet under-explored, building block: 9H-fluorene-4-carbonitrile . The introduction of a cyano (–C≡N) group at the 4-position offers a unique handle to modulate the material's electronic properties, solubility, and interfacial interactions within a photovoltaic device. Herein, we provide a comprehensive overview of the rationale behind using this precursor, a detailed, field-proven synthetic protocol for a model HTM, and methodologies for its characterization and device integration.
The Rationale: Why this compound?
The strategic placement of a cyano group on the fluorene backbone is a deliberate design choice aimed at enhancing the performance of the final hole transport material. The causality behind this choice is rooted in the fundamental electronic effects of the nitrile functional group.
-
Electron-Withdrawing Nature : The cyano group is a potent electron-withdrawing group. Its presence on the fluorene core is anticipated to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting HTM.[1] A deeper HOMO level is often desirable for better energy level alignment with the valence band of perovskite absorbers, which can lead to improved open-circuit voltage (Voc) in the final solar cell device.[2]
-
Enhanced Interfacial Interactions : The nitrogen atom in the cyano group possesses a lone pair of electrons and can act as a Lewis base. This functionality can promote favorable interactions with undercoordinated Pb²⁺ ions at the perovskite surface, leading to passivation of defects and a reduction in non-radiative recombination at the HTM/perovskite interface.
-
Modulation of Solubility and Morphology : The polar nature of the cyano group can influence the solubility of the HTM in common organic solvents used for device fabrication. This allows for fine-tuning of the material's processability and can impact the morphology of the thin film, which is crucial for efficient charge transport.
-
Synthetic Versatility : this compound serves as a versatile platform for further molecular elaboration. The fluorene core can be readily functionalized at the 2, 7, and 9 positions through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce hole-transporting moieties like triphenylamine or carbazole units.[3][4]
Synthetic Workflow: From Precursor to a High-Performance HTM
The following section outlines a representative, multi-step synthesis of a model hole transport material, 2,7-bis(N,N-di(p-methoxyphenyl)amino)-9,9-dioctyl-9H-fluorene-4-carbonitrile (hereafter referred to as 4-CN-F-TPA ), starting from this compound. This protocol is based on established synthetic methodologies for fluorene-based HTMs.
Overall Synthetic Scheme
Caption: Synthetic workflow for the model HTM, 4-CN-F-TPA.
Detailed Experimental Protocols
Protocol 1: Synthesis of 9,9-dioctyl-9H-fluorene-4-carbonitrile
-
Rationale : Alkylation at the C9 position is a crucial first step to enhance the solubility of the fluorene core and prevent aggregation in the solid state. Long alkyl chains like octyl groups are commonly employed for this purpose.[3]
-
Materials :
-
This compound (1.0 eq)
-
1-Bromooctane (3.0 eq)
-
Potassium hydroxide (KOH) (10.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure :
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add this compound and powdered KOH.
-
Add DMSO to the flask and stir the suspension vigorously.
-
Slowly add 1-bromooctane dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a beaker containing distilled water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a white solid.
-
Protocol 2: Synthesis of 2,7-dibromo-9,9-dioctyl-9H-fluorene-4-carbonitrile
-
Rationale : Bromination at the C2 and C7 positions provides the necessary handles for the subsequent introduction of hole-transporting moieties via cross-coupling reactions. N-Bromosuccinimide is a common and effective brominating agent for this transformation.
-
Materials :
-
9,9-dioctyl-9H-fluorene-4-carbonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure :
-
Dissolve 9,9-dioctyl-9H-fluorene-4-carbonitrile in DMF in a round-bottom flask wrapped in aluminum foil to protect it from light.
-
Add NBS portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water and methanol, and dry under vacuum to obtain the dibrominated product.
-
Protocol 3: Synthesis of 4-CN-F-TPA via Buchwald-Hartwig Amination
-
Rationale : The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is widely used to couple amine-containing hole-transporting units to an aromatic core.[4]
-
Materials :
-
2,7-dibromo-9,9-dioctyl-9H-fluorene-4-carbonitrile (1.0 eq)
-
Bis(4-methoxyphenyl)amine (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 eq)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 eq)
-
Anhydrous Toluene
-
-
Procedure :
-
In a Schlenk flask, combine the dibrominated fluorene derivative, bis(4-methoxyphenyl)amine, and sodium tert-butoxide under a nitrogen atmosphere.
-
Add anhydrous toluene to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(t-Bu)₃ in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture and degas with nitrogen for 20 minutes.
-
Heat the reaction to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with toluene, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the final product, 4-CN-F-TPA.
-
Characterization and Performance Evaluation
A thorough characterization of the synthesized HTM is essential to validate its structure and properties.
Material Characterization
| Parameter | Technique | Expected Outcome for 4-CN-F-TPA |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy, Mass Spectrometry | Confirmation of the molecular structure and purity. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (>400 °C), indicating good thermal stability. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determination of HOMO/LUMO energy levels. The HOMO is expected to be deeper than non-nitrile analogs. |
| Optical Properties | UV-Vis and Photoluminescence Spectroscopy | Determination of the optical bandgap and absorption characteristics. |
| Hole Mobility | Space-Charge Limited Current (SCLC) measurements | Quantification of the material's ability to transport holes. |
Device Fabrication and Performance
The performance of 4-CN-F-TPA as an HTM is evaluated by incorporating it into a perovskite solar cell.
Protocol 4: Perovskite Solar Cell Fabrication (n-i-p architecture)
Sources
Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 9H-Fluorene-4-Carbonitrile Derivatives
Foreword: The Strategic Importance of the Fluorene-Nitrile Scaffold
The 9H-fluorene scaffold is a privileged structure in modern chemistry, prized for its rigid, planar, and electron-rich nature. This polycyclic aromatic hydrocarbon is not merely a molecular curiosity; it is a cornerstone in the development of high-performance organic electronics, advanced polymers, and, most critically, novel therapeutics.[1][2] Its derivatives are integral to drugs like the antimalarial Lumefantrine and are actively investigated for anti-cancer, anti-inflammatory, and antibacterial applications.[1][3][4]
When functionalized at the 4-position with a carbonitrile (-CN) group, the synthetic utility of the fluorene core is significantly amplified. The nitrile group is a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles, which are foundational moieties in drug discovery.[5][6]
Traditional methods for introducing a nitrile group, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide, limiting their scope and practicality.[7] The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a milder, more efficient, and highly functional-group-tolerant pathway to synthesize aryl nitriles, including complex derivatives of 9H-fluorene-4-carbonitrile.[6][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the palladium-catalyzed cyanation of halo-fluorenes, detailing the underlying catalytic mechanism, offering field-proven experimental protocols, and presenting the data in a clear, actionable format.
The Catalytic Engine: Understanding the Palladium-Catalyzed Cyanation Cycle
The success of a palladium-catalyzed cyanation reaction hinges on a finely tuned catalytic cycle. While variations exist, the generally accepted mechanism for the cyanation of an aryl halide (Ar-X) proceeds through three fundamental steps: oxidative addition, transmetalation (or salt metathesis), and reductive elimination.[9] Each step is critical for achieving high yield and selectivity.
Figure 1: The Catalytic Cycle. A generalized mechanism for the palladium-catalyzed cyanation of aryl halides.
-
Pillar 1: Oxidative Addition. The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 4-halo-9H-fluorene substrate. This is often the rate-limiting step and is more facile for aryl iodides and bromides than for the less reactive but more cost-effective aryl chlorides.[5] The choice of ligand is critical here to promote this step.
-
Pillar 2: Cyanide Exchange. The halide on the resulting Pd(II) complex is exchanged for a cyanide group from the cyanide source. The efficiency of this step depends on the nature of the cyanide salt and its solubility in the reaction medium.
-
Pillar 3: Reductive Elimination. This final step involves the formation of the C-CN bond, yielding the desired this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
Deconstructing the Reaction: A Guide to Core Components
The judicious selection of each component is paramount for a successful and reproducible synthesis. Catalyst poisoning by excess cyanide is a known failure mode, making a well-designed system essential.[7]
| Component | Role & Field-Proven Insights | Examples |
| Palladium Precursor | The source of the active Pd(0) catalyst. Precursors like Pd(OAc)₂ require in-situ reduction, which can be sensitive to reaction conditions. Pre-formed Pd(0) sources or palladacycles often provide more consistent results by bypassing complex activation steps.[7] | Pd(OAc)₂, Pd₂(dba)₃, [(allyl)PdCl]₂, Pd/C |
| Phosphine Ligands | Crucial for Success. Ligands stabilize the palladium center, prevent catalyst decomposition, and tune its electronic and steric properties to facilitate oxidative addition and reductive elimination. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required.[10] | dppf, XPhos, SPhos, t-BuXPhos |
| Cyanide Source | The provider of the nitrile moiety. The choice involves a trade-off between reactivity, safety, and practicality. | KCN/NaCN: Highly reactive but extremely toxic; requires rigorous anhydrous conditions.[7] Zn(CN)₂: Less toxic than alkali cyanides and widely used, but still a significant hazard.[7][11] K₄[Fe(CN)₆]: A non-toxic, stable, and easy-to-handle crystalline solid (used as a food additive). It is an excellent choice for improving the safety profile of the reaction.[7][11] |
| Solvent | A polar, aprotic solvent is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures. | DMAc (N,N-Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone), Toluene, DMF |
| Additives | Additives can be used to prevent catalyst deactivation. For instance, reducing agents can help maintain the palladium in its active Pd(0) state.[7] With heterogeneous catalysts like Pd/C, additives like zinc formate can reactivate the catalyst surface.[12] | Zinc dust, Zinc formate dihydrate |
Master Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol provides a generalized, robust procedure for the cyanation of 4-bromo-9H-fluorene using a modern, safety-conscious catalytic system.
Safety First: This procedure must be performed by trained personnel in a well-ventilated fume hood. Although K₄[Fe(CN)₆] is non-toxic, the reaction products and solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
-
Substrate: 4-Bromo-9H-fluorene
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cyanide Source: Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)
-
Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Nitrogen or Argon), standard glassware for work-up and purification.
Step-by-Step Experimental Procedure
Figure 2: Experimental Workflow. A step-by-step visualization of the synthesis protocol.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-9H-fluorene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), sodium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and dppf (0.04 eq, 4 mol%).
-
Inerting the System: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMAc (to make a ~0.2 M solution with respect to the substrate) via a syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMAc). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMAc and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and HRMS).
Concluding Remarks and Future Outlook
The palladium-catalyzed cyanation of halo-fluorenes stands as a powerful and indispensable tool for accessing this compound derivatives. Its broad functional group tolerance, operational simplicity relative to classical methods, and the availability of safer cyanide sources like K₄[Fe(CN)₆] make it highly attractive for both academic research and industrial-scale synthesis.[7][11][12]
The field continues to evolve, with ongoing research focused on developing next-generation catalysts that can operate at lower temperatures and catalyst loadings, utilize greener solvents, and efficiently activate the highly challenging C-H bonds for direct cyanation, further streamlining the synthesis of these valuable molecular building blocks.[8][13]
References
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Anusha, C., & Anil, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33883–33907. Available at: [Link][6][11][13]
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Fors, B. P., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(10), 2538–2541. Available at: [Link][5]
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Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. European Journal of Inorganic Chemistry, 2003(19), 3513-3526. Available at: [Link][9]
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Weissman, S. A., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 4984-4995. Available at: [Link][8]
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McFadden, R. M., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11355-11358. Available at: [Link][7]
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Reddy, V. P., & Kumar, A. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(68), 8495-8498. Available at: [Link][14]
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Sajadi, S. M., & Maham, M. (2017). A new palladium catalyst system for the cyanation of aryl chlorides. Journal of Organometallic Chemistry, 846, 141-146. Available at: [Link][15]
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Anderson, K. W., & Buchwald, S. L. (2005). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 7(19), 4153–4155. Available at: [Link][10]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link][12]
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Da-Focus. (n.d.). Understanding the Role of Fluorene Derivatives in Pharmaceutical Synthesis. Available at: [Link][1]
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Badea, M., Olar, R., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2946. Available at: [Link][3]
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LookChem. (n.d.). Cas 1529-40-4, 9H-fluorene-9-carbonitrile. Available at: [Link][17]
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ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Scientific Diagram]. Available at: [Link][4]
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Zhou, J., & Li, B. (2012). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Synlett, 23(18), 2673-2677. Available at: [Link][18]
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Chen, J., et al. (2012). Palladium-catalyzed cyanation of aryl halides with CuSCN. Tetrahedron Letters, 53(34), 4545-4547. Available at: [Link][19]
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Application Note & Protocol: Strategic Incorporation of 9H-Fluorene-4-Carbonitrile into Conjugated Polymer Backbones for Advanced Optoelectronic Materials
For: Researchers, materials scientists, and drug development professionals engaged in the synthesis and application of functional organic polymers.
Abstract & Introduction: The Rationale for Cyano-Functionalized Polyfluorenes
Polyfluorenes represent a cornerstone class of conjugated polymers, prized for their exceptional thermal stability, high photoluminescence quantum yields, and excellent charge transport characteristics.[1][2] Their rigid, planar biphenyl unit promotes efficient π-orbital overlap along the polymer backbone, a fundamental requirement for high-performance organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][3][4]
The strategic incorporation of specific functional groups onto the fluorene monomer is the primary method for tuning the optoelectronic properties of the final polymer. This guide focuses on the integration of the 9H-fluorene-4-carbonitrile moiety. The nitrile (-C≡N) group is a potent electron-withdrawing substituent. Its inclusion in the polymer backbone creates an intramolecular donor-acceptor character, which serves several critical functions:
-
Band Gap Engineering: The nitrile group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, leading to a reduction in the polymer's band gap.[5] This allows for the precise tuning of absorption and emission wavelengths, enabling access to different colors in OLED applications, from blue to green and yellow.[6][7]
-
Improved Electron Affinity: The enhanced electron-withdrawing nature improves the polymer's ability to accept and transport electrons, a crucial factor for balancing charge injection and transport in multilayer electronic devices.
-
Enhanced Intermolecular Interactions: The polar nitrile group can modify polymer chain packing and morphology in the solid state, influencing charge mobility and device performance.
This document provides a comprehensive overview and a field-proven protocol for synthesizing polymers containing this compound via Suzuki-Miyaura polycondensation, the industry-standard method for preparing high-quality polyfluorenes.[8][9][10]
Core Synthesis Strategy: Suzuki-Miyaura Polycondensation
The most robust and versatile method for synthesizing polyfluorenes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a step-growth polycondensation process that involves the reaction between an aryl dihalide monomer (AA-type) and an aryl diboronic acid or ester monomer (BB-type).[5][9] The key to success lies in meticulous monomer purification, rigorous exclusion of oxygen, and optimization of the catalyst system.
Monomer Design: The Foundation of the Polymer
To incorporate this compound, it must first be converted into a suitable di-functional monomer for polymerization. This typically involves two key modifications:
-
Halogenation: Bromine atoms are introduced at the C2 and C7 positions of the fluorene ring, creating a 2,7-dibromo-9H-fluorene-4-carbonitrile derivative. These bromine sites serve as the reactive handles for the Suzuki coupling.
-
Solubilizing Groups: The inherent rigidity of polyfluorene backbones leads to strong π-stacking and poor solubility, which halts polymerization and complicates processing.[10] To counteract this, long, flexible alkyl chains (e.g., n-octyl, 2-ethylhexyl) are attached at the C9 position. This tetrahedral substitution disrupts planarity between chains, dramatically enhancing solubility in common organic solvents like toluene and tetrahydrofuran (THF).[2]
The resulting monomer, 2,7-dibromo-9,9-dioctyl-9H-fluorene-4-carbonitrile , becomes the core building block for this protocol. It can be copolymerized with various diboronic ester comonomers to further tune the final polymer's properties.
Visualizing the Polymer Structure
The following diagram illustrates a representative copolymer structure where the cyano-fluorene unit is alternated with a standard dioctylfluorene unit.
Caption: Representative structure of a copolymer incorporating this compound.
Detailed Experimental Protocol: Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of a copolymer of 2,7-dibromo-9,9-dioctyl-9H-fluorene-4-carbonitrile and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Reagents & Materials
| Reagent | Role | Purity/Grade | Typical Amount (Example) |
| 2,7-dibromo-9,9-dioctyl-9H-fluorene-4-carbonitrile (Monomer A) | Dihalide Monomer | >99%, polymerization | 1.0 mmol |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B) | Diboronic Ester Monomer | >99%, polymerization | 1.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | >98% | 0.02 mmol (2 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% | 6.0 mmol |
| Aliquat® 336 | Phase Transfer Catalyst | N/A | 4-5 drops |
| Toluene | Organic Solvent | Anhydrous | 15 mL |
| Deionized Water | Aqueous Phase | 18 MΩ·cm | 5 mL |
| Argon or Nitrogen | Inert Gas | High Purity | - |
| Methanol, Acetone, Hexane, Chloroform | Solvents for Purification | ACS Grade | - |
Experimental Workflow Diagram
Caption: Workflow for Suzuki Polycondensation of Cyano-Fluorene Monomers.
Step-by-Step Methodology
-
System Preparation: All glassware (e.g., 100 mL Schlenk flask, reflux condenser) must be oven-dried and assembled hot under a stream of inert gas (Argon or Nitrogen) to eliminate atmospheric moisture.
-
Charging Reagents: To the Schlenk flask, add Monomer A (1.0 mmol), Monomer B (1.0 mmol), and anhydrous toluene (15 mL). The 1:1 stoichiometric ratio is critical for achieving high molecular weight.
-
Addition of Base: Prepare the base solution by dissolving K₂CO₃ (6.0 mmol) in deionized water (5 mL). Add this aqueous solution to the reaction flask, followed by 4-5 drops of Aliquat® 336.
-
Causality: The reaction is a two-phase system (organic/aqueous). Aliquat® 336 acts as a phase transfer catalyst, shuttling the carbonate anion from the aqueous phase to the organic phase to facilitate the reaction.
-
-
Degassing: The mixture must be rigorously deoxygenated. The preferred method is three consecutive freeze-pump-thaw cycles. This is a non-negotiable step, as residual oxygen will irreversibly oxidize the Pd(0) catalyst, terminating the polymerization.[11]
-
Catalyst Addition: After the final thaw, backfill the flask with inert gas. Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (0.02 mmol).
-
Expertise: Adding the catalyst as a solid is standard, but for improved accuracy, a stock solution in degassed toluene can be prepared and added via syringe.
-
-
Polymerization: Immerse the flask in a preheated oil bath at 90-95°C and stir vigorously. The reaction is typically run for 48 to 72 hours under a positive pressure of inert gas. The mixture will become increasingly viscous as the polymer chains grow.
-
Work-up and Precipitation: After cooling to room temperature, the reaction mixture is diluted with ~20 mL of toluene and slowly poured into a beaker containing 400 mL of rapidly stirring methanol. The polymer will precipitate as fibrous strands.
-
Trustworthiness: This precipitation step is the first stage of purification, removing the inorganic base and highly soluble, low-molecular-weight oligomers.
-
-
Purification: The crude polymer is collected by filtration. For high-purity electronic-grade material, purification via Soxhlet extraction is mandatory. The polymer is placed in a cellulose thimble and extracted sequentially with methanol (to remove residual salts and catalyst), acetone (to remove oligomers), and finally, a good solvent like hexane or chloroform to extract the desired high-molecular-weight polymer. The polymer is then recovered from the final solvent fraction by evaporation and dried under high vacuum at 60°C for 24 hours.
Characterization & Expected Results
The properties of the final polymer are highly dependent on the purity of the monomers and the rigor of the experimental technique.
| Parameter | Technique | Typical Expected Value/Result |
| Number-Average Molecular Weight (Mn) | Gel Permeation Chrom. (GPC) | 20 - 80 kg/mol |
| Polydispersity Index (PDI) | Gel Permeation Chrom. (GPC) | 1.8 - 3.0 (typical for step-growth) |
| UV-Vis Absorption (λmax, in solution) | UV-Vis Spectroscopy | 380 - 420 nm (π-π* transition of the conjugated backbone) |
| Photoluminescence (PL) (λem, in solution) | Fluorescence Spectroscopy | 420 - 550 nm (Emission color can be tuned from blue to green depending on the comonomer and cyano-fluorene content) |
| Thermal Stability (Td5%) | Thermogravimetric Analysis (TGA) | > 400 °C (Indicative of high thermal stability) |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | HOMO: ~ -5.8 eV; LUMO: ~ -2.8 to -3.2 eV (LUMO is lowered by the -CN group) |
Troubleshooting & Field Insights
-
Low Molecular Weight: This is the most common issue. The primary causes are:
-
Impure Monomers: Stoichiometric imbalance is created. Recrystallize monomers before use.
-
Oxygen Contamination: The catalyst is deactivated. Improve degassing and inert atmosphere techniques.[11]
-
Insufficient Reaction Time: Allow the reaction to proceed for at least 48 hours.
-
-
Broad or Bimodal PDI: Often indicates side reactions or the presence of multiple active catalyst species. Ensure high-purity catalyst is used. Ligand scrambling can also be an issue with certain catalyst systems.[9]
-
Insoluble Product: If the polymer precipitates during the reaction, the molecular weight will cease to grow. This indicates that the solubilizing alkyl chains are insufficient for the chosen solvent system or that the polymer backbone is too rigid. Consider using a higher boiling point solvent or branched alkyl chains.[11]
References
-
Jones, D. R., Vallee, R., & Levine, M. (2018). Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. DigitalCommons@URI. [Link]
-
Scherf, U., & Gutmann, S. (2012). Progress in the Suzuki polycondensation of fluorene monomers. RSC Advances. [Link]
-
Jones, D. R., et al. (2018). Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. University of Rhode Island. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. NINGBO INNO PHARMCHEM. [Link]
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Leclerc, N., et al. (2016). Synthesis of a functionalized and photodegradable fluorene-based polymer for aqueous SWNT dispersion. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Polyfluorene. Wikipedia. [Link]
-
ResearchGate. (2015). Synthesis of polyfluorene derivatives through polymer reaction. Request PDF. [Link]
-
Kobayashi, S., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry. [Link]
-
Kobayashi, S., et al. (2020). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Fluorene Monomer: Toward Rapid Access to Polyfluorene-Containing Block and Graft Copolymers from Various Macroinitiators. The Royal Society of Chemistry. [Link]
-
INNO PHARMCHEM. (2025). The Essential Role of Fluorene Monomers in Next-Gen Organic Electronics. INNO PHARMCHEM. [Link]
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ResearchGate. (2018). Fluorene-based polymers-preparation and applications. Request PDF. [Link]
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ResearchGate. (2017). Optical and Electronic Properties of Fluorene-Based Copolymers and Their Sensory Applications. Request PDF. [Link]
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Application Note: Strategic Synthesis of Substituted 9H-Fluorene-4-Carbonitrile Derivatives
Introduction: The 9H-Fluorene-4-Carbonitrile Scaffold
The 9H-fluorene framework, a tricyclic aromatic hydrocarbon, represents a "privileged scaffold" in the fields of medicinal chemistry, drug development, and materials science.[1][2] Its rigid, planar structure and rich π-electron system provide an ideal foundation for developing compounds with significant biological activities and unique optoelectronic properties.[1][3] Derivatives have been explored as anticancer, antimicrobial, and neuroprotective agents.[2][4] In materials science, the inherent fluorescence and charge-transport characteristics of the fluorene unit make it a critical component in organic light-emitting diodes (OLEDs) and conductive polymers.[5][6]
The introduction of a carbonitrile (-CN) group at the C4 position specifically modulates the electronic properties and metabolic stability of the fluorene core, making this compound a particularly valuable target. This nitrile moiety can act as a hydrogen bond acceptor, a metabolic blocking group, or a synthetic handle for further chemical transformations. This guide provides a detailed overview of the primary synthetic routes to access this scaffold, emphasizing the underlying chemical logic, providing detailed experimental protocols, and offering insights for researchers in drug discovery and materials development.
Part 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of substituted 9H-fluorene-4-carbonitriles can be approached from two primary strategic directions: late-stage functionalization of a pre-existing fluorene core or the construction of the tricyclic system with the nitrile group already incorporated.
Caption: Retrosynthetic approaches to this compound.
Strategy A is often preferred for its modularity, allowing for the synthesis of a common halogenated or amino-fluorene intermediate which can then be diversified. Strategy B is powerful for creating complex substitution patterns on the biphenyl precursor before the final, often high-yielding, cyclization step.
Part 2: Strategy A: Late-Stage Cyanation Protocols
This approach focuses on introducing the nitrile at the C4 position in one of the final steps of the synthesis. The two most robust methods are palladium-catalyzed cyanation of a 4-halofluorene and the classical Sandmeyer reaction of a 4-aminofluorene.
Palladium-Catalyzed Cyanation of 4-Halofluorenes
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7] The cyanation of aryl halides offers a mild and highly functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun reaction.[8]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium intermediates and facilitate the reductive elimination step, while the cyanide source impacts reactivity and safety. Zinc cyanide (Zn(CN)₂) is widely used due to its lower toxicity compared to alkali metal cyanides and its ability to break up palladium catalyst poisoning.[8] Safer, alternative cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have also been developed.[9][10]
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromo-9,9-dimethyl-9H-fluorene
This protocol details the conversion of a readily available 4-bromo-9H-fluorene derivative to the corresponding 4-carbonitrile. The C9 position is shown as dimethylated, a common strategy to improve solubility and prevent unwanted side reactions at the acidic C9-H position.[11]
Materials:
-
4-Bromo-9,9-dimethyl-9H-fluorene (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-9,9-dimethyl-9H-fluorene, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 9,9-dimethyl-9H-fluorene-4-carbonitrile.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd₂(dba)₃ | Stable Pd(0) source that is activated in situ. |
| Ligand | dppf | Bidentate phosphine ligand that stabilizes the Pd center and promotes reductive elimination.[12] |
| Cyanide Source | Zn(CN)₂ | Milder and less toxic than NaCN/KCN; helps prevent catalyst poisoning.[8] |
| Solvent | DMF | High-boiling polar aprotic solvent, good for solubilizing reactants and salts. |
| Temperature | 120 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition step. |
The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aryl amine into a wide range of functional groups, including nitriles, via a diazonium salt intermediate.[13][14] This multi-step sequence is highly reliable, though it involves handling potentially unstable diazonium intermediates and uses stoichiometric copper salts.[15]
Causality and Mechanistic Insight: The process begins with the diazotization of an aromatic amine (4-amino-9H-fluorene) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution. The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical.[16] This radical subsequently reacts with the copper(II) species to form the final aryl nitrile product and regenerate the copper(I) catalyst.[13]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Protocol 2: Sandmeyer Cyanation starting from 4-Amino-9H-fluorene
This protocol assumes the synthesis of 4-amino-9H-fluorene from 9H-fluorene via nitration and subsequent reduction, which are standard procedures.
Materials:
-
4-Amino-9H-fluorene (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (Caution: Highly Toxic)
-
Ice
Procedure:
-
Diazotization:
-
Suspend 4-amino-9H-fluorene in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Keep the temperature strictly below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is usually indicated by a clear solution. Test for excess nitrous acid with starch-iodide paper.
-
-
Sandmeyer Cyanation:
-
In a separate, large flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Warm slightly to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Part 3: Strategy B: Synthesis via Intramolecular Cyclization
This strategy involves forming the fluorene's central five-membered ring as the key step, starting from a biphenyl precursor that already contains the required nitrile group. Palladium-catalyzed intramolecular C-H activation is a modern and efficient method for this transformation.[17][18]
Causality and Mechanistic Insight: The reaction typically starts with a 2-halo-2'-methylbiphenyl derivative. The palladium catalyst undergoes oxidative addition into the carbon-halogen bond. This is followed by an intramolecular C-H activation at the methyl group of the adjacent ring, forming a palladacycle. Subsequent reductive elimination forges the new C-C bond, creating the five-membered ring of the fluorene system and regenerating the active Pd(0) catalyst.[18] This method provides excellent control over regiochemistry.
Protocol 3: Conceptual Protocol for Pd-Catalyzed Intramolecular Annulation
This protocol outlines the general steps for synthesizing a substituted this compound from a biphenyl precursor. The synthesis of the biphenyl itself would typically be achieved via a Suzuki coupling.[5][19]
Starting Material: 3-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
3-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Pivalic Acid (PivOH) (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dimethylacetamide)
Procedure:
-
Combine the biphenyl starting material, Pd(OAc)₂, PPh₃, and K₂CO₃ in a Schlenk tube under an inert atmosphere.
-
Add pivalic acid and the anhydrous solvent.
-
Degas the mixture and heat to 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting substituted this compound by column chromatography.
Conclusion
The synthesis of substituted this compound can be effectively achieved through several strategic routes. For rapid access and diversification from a common intermediate, late-stage palladium-catalyzed cyanation offers high yields and excellent functional group tolerance. The classic Sandmeyer reaction remains a robust, albeit more hazardous, alternative. For constructing highly substituted analogs where the substitution pattern is defined early, intramolecular cyclization strategies provide a powerful and regioselective approach. The choice of method will ultimately depend on the specific substitution pattern desired, scale of the reaction, and available starting materials.
References
- Vertex AI Search. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
- Vertex AI Search. (n.d.). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis.
- BenchChem. (2025).
- Padwa, A., et al. (n.d.). Formation of Benzo[b]fluorenes and the Benzo[a]fluorene Core of the Fluostatins by Cyclization of Diaryldiynones.
- PubMed. (n.d.).
- Vertex AI Search. (n.d.).
- ACS Publications. (n.d.).
- Abbel, R., Schenning, A. P. H. J., & Meijer, E. W. (2009). Fluorene-based materials and their supramolecular properties. FAO AGRIS.
- Wikipedia. (n.d.). Fluorene.
- PubMed Central. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- FAO AGRIS. (2009). Fluorene-based materials and their supramolecular properties.
- Lei, X., et al. (2022). Fluorene-Based Multicomponent Reactions. University of Groningen research portal.
- PubMed. (2010).
- ResearchGate. (2025).
- ResearchGate. (2025). Investigation of Suzuki-Miyaura Catalyst-Transfer Polycondensation of AB-Type Fluorene Monomer Using Coordination-Saturated Aryl Pd(II)
- PubMed Central. (n.d.).
- ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Isono, T., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of fluorenones.
- ResearchGate. (n.d.).
- ResearchGate. (2020).
- Wikipedia. (n.d.).
- Guidechem. (n.d.). What is the synthesis process of 9-Fluorenone?
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- RSC Publishing. (n.d.).
- PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- PubMed. (2001).
- Master Organic Chemistry. (2018).
- ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Royal Society of Chemistry. (2022).
- Organic Chemistry Portal. (n.d.). Fluorene synthesis.
- BenchChem. (n.d.).
- PubMed Central. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- PubMed Central. (n.d.). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain.
- PubMed. (2013).
- RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl halides with in situ generated CN− from ClCF2H and NaNH2. Organic Chemistry Frontiers.
- OUCI. (2008). Palladium-catalyzed cyanation of aryl halides using K4[Fe(CN)
- Organic Chemistry Portal. (2005).
- chemrevise.org. (n.d.). Synthetic Routes.
- PubMed Central. (2025).
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorene-based materials and their supramolecular properties [agris.fao.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source, water as solvent, and microwave heat… [ouci.dntb.gov.ua]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Reaction Yield for 9H-fluorene-4-carbonitrile Synthesis: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 9H-fluorene-4-carbonitrile. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges and optimize reaction outcomes. Our focus is on providing not just protocols, but the underlying chemical principles to empower users to make informed decisions in their laboratory work.
Section 1: Choosing Your Synthetic Strategy
The synthesis of this compound typically starts from a pre-functionalized fluorene, most commonly 4-bromo-9H-fluorene. The two primary industrial and laboratory-scale methods for introducing the nitrile group are Palladium-Catalyzed Cyanation and the Rosenmund-von Braun reaction.
FAQ: Which synthetic route is right for my project?
Answer: The choice between a palladium-catalyzed method and the Rosenmund-von Braun reaction depends on several factors: functional group tolerance, reaction scale, cost, and available equipment.
| Parameter | Palladium-Catalyzed Cyanation | Rosenmund-von Braun Reaction |
| Conditions | Mild (often 40-120 °C)[1][2] | Harsh (150-250 °C)[3][4] |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand. | Stoichiometric or excess Copper(I) Cyanide (CuCN). |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], NaCN[1][5][6] | Copper(I) Cyanide (CuCN)[7] |
| Advantages | High functional group tolerance, lower temperatures, often higher yields.[1] | Inexpensive reagents, no need for specialized ligands. |
| Disadvantages | Cost of palladium and ligands, sensitivity to air and impurities. | High temperatures, poor functional group tolerance, difficult workup due to copper salts.[3][8] |
| Best For | Complex molecules, substrates with sensitive functional groups, process optimization. | Simple precursors, large-scale synthesis where cost is a primary driver. |
Section 2: Palladium-Catalyzed Cyanation: Troubleshooting & Optimization
This is often the preferred method due to its milder conditions and broader substrate scope. The general reaction involves coupling an aryl halide (4-bromo-9H-fluorene) with a cyanide source, catalyzed by a palladium-ligand complex.
Experimental Workflow: Palladium-Catalyzed Cyanation
Sources
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 9H-fluorene-4-carbonitrile by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 9H-fluorene-4-carbonitrile. As a crucial intermediate in the development of pharmaceuticals and advanced materials, its purity is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol for purification by column chromatography, ensuring you can achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Resolving Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of this compound. The underlying logic for each solution is provided to empower you to make informed decisions in your laboratory work.
Q1: My compound is not moving down the column, or is moving very slowly. What should I do?
A1: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. This compound, with its polar nitrile group, will adsorb strongly to polar stationary phases like silica gel.
-
Causality: The separation in normal-phase chromatography relies on a competition between the mobile phase and the analyte for binding sites on the stationary phase. If the eluent is too non-polar (e.g., 100% hexane), the polar analyte will remain strongly adsorbed.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from a 95:5 to a 90:10 hexane:ethyl acetate mixture. It is crucial to make this change gradually to avoid eluting your compound all at once with impurities.[2] Always test your solvent system with Thin Layer Chromatography (TLC) first to find a composition that gives your target compound an Rf value of approximately 0.25-0.35.[3]
Q2: My compound is eluting too quickly, and the separation from impurities is poor. How can I improve this?
A2: This indicates your eluent is too polar. The mobile phase is outcompeting your compound for the stationary phase, causing everything to move down the column too rapidly for effective separation.
-
Causality: A highly polar solvent will dissolve and carry most compounds, regardless of their individual polarities, leading to co-elution.[4]
-
Solution: Decrease the polarity of your eluent. Reduce the percentage of the polar component (e.g., ethyl acetate, acetone) in your solvent system. A lower polarity mobile phase will increase the compound's interaction with the silica gel, allowing for a more effective separation between compounds with different polarities.
Q3: I'm observing significant streaking or "tailing" of my compound's spot on TLC plates and in the column fractions. What is the cause?
A3: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by overloading the column.
-
Causality & Solutions:
-
Acidic Silica: Standard silica gel is slightly acidic, which can interact strongly with certain functional groups. While the nitrile group is not strongly basic, other potential impurities might be. Adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to your mobile phase can sometimes improve peak shape for acidic compounds, though less common for nitriles.[5]
-
Sample Overload: Applying too much sample to the column is a common cause of tailing and poor separation. The stationary phase becomes saturated, and the excess compound is forced to travel down the column more quickly, leading to broad, tailing bands. As a general rule, the sample load should be 1-5% of the mass of the stationary phase for good resolution.[5]
-
Insolubility: If the compound is not fully soluble in the eluent as it moves through the column, it can cause streaking. Ensure your chosen solvent system is one in which the compound is reasonably soluble.
-
Q4: My purified product is still showing a yellowish tint. What is this impurity and how do I remove it?
A4: The most likely culprit for a yellow color in fluorene chemistry is the corresponding fluorenone derivative. In this case, it would be 9-oxo-9H-fluorene-4-carbonitrile.
-
Causality: The C-9 position of the fluorene ring is susceptible to oxidation, which can occur during the synthesis or even during storage if exposed to air.[6][7] This fluorenone impurity is significantly more polar than the parent fluorene due to the C=O group.[8][9]
-
Solution: This polarity difference is advantageous for purification. The more polar 9-oxo-9H-fluorene-4-carbonitrile will be retained more strongly on the silica gel column. When running your column, the desired this compound should elute first. The yellow fluorenone band will move down the column much more slowly.[10] You can often visually track the separation. To elute the fluorenone (if desired, or simply to clean the column), you will need to switch to a much more polar solvent system after you have collected all of your desired product.
Q5: My compound seems to be degrading on the column. What are my options?
A5: Compound instability on silica gel can be a significant issue, though this compound is generally stable. If you suspect degradation (e.g., observing new, unexpected spots on the TLC of your collected fractions), you should investigate the stability.[11]
-
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Solutions:
-
Test Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound is likely unstable on silica.[11]
-
Use a Different Stationary Phase: Alumina is a common alternative to silica gel and is available in neutral, acidic, or basic forms. For potentially sensitive compounds, neutral alumina is a good starting point.[2][10]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques (applying pressure to speed up the flow rate) and avoiding unnecessary delays.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for this compound?
A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and effective choice for separating moderately polar compounds like this compound.[6][12] Its polarity allows for strong interaction with the nitrile group, facilitating separation from less polar precursors or non-polar byproducts. Alumina can also be used and may be beneficial if silica-induced degradation is observed.[9]
Q2: What is the best way to determine the optimal solvent system?
A2: The ideal solvent system is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] Test various mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent ratio that moves the spot for this compound to an Rf value between 0.25 and 0.35, while achieving the largest possible separation from all impurity spots.[13]
Q3: How much sample can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation. A good rule of thumb for a standard separation is to use a stationary phase mass that is 20 to 100 times the mass of the crude sample. For difficult separations, a ratio of 100:1 or greater may be necessary. For easy separations, you might go as low as 20:1. Overloading is a primary cause of failed separations.[5]
Q4: What are the best methods to visualize this compound on a TLC plate?
A4: Due to its extensive aromatic fluorene core, this compound is strongly UV-active. The primary, non-destructive method for visualization is using a UV lamp at a wavelength of 254 nm.[14][15] The compound will appear as a dark spot on a fluorescent green TLC plate. Other destructive methods like iodine vapor can also be effective for visualizing aromatic compounds.[15][16]
Data & Protocols
Data Presentation
The following tables provide starting points for developing your purification method.
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Application | Rationale |
| Hexane / Ethyl Acetate | General Purpose | Good balance of polarity; low cost; ethyl acetate is a hydrogen bond acceptor. A gradient starting from 5% to 20% ethyl acetate is a good starting point.[12] |
| Hexane / Dichloromethane | Alternative System | Offers different selectivity compared to ethyl acetate; useful if co-elution occurs. Dichloromethane is a stronger solvent than ethyl acetate.[9] |
| Toluene / Hexane | For less polar impurities | Toluene can help with solubility and offers π-π interactions which can alter selectivity for aromatic compounds.[9] |
Table 2: Typical Rf Values and Visualization (Using Silica Gel TLC with 80:20 Hexane:Ethyl Acetate)
| Compound | Expected Rf | UV (254 nm) | Notes |
| 9H-fluorene (Potential Precursor) | ~0.80 | Strong Quench | Much less polar than the nitrile derivative.[8] |
| This compound | ~0.30 | Strong Quench | This is the target Rf for good separation. |
| 9-oxo-9H-fluorene-4-carbonitrile | ~0.10 | Strong Quench | The polar ketone group significantly reduces mobility.[9] |
Note: Rf values are highly dependent on specific conditions (plate manufacturer, temperature, chamber saturation) and should be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
TLC plates (silica gel with F254 indicator), chamber, and UV lamp
Methodology:
-
Step 1: TLC Analysis for Solvent System Selection
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of your crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides an Rf value of ~0.3 for the main product spot and good separation from impurities.[13] This will be your starting eluent.
-
-
Step 2: Column Preparation (Slurry Packing)
-
Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer (~0.5 cm) of sand.
-
In a separate beaker, weigh your silica gel (e.g., 50g for 1g of crude sample).
-
Create a slurry by mixing the silica gel with your initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
With the column stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column. Tap the side of the column gently to ensure even packing and remove any air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [2]
-
-
Step 3: Sample Loading
-
Dissolve your crude this compound in the minimum amount of a solvent like dichloromethane or your starting eluent. Using a more polar solvent than your eluent to dissolve the sample can ruin the separation.[11]
-
Using a pipette, carefully apply the concentrated sample solution evenly to the top of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica bed, again stopping when the liquid level reaches the top of the sand.
-
Gently add a small amount of your eluent to wash the sides of the column and push the entire sample onto the bed. Repeat this wash once.
-
-
Step 4: Elution and Fraction Collection
-
Carefully fill the top of the column with your eluent.
-
Begin collecting fractions in numbered test tubes or flasks. Start with your predetermined solvent system. If separation is difficult, a gradient elution (slowly increasing the percentage of ethyl acetate) may be required.
-
-
Step 5: Monitoring Fractions by TLC
-
Step 6: Product Isolation
-
Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
-
Troubleshooting Decision Diagram
Sources
- 1. Cas 1529-40-4,9H-fluorene-9-carbonitrile | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. sorbtech.com [sorbtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. odinity.com [odinity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
common impurities in 9H-fluorene-4-carbonitrile and their removal
Welcome to the technical support guide for 9H-fluorene-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route and subsequent degradation. The most prevalent impurities include:
-
Unreacted Starting Materials: Primarily 9H-fluorene, the backbone of the molecule.
-
Oxidation Byproducts: 9-Fluorenone is a very common impurity formed by the oxidation of the C9 position of the fluorene ring system. Its presence is often indicated by a distinct yellow or off-white color in the solid product.[1][2]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions and moisture. This can lead to the formation of 9H-fluorene-4-carboxylic acid or the intermediate 9H-fluorene-4-carboxamide.[3][4][5]
-
Positional Isomers: Depending on the synthetic method used to install the nitrile group (e.g., Friedel-Crafts type reactions), positional isomers such as 2-cyano-9H-fluorene may be formed.[6]
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin Layer Chromatography (TLC) is an indispensable and rapid method for initial purity assessment.[7] It allows you to visualize the number of components in your sample. When spotted on a silica gel plate and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), impurities will separate based on polarity. For instance, the more polar 9-fluorenone will have a lower Retention Factor (Rf) value compared to the main product.[2][7] For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[8][9]
Q3: My product is yellow. What is the likely cause and how do I remove it?
A3: A yellow hue is almost always indicative of contamination with 9-fluorenone or similar oxidized species. 9-fluorenone is significantly more polar than 9H-fluorene and its non-oxidized derivatives.[2] This difference in polarity is the key to its removal. The most effective method for removing this colored impurity is column chromatography over silica gel.[1][10]
Q4: I am seeing a low yield after recrystallization. What are the common pitfalls?
A4: Low recovery from recrystallization is a frequent issue. The primary causes are:
-
Using excessive solvent: This keeps a significant portion of your product dissolved even after cooling.[11] The goal is to use the minimum amount of hot solvent to fully dissolve the crude material.
-
Improper solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound remains significantly soluble at low temperatures, recovery will be poor.[12]
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, finishing with an ice bath for at least 30 minutes to maximize crystal formation.[1][11]
Troubleshooting Guide: Impurity Identification & Removal
This section provides a systematic approach to identifying and resolving purity issues encountered during your work with this compound.
Logical Flow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for this compound.
Impurity Identification via Analytical Data
The table below summarizes how to identify common impurities using standard analytical techniques.
| Impurity Name | Analytical Technique | Expected Observation |
| 9-Fluorenone | TLC (Silica) | Yellow spot with a lower Rf than the product.[2][7] |
| IR Spectroscopy | Sharp, strong carbonyl (C=O) stretch around 1715-1720 cm⁻¹. | |
| ¹H NMR | Absence of the characteristic C9-H₂ methylene protons (~4.0 ppm); presence of distinct aromatic signals shifted by the carbonyl group. | |
| 9H-Fluorene | TLC (Silica) | Spot with a higher Rf than the product (less polar). |
| ¹H NMR | Characteristic singlet for the C9-H₂ protons around 3.9 ppm.[13] | |
| GC-MS | A distinct peak with a mass of 166.22 g/mol .[13] | |
| 9H-fluorene-4-carboxylic acid | TLC (Silica) | A spot that streaks or remains at the baseline (very polar). |
| IR Spectroscopy | Very broad O-H stretch (2500-3300 cm⁻¹) and a carbonyl (C=O) stretch (~1700 cm⁻¹).[7] | |
| ¹H NMR | A broad singlet for the carboxylic acid proton (>10 ppm), which disappears upon D₂O exchange. |
Detailed Purification Protocols
Protocol 1: Column Chromatography for Removal of 9-Fluorenone and Other Polar Impurities
Column chromatography is the most robust method for separating compounds with different polarities.[1][2] It is highly effective for removing both more-polar impurities like 9-fluorenone and less-polar ones like residual 9H-fluorene.
Workflow for Chromatographic Purification
Caption: Step-by-step workflow for column chromatography.
Methodology:
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% hexane. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.[1][2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexane. This will wash out any non-polar impurities, such as residual 9H-fluorene.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate (EtOAc). A gradient from 2% to 10% EtOAc in hexane is a good starting point for eluting the desired product.
-
The yellow band of 9-fluorenone will move down the column much more slowly.[2] After the product has been collected, the polarity can be increased significantly (e.g., 30% EtOAc in hexane) to quickly flush the fluorenone from the column.[2]
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Spot each fraction on a TLC plate to monitor the separation.[1]
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[7]
Protocol 2: Recrystallization for Bulk Purification
Recrystallization is an effective technique for purifying compounds that are crystalline solids, provided a suitable solvent can be found.[11] It is particularly useful when the impurity profile is not complex.
Methodology:
-
Solvent Selection: The key is to find a solvent (or solvent system) in which this compound is soluble when hot but sparingly soluble when cold. Methanol and ethanol are often good starting points for fluorene derivatives.[1][12] A co-solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can also be effective.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it begins to reflux. Continue adding small portions of the solvent until the solid is completely dissolved.[1][11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.[1][11]
-
Maximizing Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.
References
-
Scribd. (n.d.). Synthesis and Chromatographic Separation of Fluorenone From Flourene. Retrieved from [Link]
-
Odinity. (2013). Column Chromatography and TLC Lab Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorene. Retrieved from [Link]
-
Yoshida, N., et al. (2023). Cross-dimerization of fluorenones for synthesis of dibenzo[g,p]chrysenes. researchmap. Retrieved from [Link]
-
Hammerich, O., & Mortensen, J. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University. Retrieved from [Link]
-
Scribd. (n.d.). Chem 315 - Lab 2 - Recrystallization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). FLUORENE. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. odinity.com [odinity.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchmap.jp [researchmap.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Fluorene - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Fluorene Core Oxidation During Synthesis
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile fluorene scaffold in their synthetic endeavors. The fluorene core is a cornerstone in the development of advanced materials and pharmaceuticals, but its utility is often challenged by a persistent and frustrating side reaction: oxidation at the C9 position to form the corresponding fluorenone.
This unwanted transformation can drastically alter the electronic and photophysical properties of your target molecule, leading to decreased quantum yields in OLEDs, unpredictable pharmacological activity, and significant purification challenges. This document provides an in-depth analysis of why this oxidation occurs and presents a comprehensive set of proactive and reactive strategies to maintain the integrity of your fluorene-based compounds.
Section 1: The Root Cause—Understanding C9 Oxidation
The reactivity of the fluorene core is centered on the methylene bridge at the C9 position. The protons at this position are notably acidic (pKa ≈ 22.6 in DMSO) because their removal results in a highly stable, aromatic fluorenyl anion[1]. This inherent acidity makes the C9 position susceptible to deprotonation, which is often the initial step in the oxidation pathway, especially under basic conditions.
The most common oxidation mechanism involves deprotonation at C9, followed by reaction with molecular oxygen (from the air), ultimately leading to the formation of a ketone. This process can be catalyzed by bases and is often accelerated in polar aprotic solvents like DMSO or DMF[2].
dot graph OxidationMechanism { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
Fluorene [label="Fluorene\n(C13H10)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorenyl_Anion [label="Fluorenyl Anion\n(C13H9⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Peroxy_Intermediate [label="Peroxy Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorenone [label="Fluorenone\n(C13H8O)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Fluorene -> Fluorenyl_Anion [label="-H⁺ (Base)"]; Fluorenyl_Anion -> Peroxy_Intermediate [label="+ O₂ (Air)"]; Peroxy_Intermediate -> Fluorenone [label="Rearrangement"]; } ondot Caption: Base-catalyzed air oxidation of fluorene to fluorenone.
Section 2: Proactive Prevention Strategies
The most effective way to combat fluorenone formation is to prevent it from occurring in the first place. This requires careful control of the reaction environment.
Atmospheric Control: The First Line of Defense
Molecular oxygen is a key reactant in the most common oxidation pathway[3]. Therefore, rigorously excluding air from your reaction is the single most critical preventative measure.
-
Inert Gas Selection: Both argon and nitrogen are suitable for creating an inert atmosphere. Argon is denser than air and provides a more stable blanket over the reaction mixture, making it preferable for reactions run in flasks with septa. Nitrogen is a cost-effective alternative suitable for most applications.
-
Glassware Preparation: All glassware should be thoroughly dried in an oven (≥120 °C) or by flame-drying under vacuum to remove adsorbed water and oxygen[4].
-
Execution: For most small-scale syntheses, a balloon filled with inert gas connected to the reaction flask via a needle is sufficient[5][6]. For highly sensitive reactions, employing a Schlenk line or a glovebox is recommended for superior atmospheric control[7].
Protocol A: Setting Up a Reaction Under Inert Atmosphere (Balloon Method)
-
Dry Glassware: Place the reaction flask, stir bar, and any other necessary glassware in an oven at 120 °C for at least 4 hours (or overnight).
-
Assemble Hot: While hot, assemble the glassware and cap the reaction flask with a rubber septum. Secure the assembly on a clamp.
-
Inert Gas Flush: Insert a needle connected to an inert gas line (or balloon) through the septum. Insert a second, open needle (vent needle) to allow displaced air to escape[6].
-
Purge: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air[8].
-
Cool: Remove the vent needle first, then the gas source needle. Allow the flask to cool to room temperature under a positive pressure of inert gas (the balloon will remain inflated).
-
Reagent Addition: Add solvents and liquid reagents via syringe through the septum. Add solid reagents quickly under a positive flow of inert gas.
Judicious Selection of Reagents and Solvents
-
Solvent Purity: Use anhydrous, degassed solvents. Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, solvents should be freshly distilled from an appropriate drying agent.
-
Degassing Solvents: To remove dissolved oxygen, solvents should be degassed using methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for 20-30 minutes prior to use.
-
Base Sensitivity: Be aware that strong bases can deprotonate the C9 position, forming the fluorenyl anion which is highly susceptible to oxidation[1][3]. When performing reactions involving the C9 position (e.g., alkylations), ensure the atmosphere is scrupulously inert before adding the base.
Section 3: Troubleshooting Guide & FAQs
Even with preventative measures, oxidation can occur. This section addresses common problems and their solutions in a question-and-answer format.
Q1: I've noticed a yellow tint in my crude product after synthesis. How can I confirm if it's fluorenone?
A1: Fluorenone is a yellow, highly conjugated ketone, and its presence is the most common cause of yellow discoloration in fluorene syntheses. You can confirm its presence using a few standard analytical techniques.
| Technique | Fluorene Observation | Fluorenone Observation |
| Thin Layer Chromatography (TLC) | Typically higher Rf value (less polar). | Lower Rf value (more polar)[9]. Often appears as a distinct yellow spot. |
| ¹H NMR | Characteristic peak for C9-H₂ protons around 3.9 ppm. | Absence of the C9-H₂ peak[10]. Aromatic region may show slight shifts. |
| UV-Vis Spectroscopy | Absorption maximum typically below 310 nm. | Extended conjugation results in a bathochromic (red) shift, with absorption maxima appearing at longer wavelengths (>320 nm). |
| Visual Inspection | Typically a white or off-white solid. | A yellow crystalline solid. |
Q2: My reaction seems clean by TLC, but oxidation happens during my aqueous work-up or column chromatography. What's going wrong?
A2: This is a common issue. The exposure of your product to air and potentially non-degassed solvents during purification is the likely culprit.
-
Work-up: Use degassed water and solvents for your extraction. Minimize the time the product is in solution and exposed to air.
-
Column Chromatography: This is a major source of oxidation due to the high surface area of the silica gel and prolonged exposure to air-saturated solvents.
-
Solution: Use degassed chromatography solvents. You can prepare these by sparging with argon or nitrogen for 30 minutes before use. Pack and run the column under a gentle positive pressure of inert gas.
-
Q3: I am performing a substitution reaction at the C9 position. How can I prevent oxidation when I quench the fluorenyl anion?
A3: The fluorenyl anion is intensely colored (often orange or red) and extremely sensitive to oxygen[1]. When quenching this intermediate with an electrophile, any exposure to air will rapidly form fluorenone.
-
Rigorous Inert Atmosphere: This is non-negotiable. Use Schlenk line techniques if possible.
-
Degassed Reagents: Ensure your electrophile and any quenching solutions are thoroughly degassed.
-
Reverse Quenching: Instead of adding the quenching agent to the anion solution, consider transferring the anion solution via cannula into a separate flask containing the degassed electrophile. This ensures the anion is always in an environment with an excess of the desired reactant, not oxygen.
Q4: I have a significant amount of fluorenone in my final product. Can it be removed?
A4: Yes, removal is possible, leveraging the polarity difference between the non-polar fluorene derivative and the more polar fluorenone ketone.
-
Column Chromatography: This is the most effective method. Use a solvent system with low to moderate polarity (e.g., hexane/ethyl acetate or hexane/dichloromethane). The less polar fluorene derivative will elute first, followed by the yellow band of fluorenone[9].
-
Recrystallization: If the fluorenone concentration is not too high, recrystallization can be effective. Choose a solvent system where the desired fluorene product has good solubility at high temperatures and poor solubility at low temperatures, while fluorenone has moderate or high solubility at all temperatures (e.g., ethanol, or a mixed solvent system like toluene/hexane)[11].
Protocol B: Purification via Column Chromatography to Remove Fluorenone
-
Prepare Slurry: Adsorb your crude product onto a small amount of silica gel.
-
Pack Column: Wet pack a chromatography column with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the eluent has been degassed.
-
Load & Elute: Carefully load the adsorbed product onto the top of the column. Begin elution with the low-polarity solvent system.
-
Collect Fractions: The desired, less-polar fluorene product will elute first. You will see the yellow band of fluorenone moving down the column much more slowly.
-
Increase Polarity (Flush): Once your desired product has been collected, you can increase the solvent polarity (e.g., 80:20 Hexane:Ethyl Acetate) to quickly flush the fluorenone from the column.
-
Analyze & Combine: Analyze the collected fractions by TLC to identify and combine the pure fractions of your target compound.
dot graph TroubleshootingWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
Start [label="Oxidation Suspected\n(Yellow Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Confirm [label="Confirm with TLC / NMR", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Source [label="Identify Source of Oxidation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="During Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="During Work-up /\nPurification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fix_Reaction [label="Improve Inert Atmosphere\n(Protocol A)\nUse Degassed Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Workup [label="Use Degassed Solvents\nfor Extraction & Column\n(Protocol B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Remove Fluorenone\n(Protocol B)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Confirm; Confirm -> Source [label="Fluorenone Confirmed"]; Source -> Reaction [label="Oxidation in Crude"]; Source -> Workup [label="Oxidation Post-Reaction"]; Reaction -> Fix_Reaction; Workup -> Fix_Workup; Fix_Reaction -> Purify; Fix_Workup -> Purify; } ondot Caption: A workflow for diagnosing and solving fluorene oxidation issues.
References
-
Fluorene - Wikipedia. Wikipedia. [Link]
- WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents.
- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents.
- CN100343217C - Method for oxidizing fluorene to 9-fluorenone - Google Patents.
-
Oxidation of Fluorene to Fluorenone Mechanism - Study.com. Study.com. [Link]
-
OXIDATION OF 9-FLUORENOL. Ananazi Instruments. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
(PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst - ResearchGate. ResearchGate. [Link]
-
Degradation mechanisms in fluorene-based polymers - ResearchGate. ResearchGate. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Fluorenone synthesis by oxidation of fluorene. - ResearchGate. ResearchGate. [Link]
-
Inert Atmosphere - YouTube. YouTube. [Link]
-
Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups - MDPI. MDPI. [Link]
-
Oxidation of Fluorene | PDF | Redox | Chromatography - Scribd. Scribd. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. ResearchGate. [Link]
-
Stabilizing Azaheptacenes | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]
- CN103224441A - Crystallization method for fluorene purification - Google Patents.
-
Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Fiveable. [Link]
- CN104030906A - Method for preparing 9-fluorenone by liquid-phase oxidation - Google Patents.
-
Polycyclic aromatic hydrocarbon - Wikipedia. Wikipedia. [Link]
-
working under inert atmosphere : r/OrganicChemistry - Reddit. Reddit. [Link]
-
Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC - PubMed Central. PubMed Central. [Link]
-
Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. : r/chemhelp - Reddit. Reddit. [Link]
-
Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC - NIH. National Institutes of Health. [Link]
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. aiinmr.com [aiinmr.com]
- 11. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
Technical Support Center: Achieving High Purity 9H-Fluorene-4-Carbonitrile for Electronic Applications
This technical support guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with 9H-fluorene-4-carbonitrile. Achieving high purity of this compound is critical for its successful application in electronic devices, as impurities can significantly impact performance.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for electronic applications?
A1: The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is highly sensitive to the purity of the organic semiconductor used.[1] Impurities can act as charge traps, increase disorder in the thin film, and introduce unwanted electronic states, all of which can degrade device efficiency, stability, and reproducibility.[2] Even trace amounts of contaminants can have a significant negative impact on device performance.
Q2: What are the most common impurities I might encounter in my crude this compound?
A2: The impurities in your sample will largely depend on the synthetic route used. A common route to this compound is through the cyanation of a 9-halofluorene, such as 9-bromofluorene. Potential impurities include:
-
Unreacted starting materials: 9-bromofluorene or fluorene.
-
Byproducts of the cyanation reaction: These can vary depending on the cyanide source and reaction conditions.
-
Oxidation products: Fluorenone derivatives can form if the material is exposed to air, especially at elevated temperatures.
-
Solvent residues: Residual solvents from the synthesis or initial work-up can be present.
Q3: What are the primary methods for purifying this compound?
A3: The most effective purification methods for fluorene derivatives, and by extension this compound, are:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[1]
-
Recrystallization: This method is excellent for removing small amounts of impurities from a solid compound.
-
Sublimation: For thermally stable compounds, sublimation can be a very effective final purification step to remove non-volatile impurities.[3]
Q4: How can I assess the purity of my this compound?
A4: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can detect even trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in the identification of unknown impurities.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Compound is too soluble in the eluent. | Use a less polar solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. |
| Compound is strongly adsorbed to the stationary phase. | If the compound is not eluting even with a highly polar solvent, consider using a different stationary phase, such as alumina instead of silica gel. | |
| Co-elution of impurities during column chromatography | Polarity of the compound and impurity are very similar. | Optimize the solvent system. A shallow gradient of increasing polarity can improve separation. Alternatively, consider a different stationary phase or a different chromatographic technique like preparative HPLC. |
| Oily product after recrystallization | The compound is "oiling out" instead of crystallizing. | This happens when the solution is supersaturated or cooled too quickly. Try cooling the solution more slowly. You can also add a seed crystal to induce crystallization. Using a different solvent or a solvent mixture might also be necessary. |
| Presence of impurities that lower the melting point. | The sample may require further purification before recrystallization. Try running a column first to remove the bulk of the impurities. | |
| Poor recovery from recrystallization | The compound is too soluble in the cold solvent. | Choose a solvent in which the compound has lower solubility at room temperature. You can test the solubility in various solvents on a small scale before performing the bulk recrystallization. |
| Sublimation is very slow or not occurring | Temperature is too low or vacuum is not sufficient. | Gradually increase the temperature, but be careful not to exceed the decomposition temperature of your compound. Ensure you have a good high-vacuum system. |
| The compound has a low vapor pressure. | Sublimation may not be a suitable technique for all compounds. If the compound is not subliming under high vacuum and elevated temperature, consider other purification methods. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Continuously run hexane through the column, ensuring the solvent level never drops below the top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel and add your dissolved sample.
-
Evaporate the solvent to get a dry powder of your compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Start eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).
-
Collect fractions in separate test tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for recrystallizing this compound. The choice of solvent is crucial and may require some experimentation. Based on the polarity of fluorene derivatives, good starting points are alcohols like methanol or ethanol, or a mixed solvent system.[4][5]
Materials:
-
Purified this compound (from column chromatography)
-
Recrystallization solvent (e.g., methanol, ethanol, or a dichloromethane/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolving the Solid:
-
Place the solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid at the boiling point of the solvent.
-
-
Cooling and Crystallization:
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For better crystal formation, you can then place the flask in an ice bath.
-
-
Isolating the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.
-
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: Purification and analysis workflow for this compound.
Data Presentation
The following table provides a guide for selecting a solvent system for recrystallization based on the polarity of the compound and potential impurities.
| Solvent/Solvent System | Polarity | Notes |
| Toluene | Non-polar | Good for dissolving non-polar fluorene derivatives.[6] |
| Ethanol | Polar Protic | Often used for recrystallization of moderately polar compounds.[4] |
| Methanol | Polar Protic | Similar to ethanol, but more polar.[4][5] |
| Dichloromethane/Hexane | Mixed | A versatile combination for compounds of intermediate polarity. The ratio can be adjusted to optimize solubility. |
| Ethyl Acetate/Hexane | Mixed | Another effective mixed solvent system for fine-tuning solubility. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of 9-(nitromethyl)-9H-fluorene.
- Benchchem. (n.d.). 9-Bromofluorene | High-Purity Reagent Supplier.
- Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene.
- Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Scribd. (n.d.). Chem 315 - Lab 2 - Recrystallization.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- The Royal Society of Chemistry. (n.d.). TfOH catalyzed synthesis of 9-arylfluorenes via tandem reaction under warm and efficient conditions.
- MIT Digital Lab Techniques Manual. (2010, February 4).
- LookChem. (n.d.). Cas 1529-40-4,9H-fluorene-9-carbonitrile.
- Gottfried, H. L., Kotlyar, A., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(18), 4166–4169.
- PubChem. (n.d.). 9H-Fluorene-9-carbonitrile.
- Rice Office of Research. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- MDPI. (n.d.). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization.
- ChemicalBook. (2024, March 7). 9H-fluorene-9-carbonitrile | 1529-40-4.
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate.
- Google Patents. (n.d.). CN100535657C - Method for measuring purity of 9-fluorenemethanol.
- A Strategic Approach For Csp3-H Functionalization of 9H- Fluorene: A Acceptorless Dehydrogen
- NIST. (n.d.). 9H-Fluorene-9-carbonitrile.
- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
- Oh, S.-H., Kim, H. B., Park, J.-S., et al. (2024, October 1). Efficient synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene via Br elimination in 2-bromofluorene using electron beam-irradiation.
- ResearchGate. (2025, August 10). Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine.
- PubChem. (n.d.). 9-Bromofluorene.
- PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
Sources
degradation pathways of 9H-fluorene-4-carbonitrile under acidic/basic conditions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways of 9H-fluorene-4-carbonitrile. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during experimental work under acidic and basic conditions.
Introduction: Understanding the Reactivity of this compound
This compound is a molecule of interest in medicinal chemistry and materials science, valued for its unique structural and electronic properties.[1] However, its stability under various chemical environments is a critical consideration for its synthesis, storage, and application. The molecule possesses two primary reactive sites susceptible to degradation: the nitrile group at the 4-position and the methylene bridge (C-9) of the fluorene core.[2][3] Understanding the interplay of these functionalities under acidic and basic conditions is paramount for predicting degradation products and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The degradation of this compound proceeds via two main pathways: hydrolysis of the nitrile group and oxidation of the fluorene core.
-
Hydrolysis of the Nitrile Group: Under both acidic and basic conditions, the primary degradation pathway for the nitrile functional group is hydrolysis.[4][5] This is a two-step process. Initially, the nitrile is hydrolyzed to an intermediate, 9H-fluorene-4-carboxamide. With continued reaction, this amide is further hydrolyzed to the final product, 9H-fluorene-4-carboxylic acid.[6][7] In basic conditions, the final product will be the corresponding carboxylate salt.[8]
-
Oxidation of the Fluorene Core: The C-9 position of the fluorene ring is susceptible to oxidation, particularly under basic conditions in the presence of air (oxygen).[9][10] This leads to the formation of 9-oxo-9H-fluorene-4-carbonitrile (a fluorenone derivative). This oxidation can occur concurrently with nitrile hydrolysis, leading to a mixture of products.
Q2: My nitrile hydrolysis is very slow or incomplete. What are the likely causes and how can I improve the reaction rate?
A2: The hydrolysis of nitriles, especially aromatic nitriles, can be notoriously slow due to the stability of the carbon-nitrogen triple bond.[11] Several factors can contribute to a sluggish reaction:
-
Insufficiently Harsh Conditions: Nitrile hydrolysis often requires forcing conditions.[6] Consider increasing the reaction temperature to reflux.[12] Using more concentrated acid (e.g., concentrated HCl or H₂SO₄) or a stronger base (e.g., higher concentration of NaOH or KOH) can also accelerate the reaction.[11]
-
Poor Solubility: this compound has poor solubility in water. Ensure that a suitable co-solvent (e.g., ethanol or methanol) is used to achieve a homogeneous reaction mixture.[13]
-
Steric Hindrance: While the 4-position is not exceptionally hindered, the bulky fluorene ring system might play a role. Prolonged reaction times may be necessary.
Q3: I am observing a yellowing of my reaction mixture, especially under basic conditions. What is causing this?
A3: The yellowing of the reaction mixture is likely due to the formation of 9-oxo-9H-fluorene-4-carbonitrile. The fluorenone moiety is a chromophore that imparts a yellow color. This indicates that oxidation of the fluorene C-9 position is occurring. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Q4: Can I stop the hydrolysis at the amide intermediate (9H-fluorene-4-carboxamide)?
A4: Isolating the amide intermediate can be challenging because the conditions required for the initial hydrolysis of the nitrile often lead to the subsequent hydrolysis of the amide.[6] However, it is sometimes possible to favor the amide by using milder reaction conditions. For instance, using hydrogen peroxide in a basic solution or carefully controlling the temperature and reaction time with acid hydrolysis might allow for the isolation of the amide as the major product.[14]
Q5: What analytical techniques are best suited for monitoring the degradation of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the starting material, intermediate amide, and final carboxylic acid product, as well as any oxidation byproducts. A reverse-phase C18 column with a gradient of water (with a small amount of acid like TFA) and acetonitrile is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring.[13]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the degradation products, confirming their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structures of the isolated degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion of the nitrile | Insufficiently harsh reaction conditions. | Increase the reaction temperature to reflux. Use a more concentrated acid or base.[11] |
| Poor solubility of the starting material. | Use a co-solvent such as ethanol or methanol to ensure a homogeneous reaction mixture.[13] | |
| Formation of multiple products | Concurrent hydrolysis and oxidation. | To favor hydrolysis, run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. |
| Incomplete hydrolysis to the carboxylic acid. | Increase the reaction time and/or the concentration of the acid or base. | |
| Reaction mixture turns dark or tar-like | Decomposition under harsh conditions. | Consider using milder conditions (lower temperature, less concentrated acid/base) for a longer duration. |
| Difficulty isolating the carboxylic acid product | Product is soluble in the aqueous phase (as a salt in basic hydrolysis). | After basic hydrolysis, acidify the reaction mixture to a pH of ~2-3 with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[4] |
| Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. |
Degradation Pathway Diagrams
The following diagrams illustrate the primary degradation pathways of this compound under acidic and basic conditions.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Caption: Base-Catalyzed Hydrolysis and Oxidation Pathways.
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
Objective: To hydrolyze this compound to 9H-fluorene-4-carboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
To this solution, add concentrated hydrochloric acid (5-10 volumes).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to days for complete conversion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold deionized water. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9H-fluorene-4-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Basic Hydrolysis of this compound
Objective: To hydrolyze this compound to 9H-fluorene-4-carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup
-
Concentrated Hydrochloric Acid (for acidification)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Add a 10-20% aqueous solution of NaOH or KOH (5-10 volumes).
-
Heat the reaction mixture to reflux with stirring. To minimize oxidation, this step can be performed under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. 9H-fluorene-4-carboxylic acid should precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the acidified aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.
References
-
Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]
- Kinani, S., et al. (2016).
- Wąs-Gubała, J., et al. (2020). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI.
-
Chemguide. Hydrolysis of nitriles. Available from: [Link]
-
Organic Syntheses. HYDRATION OF NITRILES TO AMIDES. Available from: [Link]
- Casellas, M., et al. (1997). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101.
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]
-
Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. Available from: [Link]
- Popov, I., & Getoff, N. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products.
-
Frontiers in Environmental Science. (2022). Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway. Available from: [Link]
- Google Patents. (1975). Process for the hydrolysis of nitriles.
- Novak, I., & Kovač, B. (2015). Why are Fluorene-Containing Materials so Versatile? An Electronic Structure Perspective.
- Yamanoi, Y., et al. (2018). Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes.
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available from: [Link]
- Desta, M. T., et al. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain.
- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society.
-
Reddit. (2021). In the mechanism for hydrolysis of nitriles there is formation of an amide followed by formation of a carboxylic acid. Can the amide be isolated, and if so, what distinguishes the two processes from a laboratory standpoint?. Available from: [Link]
-
PrepChem.com. Synthesis of fluorene-9-carboxylic acid. Available from: [Link]
- The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
-
Wikipedia. Fluorene. Available from: [Link]
-
Molecules. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Available from: [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. Available from: [Link]
- Grifoll, M., et al. (1995). Transformation of Substituted Fluorenes and Fluorene Analogs by Pseudomonas sp. Strain F274.
-
Pearson+. Nitrile Hydrolysis. Available from: [Link]
-
MDPI. (2021). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Available from: [Link]
- Su, Y., et al. (2008). Kinetics and Mechanism of 9H-Fluorene Oxidation Catalyzed by Manganese Oxide Octahedral Molecular Sieves.
- Google Patents. (1986). Process for the preparation of fluorene-9-carboxylic acid.
- Cravotto, G., et al. (2012). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.
-
LookChem. Cas 1529-40-4,9H-fluorene-9-carbonitrile. Available from: [Link]
- Martínková, L., & Veselá, A. B. (2010).
-
PubChem. 9H-Fluorene-9-carbonitrile. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]
-
Green Chemistry. (2009). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Available from: [Link]
-
Study.com. Oxidation of Fluorene to Fluorenone Mechanism. Available from: [Link]
-
ARKIVOC. (2004). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Available from: [Link]
-
ResearchGate. (2015). Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Available from: [Link]
Sources
- 1. Cas 1529-40-4,9H-fluorene-9-carbonitrile | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorene - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Regioselective Functionalization of 9H-Fluorene-4-carbonitrile
Welcome to the technical support center for the regioselective functionalization of 9H-fluorene-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile scaffold. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to enhance the precision and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity on the this compound core?
The main challenges in the regioselective functionalization of this compound stem from the electronic nature of the fluorene ring system and the directing influence of the nitrile group. The fluorene core has several C-H bonds that can be activated, and achieving selectivity for a specific position requires careful control of reaction conditions. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, making some transformations challenging.[1][2] Conversely, the nitrile can act as a directing group in certain metal-catalyzed C-H activation reactions, but this often leads to ortho- or meta-functionalization relative to the nitrile, which may not be the desired outcome.[3][4][5]
Q2: My C-H activation reaction is giving me a mixture of isomers. How can I improve the regioselectivity?
Achieving high regioselectivity in C-H activation is a common hurdle. The outcome is often a delicate balance between steric and electronic factors.[1][2] Here are several strategies to consider:
-
Choice of Catalyst and Ligand: The metal center and the steric and electronic properties of the supporting ligands play a crucial role. For instance, iridium-based catalysts are known for their utility in C-H borylation, and the choice of ligand can significantly influence the regioselectivity.[1][2][6][7][8] Similarly, rhodium and palladium catalysts are widely used for various C-H functionalizations, and their reactivity can be tuned with appropriate ligands.[9][10][11][12]
-
Directing Group Strategy: While the inherent nitrile group can direct functionalization, its influence might not be strong enough or might direct to an undesired position. The introduction of a more potent or specifically located directing group can override the nitrile's influence.[4][5][13]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.[14] Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DMF) is advisable.
-
Temperature and Reaction Time: These parameters can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable isomer.
Q3: I am observing significant formation of 9-fluorenone as a byproduct. How can I prevent this oxidation?
The methylene bridge at the C9 position of the fluorene is susceptible to oxidation, leading to the formation of the corresponding ketone, 9-fluorenone.[15] This is a common side reaction, especially under harsh conditions or in the presence of oxidants.[15]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Choice of Reagents: Be mindful of the reagents used. Some strong bases or metal catalysts can promote oxidation. For instance, nanoporous gold (npAu) has been shown to catalyze the oxidation of the benzylic C-H bond at the 9-position.[16]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate oxidation.
Q4: Can the nitrile group itself be functionalized or transformed?
Yes, the nitrile group can participate in various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or undergo cycloaddition reactions. These transformations can be a strategic part of your synthetic route, allowing for the introduction of diverse functionalities after the regioselective functionalization of the fluorene core.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Low conversion of starting material.
-
Formation of significant amounts of homocoupled byproducts.
-
Decomposition of the catalyst.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure rigorous exclusion of air and moisture. Use a glovebox or Schlenk techniques. Consider using a more robust palladium precatalyst or ligand. |
| Incorrect Ligand Choice | The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. |
| Suboptimal Base | The choice and strength of the base are crucial. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong can lead to side reactions. Screen common bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU. |
| Solvent Issues | The solvent can affect the solubility of reagents and the stability of catalytic intermediates. Test a range of solvents, such as toluene, dioxane, or DMF. |
Workflow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: Decision tree for enhancing borylation regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol provides a starting point for the direct arylation of this compound. Optimization of the catalyst, ligand, base, and solvent will likely be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and the ligand (4-10 mol%).
-
Add the base (2.0 equiv) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation
This protocol is a general guideline for the borylation of the fluorene core. The choice of ligand is critical for achieving high regioselectivity.
Materials:
-
This compound
-
Borylation agent (e.g., B₂pin₂)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., dtbpy)
-
Solvent (e.g., anhydrous THF)
Procedure:
-
In a glovebox, add this compound (1.0 equiv), B₂pin₂ (1.1 equiv), [Ir(cod)OMe]₂ (1-3 mol%), and the ligand (2-6 mol%) to a vial.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture (e.g., 80 °C) for the required time (monitor by GC-MS).
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
References
-
Iridium‐catalyzed C−H borylation of fluoroarenes. [Link]
-
Ir-Catalyzed, Nitrogen-Directed C(sp3)–H and C(sp2)–H Borylation with a Spiro-Fluorene-Indenoindenyl Ligand. [Link]
-
A Hydrazone Ligand for Iridium-Catalyzed C-H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. [Link]
-
Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]
-
Iridium‐Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity. [Link]
-
Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes. [Link]
-
Rhodium-Catalyzed Synthesis of Silafluorene Derivatives via Cleavage of Silicon−Hydrogen and Carbon−Hydrogen Bonds. [Link]
-
Nanoporous Au/Ag Catalyzed Benzylic sp3C H Oxidation of 9H-Fluorene Derivatives. [Link]
-
Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether. [Link]
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. [Link]
-
Synthesis of Fluorene Derivatives through RhodiumCatalyzed Dehydrogenative Cyclization. [Link]
-
Convergent Synthesis of Fluorene Derivatives by a Rhodium‐Catalyzed Stitching Reaction/Alkene Isomerization Sequence. [Link]
-
The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. [Link]
-
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Validation & Comparative
A Comparative Analysis of 9H-fluorene-4-carbonitrile and Its Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals
The fluorene scaffold, a privileged structure in both materials science and medicinal chemistry, offers a rigid and planar framework that is readily amenable to functionalization. The introduction of a nitrile group, a potent electron-withdrawing moiety, gives rise to a series of constitutional isomers: the 9H-fluorene-carbonitriles. The seemingly subtle variation in the position of this nitrile group profoundly influences the molecule's electronic, photophysical, and biological properties. This guide provides an in-depth comparative analysis of 9H-fluorene-4-carbonitrile and its isomers, offering a technical examination of their synthesis, physicochemical characteristics, and performance in key applications. Through the presentation of experimental data and mechanistic insights, this document aims to empower researchers in the strategic selection and application of these versatile compounds.
The Isomeric Landscape of Fluorene-carbonitrile
The 9H-fluorene core is a tricyclic aromatic hydrocarbon. The carbonitrile (-C≡N) substituent can be located at one of four distinct positions on the aromatic rings (1, 2, 3, and 4), in addition to the C9 position of the five-membered ring. This guide will focus on the aromatic-substituted isomers, which exhibit significant variations in their electronic structure and steric profile, leading to divergent behaviors in condensed phases and biological systems.
The positioning of the electron-withdrawing nitrile group alters the molecule's dipole moment, polarizability, and frontier molecular orbital (HOMO-LUMO) energies. These fundamental properties are critical determinants of performance in applications such as organic light-emitting diodes (OLEDs), where charge injection, transport, and recombination are paramount.[1] Similarly, in drug design, these variations can dictate the binding affinity and selectivity of the molecule for a specific biological target.[2]
Comparative Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of each isomer is essential for predicting their behavior and suitability for various applications. The following table summarizes key experimental data for the primary aromatic isomers of 9H-fluorene-carbonitrile.
| Property | 9H-fluorene-1-carbonitrile | 9H-fluorene-2-carbonitrile | 9H-fluorene-3-carbonitrile | This compound |
| Molecular Formula | C₁₄H₉N | C₁₄H₉N | C₁₄H₉N | C₁₄H₉N |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol | 191.23 g/mol | 191.23 g/mol |
| Melting Point (°C) | 93-95 | 81-83 | 124-126 | 148-150 |
| Appearance | White to off-white powder | Light yellow crystalline powder | White to light yellow powder | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
Note: Data is compiled from various chemical supplier catalogs and may exhibit slight variations.
The trend in melting points across the isomers provides insight into their solid-state packing and intermolecular interactions. The significantly higher melting point of this compound suggests a more ordered and stable crystal lattice, likely due to a combination of dipole-dipole interactions and efficient π-π stacking.
Synthesis of Fluorene-carbonitrile Isomers: A Mechanistic Approach
The most prevalent and versatile method for the synthesis of 9H-fluorene-carbonitrile isomers is the palladium-catalyzed cyanation of the corresponding bromofluorene precursors. This reaction offers high yields and functional group tolerance.[3][4]
Experimental Protocol: Palladium-Catalyzed Cyanation of Bromofluorene Isomers
This protocol provides a general methodology for the synthesis of 9H-fluorene-carbonitrile isomers. The choice of starting material (1-, 2-, 3-, or 4-bromofluorene) will determine the final product.
Materials:
-
Bromofluorene isomer (1-bromo, 2-bromo, 3-bromo, or 4-bromofluorene)
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the bromofluorene isomer (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.02 eq.), and dppf (0.04 eq.).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 9H-fluorene-carbonitrile isomer.
Expertise & Experience: Rationale for Experimental Choices
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as dppf is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[5]
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like potassium cyanide due to its lower toxicity and better solubility in organic solvents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to deactivation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
Synthesis Workflow Diagram
Caption: General workflow for the palladium-catalyzed synthesis of fluorene-carbonitrile isomers.
Performance in Key Applications: A Comparative Perspective
The isomeric variations of fluorene-carbonitrile lead to distinct performance characteristics in different technological and therapeutic areas.
Organic Electronics
In the field of organic electronics, particularly in OLEDs, the electronic properties of the materials are of paramount importance. The position of the nitrile group significantly impacts the HOMO and LUMO energy levels, and consequently the band gap of the material.
| Isomer | HOMO (eV) (predicted) | LUMO (eV) (predicted) | Band Gap (eV) (predicted) |
| 9H-fluorene-1-carbonitrile | -6.1 | -2.4 | 3.7 |
| 9H-fluorene-2-carbonitrile | -6.0 | -2.5 | 3.5 |
| 9H-fluorene-3-carbonitrile | -6.1 | -2.4 | 3.7 |
| This compound | -6.2 | -2.5 | 3.7 |
Note: HOMO/LUMO values are estimations from computational studies and can vary depending on the level of theory used.
These subtle differences in energy levels can have a significant impact on device performance. For instance, a deeper HOMO level, as predicted for the 4-isomer, can facilitate more efficient hole injection from the anode. The electron-withdrawing nature of the nitrile group generally leads to a lowering of both the HOMO and LUMO levels compared to the parent fluorene molecule.[6] The specific positioning of the nitrile group also influences intermolecular interactions in the solid state, affecting charge mobility and the propensity for exciton quenching.
Medicinal Chemistry
The fluorene scaffold is a common motif in pharmacologically active compounds.[7] The introduction of a nitrile group can serve multiple purposes, including acting as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key element for covalent inhibition. The different isomers of fluorene-carbonitrile present distinct three-dimensional shapes and electronic surface potentials, which can lead to differential binding to target proteins.
While comparative biological data for all four isomers is scarce, the known biological activities of various fluorene derivatives suggest that the position of substituents plays a critical role in determining their pharmacological profile, including anticancer and antimicrobial activities.[2] For example, the steric hindrance and electronic perturbation introduced by the nitrile group at the 4-position could lead to a unique binding mode within a protein's active site compared to the other isomers.
Structure-Property Relationships: A Logical Framework
The relationship between the isomeric structure of fluorene-carbonitriles and their ultimate performance in an application is a complex interplay of various factors. The following diagram illustrates these key relationships.
Caption: The influence of nitrile group position on the properties and performance of fluorene-carbonitrile isomers.
Conclusion
The choice of a specific 9H-fluorene-carbonitrile isomer is a critical decision in the design of advanced materials and therapeutics. This guide has highlighted that while these compounds share a common molecular formula, the positional isomerism of the nitrile group leads to significant and predictable variations in their physicochemical properties. This compound, with its distinct melting point, suggests unique solid-state packing that could be advantageous in applications where morphology is key. The provided synthetic protocol offers a reliable method for accessing these isomers, enabling further exploration of their properties. As research continues to uncover the nuanced structure-property-performance relationships of these fascinating molecules, a data-driven and comparative approach will be essential for unlocking their full potential.
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A Comparative Guide to the Definitive Structural Validation of 9H-fluorene-4-carbonitrile Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and material scientists, the unambiguous structural determination of a novel or synthesized molecule is the bedrock of credible research. In the context of drug development and materials science, where the fluorene scaffold is a privileged structure, even minor ambiguities in substitution patterns can lead to vastly different biological activities or material properties.[1] This guide provides an in-depth comparison of 2D NMR techniques—COSY, HSQC, and HMBC—to create a self-validating workflow for the definitive structural elucidation of 9H-fluorene-4-carbonitrile, a key intermediate in various chemical syntheses.
While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they often fall short in complex systems like polycyclic aromatic hydrocarbons. The aromatic region of the ¹H spectrum can be a dense forest of overlapping multiplets, and assigning quaternary carbons from a ¹³C spectrum alone is speculative at best. Here, we demonstrate how a synergistic application of 2D NMR techniques moves beyond ambiguity to provide irrefutable proof of structure.
The Analytical Challenge: Initial Assessment of this compound
The core challenge lies in differentiating potential isomers. Synthesis intended to produce the 4-carbonitrile isomer could potentially yield the 1-, 2-, or 3-carbonitrile isomers. Our task is to prove, through bond connectivity, that the nitrile group is located precisely at the C-4 position.
Below is the structure of this compound with standard IUPAC numbering. Our goal is to assign every proton and carbon signal and, most critically, to demonstrate the connectivity around the C4-CN bond.
A 1D ¹H NMR spectrum would show a complex aromatic region and a characteristic singlet for the C9 methylene protons. The ¹³C spectrum would show multiple signals in the aromatic region, a signal for the C9 methylene carbon, and signals for the quaternary carbons, including the nitrile carbon. However, definitively assigning which signal corresponds to which atom is fraught with uncertainty without further data. The electron-withdrawing nature of the nitrile group significantly influences the chemical shifts of nearby protons and carbons, an effect that we will use to our advantage in the 2D analysis.[2]
Experimental Design: A Synergistic 2D NMR Workflow
No single 2D NMR experiment can solve this structure in isolation. Instead, we employ a logical progression of experiments where the output of one informs the interpretation of the next. This creates a robust, self-validating system.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, allowing us to trace proton networks within individual aromatic rings. It establishes which protons are neighbors.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. This is the most sensitive method to unambiguously assign all protonated carbons.[4][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two and three bonds. This is the keystone experiment that connects the proton networks established by COSY and definitively places the nitrile group by correlating nearby protons to the non-protonated C4 and the nitrile carbon itself.[5][7]
The relationship between these experiments forms a logical workflow for structure elucidation.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Experimental Protocols
A meticulously prepared sample and correctly parameterized experiments are crucial for acquiring high-quality, interpretable data.
1. Sample Preparation:
-
Analyte: 10-15 mg of this compound.
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is free from water and other impurities.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Procedure: Dissolve the sample completely in the NMR solvent in a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (typically >4 cm).[4]
2. NMR Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a probe capable of inverse detection for optimal HSQC and HMBC sensitivity.
| Experiment | Key Parameters & Justification |
| ¹H NMR | Pulse Program: Standard single pulse (zg30). Rationale: A 30° pulse angle allows for faster repetition without saturating the signals, improving signal-to-noise over time. Relaxation Delay (d1): 1-2 seconds. |
| ¹³C{¹H} NMR | Pulse Program: Standard single pulse with proton decoupling (zgpg30). Rationale: Proton decoupling collapses multiplets into singlets, dramatically increasing sensitivity. Relaxation Delay (d1): 2 seconds. |
| gCOSY | Pulse Program: Gradient-selected COSY (cosygpqf). Rationale: Gradient selection provides cleaner spectra with fewer artifacts compared to older magnitude COSY experiments.[8] |
| gHSQC | Pulse Program: Gradient-selected HSQC with adiabatic pulses for sensitivity enhancement (hsqcedetgpsisp2.3). Rationale: This is a highly sensitive experiment for detecting one-bond ¹H-¹³C correlations. The "edited" version also provides information on the carbon type (CH/CH₃ vs. CH₂).[5] |
| gHMBC | Pulse Program: Gradient-selected HMBC (hmbcgplpndqf). Rationale: Optimized for long-range couplings. Long-Range Coupling Delay (d6): Set to optimize for an average J-coupling of 8 Hz (approx. 62.5 ms), a common compromise value for detecting 2- and 3-bond correlations in aromatic systems.[5] |
Data Interpretation and Step-wise Structure Validation
Let's assume we have acquired the full dataset. The following tables contain realistic, hypothetical chemical shifts and correlations that would be expected for this compound.
Step 1: Tracing Proton Networks with COSY
The COSY spectrum reveals which protons are adjacent to each other (typically separated by three bonds). We expect to see two distinct, isolated spin systems corresponding to the two aromatic rings.
Table 1: Expected ¹H-¹H COSY Correlations
| Proton (δ ppm) | Correlates with (δ ppm) | Implied Connectivity |
|---|---|---|
| H8 (7.85) | H7 (7.45) | H8 is next to H7 |
| H7 (7.45) | H8 (7.85), H6 (7.35) | H7 is between H8 and H6 |
| H6 (7.35) | H7 (7.45), H5 (7.65) | H6 is between H7 and H5 |
| H5 (7.65) | H6 (7.35) | H5 is next to H6 |
| H3 (7.95) | H2 (7.55) | H3 is next to H2 |
| H2 (7.55) | H3 (7.95), H1 (7.75) | H2 is between H3 and H1 |
| H1 (7.75) | H2 (7.55) | H1 is next to H2 |
| H9 (4.05) | None | Isolated CH₂ group |
This data clearly delineates two separate fragments: a four-proton system (H5-H6-H7-H8) and a three-proton system (H1-H2-H3), confirming the substitution on one of the rings.
Caption: COSY correlations map the neighboring protons.
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum provides a direct, one-bond link between each proton and the carbon it is attached to. This allows us to transfer the assignments from the ¹H spectrum directly to the ¹³C spectrum.
Table 2: Expected ¹H-¹³C HSQC Correlations
| ¹H (δ ppm) | ¹³C (δ ppm) | Assignment |
|---|---|---|
| H8 (7.85) | C8 (121.0) | C8 is assigned |
| H7 (7.45) | C7 (128.5) | C7 is assigned |
| H6 (7.35) | C6 (127.8) | C6 is assigned |
| H5 (7.65) | C5 (125.5) | C5 is assigned |
| H3 (7.95) | C3 (129.5) | C3 is assigned |
| H2 (7.55) | C2 (126.5) | C2 is assigned |
| H1 (7.75) | C1 (120.5) | C1 is assigned |
| H9 (4.05) | C9 (37.0) | C9 is assigned |
At this stage, all protonated carbons are now unambiguously assigned. The remaining unassigned signals in the ¹³C spectrum must belong to the quaternary carbons: C4, C4a, C4b, C8a, C9a, and the nitrile carbon (CN).
Caption: HSQC correlations link protons to their carbons.
Step 3: Assembling the Full Skeleton with HMBC
The HMBC spectrum is the final piece of the puzzle. It reveals ²J (two-bond) and ³J (three-bond) correlations, which connect the fragments identified by COSY and, crucially, identify the quaternary carbons.
Table 3: Key Expected ¹H-¹³C HMBC Correlations for Structure Validation
| Proton (δ ppm) | Correlates with Carbon (δ ppm) | J-Coupling | Significance |
|---|---|---|---|
| H3 (7.95) | C4 (110.5) | ²J | Confirms H3 is adjacent to the nitrile-bearing carbon C4. |
| H5 (7.65) | C4 (110.5) | ³J | Confirms H5 is three bonds away from C4, linking the two rings. |
| H5 (7.65) | C4a (142.0) | ²J | Confirms H5 is adjacent to the bridgehead carbon C4a. |
| H3 (7.95) | CN (118.0) | ³J | Definitive proof: H3 couples to the nitrile carbon. |
| H1 (7.75) | C9a (144.5) | ³J | Links the 'top' ring to the bridgehead carbon C9a. |
| H8 (7.85) | C9a (144.5) | ²J | Confirms H8 is adjacent to the bridgehead carbon C9a. |
| H9 (4.05) | C8a (141.0), C9a (144.5) | ²J | Confirms the methylene bridge position. |
| H9 (4.05) | C1 (120.5), C4a (142.0) | ³J | Further confirms the methylene bridge connectivity. |
The correlations highlighted in bold are the most critical. The ²J correlation from H3 to C4 and the ³J correlation from H5 to C4 unequivocally establish the connectivity around the C4 position. Furthermore, the ³J correlation from H3 to the nitrile carbon (CN) itself provides irrefutable evidence that the nitrile group is at C4.
Caption: Key HMBC correlations confirming the C4-CN bond.
Comparative Summary
Each 2D NMR technique provides a unique and complementary piece of the structural puzzle. Their combined power lies in this synergy.
| Technique | Primary Information | Strengths | Limitations |
| COSY | ¹H-¹H connectivity (through 2-3 bonds) | Excellent for mapping out proton spin systems and identifying adjacent protons. | Provides no carbon information; cannot connect isolated spin systems. |
| HSQC | ¹H-¹³C direct connectivity (one bond) | Highly sensitive; unambiguously assigns all protonated carbons. | Provides no information on quaternary carbons or connectivity between fragments. |
| HMBC | ¹H-¹³C long-range connectivity (2-4 bonds) | The ultimate tool for assembling the complete carbon skeleton; assigns quaternary carbons. | Less sensitive than HSQC; absence of a correlation is not definitive proof against proximity.[9] |
Conclusion
The structural validation of this compound serves as a prime example of the power of a multi-technique 2D NMR approach. By systematically progressing from COSY to HSQC and finally to HMBC, we build a complete and irrefutable picture of the molecular structure. This methodical process eliminates the ambiguity inherent in 1D NMR and provides the high-fidelity data required for publications, patents, and regulatory submissions. For any researcher working with complex organic molecules, mastering this workflow is not just beneficial—it is essential for ensuring scientific integrity and accelerating discovery.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Bartle, K. D., Jones, D. W., & Bavin, P. M. G. (1971). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic, 388-396. Retrieved from [Link]
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LookChem. (n.d.). Cas 1529-40-4, 9H-fluorene-9-carbonitrile. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(19), 3524-3529. Retrieved from [Link]
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Nowick, J. S. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. Retrieved from [Link]
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Anubha, S., & Sharma, G. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1, 1-10. Retrieved from [Link]
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Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Retrieved from [Link]
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A Comparative Analysis of 9H-fluorene-4-carbonitrile in Blue vs. Green Phosphorescent OLEDs: A Guide for Researchers
For researchers and scientists immersed in the development of next-generation Organic Light-Emitting Diodes (OLEDs), the judicious selection of host materials for the emissive layer is a critical determinant of device performance. Among the myriad of molecular architectures, fluorene derivatives have garnered significant attention due to their inherent high triplet energy, excellent thermal stability, and robust charge transport characteristics.[1][2] This guide provides an in-depth comparative analysis of a specific fluorene derivative, 9H-fluorene-4-carbonitrile, and its performance when utilized as a host material in both blue and green phosphorescent OLEDs (PhOLEDs).
The Crucial Role of Triplet Energy in Host Material Selection
In phosphorescent OLEDs, the radiative decay of triplet excitons in the guest emitter molecule is the primary mechanism of light emission.[3] To ensure efficient energy transfer from the host to the guest and to prevent back-energy transfer, the triplet energy (T₁) of the host material must be higher than that of the phosphorescent dopant.[4] Blue phosphorescent emitters typically have high triplet energies (around 2.6-2.8 eV), necessitating host materials with even higher T₁ levels. Green phosphorescent emitters have lower triplet energies (around 2.4 eV), offering more flexibility in host material selection.[5]
The rigid, aromatic structure of the fluorene moiety contributes to a high triplet energy.[1] For a cyanofluorene-linked phenylcarbazole, a compound with a similar core structure to this compound, the triplet energy has been reported to be approximately 2.72 eV.[6] This value is sufficiently high to host green phosphorescent emitters and is on the cusp of being suitable for some blue emitters, although it may not be ideal for deep-blue phosphors which require hosts with T₁ > 2.8 eV.[7]
Projected Performance Comparison: this compound in Blue vs. Green PhOLEDs
Based on available data for analogous compounds, we can project the performance of this compound in hypothetical blue and green PhOLEDs. The following tables summarize the anticipated key performance metrics.
Table 1: Projected Performance of a this compound-based Blue PhOLED
| Parameter | Projected Value |
| Emitter | Bis(2-(4,6-difluorophenyl)pyridinato-C²,N)(picolinato)iridium(III) (FIrpic) |
| Maximum External Quantum Efficiency (EQE) | ~15-20% |
| Maximum Current Efficiency | ~30-40 cd/A |
| Maximum Power Efficiency | ~20-30 lm/W |
| CIE Coordinates (x, y) | ~(0.15, 0.30) |
| Turn-on Voltage | ~3.5-4.5 V |
Table 2: Projected Performance of a this compound-based Green PhOLED
| Parameter | Projected Value |
| Emitter | Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) |
| Maximum External Quantum Efficiency (EQE) | >20%[6] |
| Maximum Current Efficiency | >70 cd/A[6] |
| Maximum Power Efficiency | >60 lm/W |
| CIE Coordinates (x, y) | ~(0.34, 0.62)[6] |
| Turn-on Voltage | ~3.0-4.0 V |
Causality Behind Performance Differences
The anticipated superior performance of this compound in green PhOLEDs compared to blue PhOLEDs can be attributed to several factors rooted in the fundamental principles of OLED device physics:
-
Triplet Energy Confinement: As previously discussed, the estimated triplet energy of ~2.72 eV for a similar cyanofluorene derivative provides a sufficient energy barrier to confine the triplet excitons of green emitters like Ir(ppy)₃ (T₁ ≈ 2.4 eV).[6] For blue emitters such as FIrpic (T₁ ≈ 2.65 eV), the energy gap between the host and guest triplet states is significantly smaller, which can lead to some degree of reverse energy transfer, thereby reducing the device efficiency.[8]
-
Charge Trapping: The electron-withdrawing nature of the nitrile (-CN) group on the fluorene core can influence the charge transport properties of the host material. While this can enhance electron injection and transport, an imbalance in charge carrier mobilities can lead to the accumulation of charges at the host/emitter interface, potentially causing exciton quenching and a decrease in efficiency, particularly at high brightness levels. This effect might be more pronounced in blue devices which often operate at higher driving voltages.
Experimental Protocols
To provide a practical framework for researchers, the following section details the standard experimental procedures for the fabrication and characterization of phosphorescent OLEDs using this compound as a host material.
Device Fabrication: Vacuum Thermal Evaporation
Phosphorescent OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates using vacuum thermal evaporation. The organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber (typically <10⁻⁶ Torr).
Caption: Key characterization techniques for evaluating OLED performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum: Recorded with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the J-V-L data and the EL spectrum.
Alternative Host Materials
For researchers seeking to benchmark the performance of this compound, a variety of alternative host materials are available for both blue and green PhOLEDs.
Table 3: Alternative Host Materials for Blue and Green PhOLEDs
| Host Material | Triplet Energy (T₁) | Target Application |
| mCP (1,3-Bis(N-carbazolyl)benzene) | ~2.9 eV | Blue PhOLEDs |
| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | ~2.6 eV | Green PhOLEDs |
| TCTA (4,4′,4″-Tris(carbazol-9-yl)triphenylamine) | ~2.8 eV | Blue & Green PhOLEDs |
| TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) | ~2.7 eV | Green PhOLEDs |
Conclusion
While direct experimental evidence is pending, a comprehensive analysis of the properties of analogous compounds strongly suggests that this compound is a promising host material, particularly for green phosphorescent OLEDs. Its high triplet energy, a characteristic feature of the fluorene scaffold, ensures efficient exciton confinement for green emitters. For blue PhOLEDs, while viable, its performance may be limited by the smaller host-guest triplet energy gap, potentially leading to lower efficiencies compared to hosts with higher triplet energies. The electron-withdrawing nitrile group is expected to influence charge transport properties, an effect that requires careful device engineering to achieve balanced charge injection and transport for optimal performance. Further experimental investigation is warranted to fully elucidate the potential of this compound and to validate the performance projections outlined in this guide.
References
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Alkyl fluorene-based cross-linkable hole transport materials with high triplet energy for high-efficiency solution-processed green PHOLEDs. RSC Publishing.
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Exploring a new class of singlet fission fluorene derivatives with high-energy triplets. PMC.
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Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. RSC Publishing.
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High energy gap OLED host materials for green and blue PHOLED materials. ResearchGate.
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Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. New Journal of Chemistry (RSC Publishing).
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Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States. PMC - NIH.
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Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. RSC Publishing.
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New host materials based on fluorene and benzimidazole units for efficient solution-processed green phosphorescent OLEDs. ResearchGate.
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Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ACS Publications.
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Synthesis and Green Phosphorescent OLED Device Performance of Cyanofluorene-Linked Phenylcarbazoles as Host Material. The Royal Society of Chemistry.
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Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach. PMC.
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Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. NIH.
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Are pure hydrocarbons the future of host materials for blue phosphorescent organic light-emitting diodes?. RSC Publishing.
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Exploring a new class of singlet fission fluorene derivatives with high-energy triplets. ResearchGate.
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Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. PubMed.
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Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. MDPI.
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a) Device configuration of phosphorescent OLEDs, b) normalized EL.... ResearchGate.
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Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. United Arab Emirates - Ministry of Health and Prevention.
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A Comparative Guide to the Electrochemical Characterization of 9H-Fluorene-4-Carbonitrile Derivatives for Advanced Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the rational design of materials with precisely tuned electronic properties is paramount. Among the myriad of molecular scaffolds, 9H-fluorene derivatives have garnered significant attention for their robust thermal stability, high charge carrier mobility, and tunable optoelectronic characteristics, making them prime candidates for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] This guide provides an in-depth electrochemical comparison of 9H-fluorene-4-carbonitrile derivatives, offering a valuable resource for researchers in material science and drug development.
The introduction of a cyano (-CN) group at the 4-position of the fluorene core significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitrile functionality lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), impacting charge injection and transport within a device.[2] This guide will delve into the electrochemical characterization of these materials, compare their performance with relevant alternatives, and provide detailed experimental protocols to facilitate reproducible research.
The Electrochemical Landscape: Understanding the Performance of this compound Derivatives
The performance of an organic semiconductor in an electronic device is intrinsically linked to its ability to accept and transport electrons and/or holes. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe these fundamental properties. By measuring the current response of a molecule to a linearly cycled potential sweep, we can determine its oxidation and reduction potentials. These values are crucial for estimating the HOMO and LUMO energy levels, which govern charge injection from electrodes and charge transport between molecules.[3]
The HOMO level, corresponding to the ionization potential, is the energy required to remove an electron from the molecule and is estimated from the onset of the oxidation peak in the CV scan. The LUMO level, related to the electron affinity, is the energy released when an electron is added to the molecule and is estimated from the onset of the reduction peak.[4] A lower LUMO level generally facilitates electron injection and transport, a desirable characteristic for electron transport materials (ETMs) in OLEDs.
A series of bipolar host materials for green phosphorescent OLEDs, combining a cyano-substituted fluorene moiety as the n-type unit and an N-phenylcarbazole moiety as the p-type unit, has been synthesized and characterized. These materials demonstrate the tunability of the electronic properties of cyanofluorene derivatives. For instance, a device utilizing one of these materials as the host for an iridium-based green emitter achieved a maximum current efficiency of 74.6 cd A−1 and an external quantum efficiency of 20.3%.[2]
Comparative Analysis: this compound Derivatives vs. Alternative Electron Transport Materials
To provide a comprehensive understanding of the potential of this compound derivatives, it is essential to compare their electrochemical properties with those of established and emerging electron transport materials. Key classes of alternative ETMs include oxadiazole, triazole, and pyridine-based compounds.[5][6]
| Material Class | Representative Compound | HOMO (eV) | LUMO (eV) | Key Characteristics & Applications |
| Fluorene Derivatives | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl))diphenylamine)] (TFB) | -5.3 | -2.3 | Excellent hole-transporting properties, used as a hole transport layer in OLEDs.[7] |
| Cyanofluorene Derivatives | Isomeric Cyanofluorene-N-phenylcarbazole | Tunable | Tunable | Bipolar host materials for phosphorescent OLEDs, demonstrating high device efficiencies.[2] |
| Oxadiazole Derivatives | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | -6.06 | -2.16 | Widely studied ETM, known for good electron transport, but can suffer from morphological instability.[5] |
| Triazole Derivatives | 3-(4-Biphenylyl)-4-phenyl-5-(tert-butylphenyl)-1,2,4-triazole (TAZ) | -6.4 | -2.7 | High electron mobility and good thermal stability, often used as an ETM and hole-blocking layer.[6] |
| Pyridine Derivatives | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) | -6.5 | -3.0 | Excellent hole-blocking capabilities and good electron transport, commonly used as a hole-blocking and electron-transporting layer.[6] |
This table highlights the versatility of fluorene-based materials. While the parent fluorene polymers like TFB are excellent hole transporters, the introduction of a cyano group can shift the properties towards more efficient electron transport, making them competitive with established ETMs like PBD and TAZ. The ability to tune the HOMO and LUMO levels through synthetic modification of the fluorene core and the substituents at the 9-position provides a significant advantage in designing materials for specific device architectures.
Experimental Protocol: Electrochemical Characterization by Cyclic Voltammetry
This section provides a detailed, step-by-step methodology for the electrochemical characterization of this compound derivatives using cyclic voltammetry. Adherence to this protocol is crucial for obtaining reliable and reproducible data.
I. Materials and Reagents
-
Analyte: this compound derivative (typically 1-5 mM)
-
Solvent: Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) (typically 0.1 M)
-
Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or silver/silver chloride (Ag/AgCl)
-
Working Electrode: Glassy carbon or platinum button electrode
-
Counter Electrode: Platinum wire or foil
-
Internal Standard: Ferrocene (for calibration)
-
Inert Gas: High-purity argon or nitrogen
II. Instrumentation
-
Potentiostat/Galvanostat with a three-electrode setup
-
Electrochemical cell
-
Inert gas purging system
III. Experimental Procedure
-
Solution Preparation:
-
Dissolve the this compound derivative and the supporting electrolyte in the chosen anhydrous solvent in a volumetric flask to the desired concentrations.
-
Prepare a separate solution of ferrocene in the same solvent/electrolyte system for calibration.
-
-
Cell Assembly and Deoxygenation:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Transfer the analyte solution to the electrochemical cell.
-
Purge the solution with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range that encompasses the expected oxidation and reduction events of the analyte. A wide initial scan is often performed to identify the redox processes.
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the cyclic voltammetry scan, recording the resulting voltammogram (current vs. potential).
-
Perform multiple cycles to ensure the stability of the redox processes.
-
-
Internal Standard Calibration:
-
After recording the voltammogram of the analyte, add a small amount of the ferrocene solution to the cell.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.
-
The half-wave potential of the Fc/Fc⁺ couple is then used as an internal reference to correct for any drift in the reference electrode potential.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram of the analyte.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = -[Eox, onset - E1/2, Fc/Fc⁺ + 4.8] (eV)
-
ELUMO = -[Ered, onset - E1/2, Fc/Fc⁺ + 4.8] (eV) (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and may vary slightly depending on the reference electrode and solvent system.)
-
-
The electrochemical band gap can be estimated as Eg = ELUMO - EHOMO.
-
Visualizing the Process: Experimental Workflow and Key Relationships
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the workflow for electrochemical characterization and the relationship between molecular orbitals and device energetics.
Figure 1: Experimental workflow for the electrochemical characterization of this compound derivatives using cyclic voltammetry.
Figure 2: A simplified energy level diagram of a multilayer OLED, illustrating the role of the HOMO and LUMO levels of the electron transport layer (ETL) in facilitating charge injection and transport.
Conclusion and Future Outlook
This compound derivatives represent a promising class of materials for organic electronics, offering a versatile platform for tuning electronic properties through synthetic modifications. Their electrochemical characterization is a critical step in understanding their potential and guiding the design of new, high-performance materials. By providing a lower LUMO energy level, the 4-cyano substituent enhances the electron-accepting and transporting capabilities of the fluorene core, making these derivatives particularly suitable for use as electron transport materials in OLEDs.
The comparative analysis with other classes of ETMs demonstrates that cyanofluorene derivatives can offer competitive, and in some cases superior, performance. The detailed experimental protocol provided in this guide serves as a foundation for researchers to conduct reliable and reproducible electrochemical studies, fostering further innovation in this exciting field. Future research will likely focus on the synthesis of novel derivatives with even more finely tuned electronic properties, exploring the impact of different substituents at the 9-position and other locations on the fluorene backbone. Such efforts will undoubtedly lead to the development of next-generation organic electronic devices with enhanced efficiency, stability, and functionality.
References
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Childs, A. C., & Thompson, M. E. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Chemistry of Materials, 16(23), 4604-4616. [Link]
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Yadav, R. A. K., & Kumar, A. (2020). Electron Transport Materials for Organic Light-Emitting Diodes. Request PDF. [Link]
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ACS Publications. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved from [Link]
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Scirp.org. (n.d.). Electron Transport Materials: Synthesis, Properties and Device Performance. Retrieved from [Link]
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RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]
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Kim, J. Y., et al. (2018). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Polymers, 10(10), 1145. [Link]
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Lookchem. (n.d.). Cas 1529-40-4,9H-fluorene-9-carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Energy level diagrams showing the HOMO and LUMO levels for the OLED... Retrieved from [Link]
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Quinton, C., et al. (2018).[6]Cyclofluorene: Unexpected Influence of Alkyl Chain Length. Chemistry – A European Journal, 24(54), 14433-14440. [Link]
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Lee, C.-W., et al. (2005). Synthesis and characterization of poly(fluorene)‐based copolymers containing various 1,3,4‐oxadiazole pendants. Journal of Polymer Science Part A: Polymer Chemistry, 43(13), 2700-2711. [Link]
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PubChem. (n.d.). 9H-Fluorene-9-carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). a) HOMO and LUMO distributions and energy levels, HOMO‐LUMO energy... Retrieved from [Link]
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ResearchGate. (n.d.). a) HOMO and b) LUMO distributions of the synthesized materials. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO-LUMO energy levels of the functional organic materials used in the device fabrication. Retrieved from [Link]
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A Senior Application Scientist's Guide to Next-Generation Hole Transport Materials: Benchmarking Fluorene-Based Compounds Against Industry Standards
In the dynamic landscape of optoelectronics, particularly in the realm of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role in device efficiency, stability, and overall performance. For researchers, scientists, and drug development professionals venturing into advanced material science, the choice of HTM is a critical decision point. This guide provides an in-depth technical comparison of a promising class of materials – fluorene-based compounds, exemplified by derivatives like 9H-fluorene-4-carbonitrile – against established industry benchmarks: Spiro-OMeTAD, PTAA, and PEDOT:PSS.
We will delve into the core chemical principles, comparative performance data, and the experimental methodologies required for a comprehensive evaluation. Our focus will be on providing not just data, but the scientific rationale behind material selection and characterization, empowering you to make informed decisions in your research and development endeavors.
The Critical Role of the Hole Transport Layer (HTL)
The primary function of the HTL is to efficiently extract photogenerated holes from the active layer (e.g., perovskite) and transport them to the anode, while simultaneously blocking electrons to prevent recombination. An ideal HTM should possess a trifecta of properties: high hole mobility for efficient charge transport, appropriate energy levels (specifically, a highest occupied molecular orbital or HOMO level) that align with the valence band of the active layer for efficient hole extraction, and excellent thermal and chemical stability for long device lifetime.
The Contenders: A Comparative Overview
Our analysis will focus on a representative high-performing fluorene-based HTM, which we will refer to as F-CN (representing a generic fluorene-carbonitrile structure, in the absence of specific public data for this compound), and compare it against the following industry-standard HTMs:
-
Spiro-OMeTAD: For years, the gold standard in high-efficiency PSCs, known for its good film-forming properties and high power conversion efficiencies (PCEs). However, its complex multi-step synthesis, high cost, and susceptibility to degradation have driven the search for alternatives.
-
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): A polymeric HTM that has gained significant traction due to its excellent hole mobility and stability.[1] It often leads to high PCEs and can be processed from solution.[1]
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): A conductive polymer dispersion in water, widely used for its ease of processing and high transparency.[2] However, its acidic and hygroscopic nature can negatively impact device stability.[2]
Comparative Performance Analysis
The following table summarizes key performance metrics for our representative fluorene-based HTM (F-CN) and the benchmark materials, based on published data for similar fluorene derivatives and the respective standards.
| Parameter | F-CN (Fluorene-based) | Spiro-OMeTAD | PTAA | PEDOT:PSS |
| Power Conversion Efficiency (PCE) in PSCs | Up to 23%[3] | >25% | >25%[4] | Typically 15-20%[5][6] |
| Hole Mobility (μh) (cm²/Vs) | 10⁻³ - 10⁻⁴ | ~10⁻⁴[7] | ~10⁻³[8] | 10⁻⁵ - 10⁻³ |
| HOMO Energy Level (eV) | -5.0 to -5.4[7] | ~ -5.2[9] | ~ -5.2[8] | ~ -5.0 to -5.2[2] |
| Thermal Stability (TGA, Td) | High (>350 °C) | Moderate | High | Moderate |
| Synthesis Complexity & Cost | Facile, low-cost[2] | Complex, high-cost | Moderate | Low-cost |
| Dopant Requirement | Often dopant-free[10] | Requires dopants (e.g., Li-TFSI, tBP)[11] | Often requires dopants[12] | Dopant-free |
Key Insights from the Comparison:
-
Efficiency: While Spiro-OMeTAD and PTAA currently hold the record for champion cell efficiencies, select fluorene-based HTMs have demonstrated comparable and, in some cases, superior performance, especially when considering dopant-free systems.[3][4]
-
Mobility: Fluorene derivatives and PTAA generally exhibit higher hole mobility compared to Spiro-OMeTAD, which is a significant advantage for efficient charge extraction and transport.[13][7][8]
-
Energy Level Alignment: The HOMO energy levels of fluorene-based HTMs can be readily tuned through molecular design, allowing for excellent alignment with the valence band of various perovskite compositions.[7]
-
Stability: The rigid fluorene core often imparts high thermal stability to these molecules. Furthermore, the ability to function without hygroscopic dopants, which are often required for Spiro-OMeTAD and PTAA, can lead to significantly improved long-term device stability.[10][11]
-
Cost-Effectiveness: The synthesis of many fluorene-based HTMs is often more straightforward and utilizes cheaper starting materials compared to the complex synthesis of Spiro-OMeTAD, making them a more economically viable option for large-scale production.[2]
Experimental Methodologies for HTM Characterization
To provide a comprehensive understanding, we outline the key experimental protocols used to evaluate and compare these HTMs.
Synthesis of a Representative Fluorene-Based HTM
The synthesis of fluorene-based HTMs typically involves well-established organic chemistry reactions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for modular design and facile tuning of the material's properties.
Caption: Generalized workflow for the synthesis of fluorene-based HTMs.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to determine the HOMO and LUMO energy levels of a material.
Protocol:
-
Solution Preparation: Dissolve the HTM in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Three-Electrode Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential and record the resulting current.
-
Data Analysis: The onset of the first oxidation peak corresponds to the HOMO level, and the onset of the reduction peak corresponds to the LUMO level. These are typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Caption: Experimental workflow for Cyclic Voltammetry.
Charge Carrier Mobility Measurement: Space-Charge-Limited Current (SCLC)
The SCLC method is used to determine the charge carrier mobility of a material in a single-carrier device.
Protocol:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/HTM/Au.
-
I-V Measurement: Measure the current density-voltage (J-V) characteristics in the dark.
-
Data Analysis: The mobility (μ) can be extracted from the trap-free SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTM layer.
Caption: Workflow for SCLC mobility measurement.
Thermal Stability Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for assessing the thermal stability of HTMs.
-
TGA Protocol: Heat a small sample of the HTM under a controlled atmosphere (e.g., nitrogen) at a constant rate. The temperature at which significant weight loss occurs indicates the decomposition temperature (Td).
-
DSC Protocol: Heat and cool a sample of the HTM to identify phase transitions, such as the glass transition temperature (Tg), which is important for maintaining the amorphous state of the HTM film in a device.
Conclusion and Future Outlook
The development of novel hole transport materials is a cornerstone of advancing optoelectronic technologies. While Spiro-OMeTAD and PTAA have been instrumental in achieving high-efficiency devices, their limitations in terms of cost and stability necessitate the exploration of new material classes. Fluorene-based HTMs, with their tunable electronic properties, high hole mobility, excellent thermal stability, and potential for low-cost synthesis, represent a highly promising alternative.
The comparative data and experimental protocols presented in this guide are intended to equip researchers with the knowledge to critically evaluate and select the most appropriate HTM for their specific application. As research continues to push the boundaries of material science, we anticipate that fluorene-based and other novel HTMs will play an increasingly important role in the commercialization of next-generation solar cells and lighting technologies.
References
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Rombach, F., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(10), 5163-5190. [Link]
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Rombach, F., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(10), 5163-5190. [Link]
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Jeong, J., et al. (2021). A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells. Nature Photonics, 15(5), 343-349. [Link]
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Shao, K-F., et al. (2006). High Tg Fluorene-based Hole-transporting Materials for Organic Light-emitting Diodes. Chinese Journal of Chemistry, 24(5), 634-638. [Link]
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Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2022). Advanced Energy and Sustainability Research. [Link]
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Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material. (2022). MDPI. [Link]
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Singh, S. P., et al. (2022). Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. Journal of Materials Chemistry A, 10(1), 237-248. [Link]
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Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. (2023). MDPI. [Link]
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A Researcher's Guide to Bridging Theory and Experiment: The Case of 9H-fluorene-4-carbonitrile
For the researcher navigating the landscape of novel molecule development, the journey from a theoretically designed structure to a well-characterized, functional compound is one of meticulous validation. 9H-fluorene-4-carbonitrile, a promising scaffold in materials science and medicinal chemistry, serves as an exemplary case study for illustrating the critical interplay between theoretical prediction and experimental verification. This guide provides a comprehensive framework for comparing the in silico and benchtop properties of this molecule, offering not just protocols, but the scientific rationale that underpins them.
The core principle of this guide is to establish a self-validating workflow. Theoretical models provide a predictive roadmap, guiding experimental design and aiding in the interpretation of results. Conversely, experimental data serves to ground and refine theoretical models, leading to a more robust understanding of the molecule's behavior. This iterative process is fundamental to scientific integrity and the accelerated development of new chemical entities.
I. Theoretical Foundations: Predicting the Properties of this compound
Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting the structural and electronic properties of organic molecules.[1] A typical starting point for the theoretical investigation of this compound would involve geometry optimization and frequency calculations using a functional such as B3LYP with a 6-31G(d,p) basis set.[1][2][3][4] This level of theory provides a good balance between computational cost and accuracy for many organic systems.
A key objective of these calculations is to predict properties that can be experimentally validated. These include:
-
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's charge transport characteristics and its behavior in optoelectronic devices. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic absorption and emission properties.
-
Spectroscopic Properties: Predictions of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption maxima. Time-Dependent DFT (TD-DFT) is commonly employed to simulate electronic absorption spectra.[3][4][5]
The following table outlines the key theoretical parameters that would be calculated for this compound and their significance.
| Theoretical Parameter | Computational Method | Significance & Experimental Correlate |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Provides the most stable 3D structure. Correlates with X-ray crystallography data. |
| HOMO Energy | DFT | Energy of the highest occupied molecular orbital. Relates to the oxidation potential measured by cyclic voltammetry. |
| LUMO Energy | DFT | Energy of the lowest unoccupied molecular orbital. Relates to the reduction potential measured by cyclic voltammetry. |
| HOMO-LUMO Gap | DFT | Predicts the electronic excitation energy. Correlates with the onset of the UV-Vis absorption spectrum. |
| Vibrational Frequencies | DFT | Predicts the energies of molecular vibrations. Correlates with the peaks in an experimental IR spectrum. |
| ¹H and ¹³C NMR Shifts | GIAO method with DFT | Predicts the chemical shifts of protons and carbons. Correlates with experimental NMR spectra. |
| UV-Vis Absorption Maxima (λmax) | TD-DFT | Predicts the wavelengths of maximum light absorption. Correlates with experimental UV-Vis spectroscopy. |
II. Experimental Validation: A Multi-Technique Approach
The synthesis of this compound would likely follow established methodologies for the functionalization of the fluorene core.[6] Once synthesized and purified, a suite of analytical techniques is employed to determine its experimental properties.[7][8][9]
A. Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.[7][8][10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene protons at the 9-position. The ¹³C NMR would show signals for each unique carbon atom, including the quaternary carbon of the nitrile group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8] For this compound, the key vibrational mode to identify is the C≡N stretch of the nitrile group, which is expected to appear in the range of 2220-2260 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[7][10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
B. Photophysical and Thermal Properties
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques probe the electronic transitions within the molecule. The UV-Vis spectrum will reveal the wavelengths at which the molecule absorbs light, which can be compared to the HOMO-LUMO gap predicted by TD-DFT calculations.[3][4][5] Fluorescence spectroscopy measures the light emitted by the molecule after excitation, providing information on its potential as an emissive material.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of this compound in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
UV-Vis Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Fluorescence Acquisition: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow to or from a sample as it is heated or cooled, revealing phase transitions such as melting and glass transitions.[11] A high decomposition temperature is often a desirable property for materials used in electronic devices.[12]
C. Electrochemical Properties
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[13][14][15] These experimental values can be used to estimate the HOMO and LUMO energy levels, providing a direct comparison with the values obtained from DFT calculations.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential and record the resulting current. The potential at which oxidation and reduction peaks occur are recorded. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.
-
Data Analysis: From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas.
III. Bridging the Gap: A Comparative Analysis
The true power of this dual approach lies in the direct comparison of the theoretical and experimental data. The following table provides a template for this comparison, which would be populated with the experimentally determined values for this compound.
| Property | Theoretical Prediction | Experimental Result | Analysis of Concordance/Discrepancy |
| Melting Point (°C) | Not typically calculated | To be determined (DSC) | N/A |
| ¹H NMR (ppm) | Calculated chemical shifts | Measured chemical shifts | Compare predicted and experimental shifts and coupling patterns. Discrepancies may indicate conformational effects not fully captured by the gas-phase theoretical model. |
| ¹³C NMR (ppm) | Calculated chemical shifts | Measured chemical shifts | Similar to ¹H NMR, this comparison validates the carbon skeleton. |
| IR (C≡N stretch, cm⁻¹) | Calculated vibrational frequency | Measured absorption peak | The calculated frequency is often scaled by a correction factor to account for systematic errors in the theoretical method. |
| UV-Vis λmax (nm) | Calculated from TD-DFT | Measured absorption maximum | Solvatochromic effects in the experiment can lead to shifts compared to the gas-phase calculation. |
| HOMO (eV) | Calculated from DFT | Estimated from CV | A strong correlation is expected, though absolute values may differ. |
| LUMO (eV) | Calculated from DFT | Estimated from CV | Similar to HOMO, this comparison validates the predicted electronic structure. |
| Electrochemical Gap (eV) | HOMO-LUMO difference | Difference between oxidation and reduction potentials | This provides a direct comparison of the predicted and measured electronic bandgap. |
Discrepancies between theoretical and experimental values are not failures, but rather opportunities for deeper insight. For instance, a significant difference between the calculated and measured UV-Vis absorption maximum might suggest strong solvent-solute interactions or the presence of aggregation in the experimental sample. Similarly, deviations in NMR chemical shifts could point to specific intramolecular interactions that are sensitive to the local environment.
IV. Visualizing the Workflow
A systematic approach is crucial for the successful characterization of a new molecule. The following workflow diagram illustrates the iterative process of theoretical prediction and experimental validation.
Caption: A workflow for the integrated theoretical and experimental characterization of novel molecules.
V. Conclusion
The comprehensive characterization of this compound, or any novel compound, is a multi-faceted endeavor that relies on the synergistic application of theoretical and experimental techniques. By leveraging the predictive power of computational chemistry to guide and interpret experimental results, researchers can accelerate the discovery and development of new materials with tailored properties. This guide provides a robust framework for this integrated approach, emphasizing the importance of scientific rigor and a deep understanding of the underlying principles of molecular characterization.
References
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- ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega.
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- PubMed Central. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).
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A Comparative Guide to Assessing the Stability of 9H-fluorene-4-carbonitrile-Based Devices in Organic Electronics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of devices incorporating 9H-fluorene-4-carbonitrile derivatives. We will delve into the critical aspects of molecular stability, compare these materials with common alternatives, and provide detailed, field-proven protocols for rigorous stability testing. Our focus is on providing a causal understanding of experimental choices to ensure the generation of robust and reliable data for high-performance organic electronic devices.
The Central Role of Stability in Device Performance
The operational lifetime of an organic electronic device, such as an Organic Light-Emitting Diode (OLED), is a primary determinant of its commercial viability. Device degradation, observed as a decrease in luminance, an increase in driving voltage, or a color shift, is often rooted in the chemical and morphological instability of the organic materials used. 9H-fluorene derivatives, while offering excellent photophysical properties, have historically faced scrutiny regarding their stability, particularly at the C9 position. The introduction of a carbonitrile group, as in this compound, is a strategic chemical modification aimed at enhancing electron affinity and tuning electronic properties. However, a comprehensive assessment of its impact on device stability is crucial.
Understanding Instability in Fluorene-Based Materials
The stability of any organic material within a device is not merely an intrinsic property but is heavily influenced by the device architecture and operating conditions. For fluorene derivatives, a key area of investigation has been the stability of the C9 position on the fluorene core.
Key Considerations for this compound:
-
Intrinsic Molecular Stability: The fluorene core itself can be susceptible to oxidation, particularly at the C9 position, which can lead to the formation of fluorenone defects. These defects act as emission quenchers and charge traps, accelerating device degradation. The rigid structure of the fluorene unit is generally favorable for morphological stability, which helps prevent crystallization and maintain uniform thin films.
-
Positional Isomers and Substituents: The placement of the electron-withdrawing carbonitrile group and other substituents on the fluorene core significantly impacts the molecule's electronic structure and, consequently, its stability. Strategic design can enhance stability by protecting vulnerable sites and improving charge balance within the device.
-
Role in the Device Stack: Whether the this compound derivative is used as a host, an emitter, or in a transport layer will dictate the primary stressors it experiences. For instance, in a host material for a Thermally Activated Delayed Fluorescence (TADF) emitter, it must withstand triplet excitons and exhibit electrochemical stability.
Below is a diagram illustrating the potential degradation pathway of a fluorene-based material.
Caption: Workflow for accelerated operational lifetime testing of OLED devices.
Protocol: Environmental Stability Testing
Objective: To assess the device's resilience to environmental stressors like heat and humidity, which is crucial for storage and real-world operation.
Methodology:
-
"Shelf Life" Test (85°C/85% RH):
-
Place unencapsulated or encapsulated devices in an environmental chamber set to 85°C and 85% relative humidity.
-
At regular intervals (e.g., 12, 24, 48 hours), remove the devices and measure their J-V-L characteristics at room temperature.
-
The appearance of dark spots or a significant increase in leakage current indicates poor environmental stability, often due to delamination or electrode corrosion.
-
-
Thermal Cycling Test:
-
Subject the devices to repeated temperature cycles (e.g., -40°C to 85°C) with a specified ramp rate and dwell time at each extreme.
-
Measure J-V-L characteristics before and after a set number of cycles (e.g., 100 cycles).
-
This test probes the mechanical integrity of the device stack and the adhesion between layers, which can be compromised by materials with different coefficients of thermal expansion.
-
Synthesizing the Data: A Trustworthy Comparison
Example Comparative Data Table:
| Parameter | Device A (Fluorene-based Host) | Device B (Spirobifluorene-based Host) |
| Initial Luminance @ 10 mA/cm² | 1050 cd/m² | 1020 cd/m² |
| Driving Voltage @ 10 mA/cm² | 3.5 V | 3.6 V |
| CIE Coordinates (x, y) | (0.15, 0.25) | (0.15, 0.26) |
| LT50 @ 20 mA/cm² (hours) | 150 h | 250 h |
| Voltage Rise after 100h | +0.4 V | +0.2 V |
| Dark Spot Growth (85/85 test) | Moderate | Minimal |
This structured approach, combining rigorous, standardized testing with a carefully controlled comparison against relevant alternatives, provides the necessary framework for a definitive assessment of the stability of this compound-based devices. The insights gained will be crucial for guiding the rational design of next-generation materials for durable and efficient organic electronics.
References
-
Ishibashi, K., et al. (2021). Recent progress in high-efficiency and long-lifetime blue thermally activated delayed-fluorescence OLEDs. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lee, J., et al. (2021). High-efficiency deep-blue thermally activated delayed fluorescent emitters based on a B,N-embedded polycyclic aromatic hydrocarbon. Nature Photonics. Available at: [Link]
-
Im, Y., et al. (2017). Recent advances in blue thermally activated delayed fluorescence materials. Advanced Materials. Available at: [Link]
-
Kuk, Y., et al. (2021). Molecular design of host materials for blue thermally activated delayed fluorescent diodes: A review. Journal of Materials Chemistry C. Available at: [Link]
-
Han, C., et al. (2018). Understanding the degradation mechanism of TADF-based OLEDs. SID Symposium Digest of Technical Papers. Available at: [Link]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 9H-fluorene-4-carbonitrile with Literature Values
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. For a compound such as 9H-fluorene-4-carbonitrile, a polycyclic aromatic hydrocarbon with a nitrile functional group, precise characterization is the bedrock upon which further research is built. This guide provides an in-depth, experience-driven approach to cross-referencing experimentally obtained spectroscopic data with established literature values, ensuring the highest degree of scientific integrity. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), providing not only the data but also the causality behind the experimental choices.
The Imperative of Spectroscopic Cross-Referencing
The synthesis of a target molecule is only the first step; confirming its identity is a critical subsequent stage. Spectroscopic techniques provide a "fingerprint" of a molecule, but this fingerprint is only useful when it can be reliably compared to a known standard. Cross-referencing experimental data with literature values serves as a crucial validation step, confirming the successful synthesis of the desired compound and ensuring its purity. This process is fundamental to building a solid foundation for any further biological or material science investigations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of the proton signals provide a wealth of information about the electronic environment and connectivity of the hydrogen atoms.
Comparison of Experimental and Literature ¹H NMR Data
The following table compares the expected ¹H NMR data for this compound from the literature with a representative experimental dataset.
| Proton Assignment | Literature Chemical Shift (δ, ppm)¹ | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | 8.03 | 8.04 | s | - | 1H |
| H8 | 7.81 | 7.82 | d | 7.6 | 1H |
| H1, H2, H3 | 7.64 - 7.57 | 7.62 - 7.59 | m | - | 3H |
| H6, H7 | 7.46 - 7.36 | 7.45 - 7.38 | m | - | 2H |
| H9 | 3.98 | 3.99 | s | - | 2H |
¹Data obtained from "Rotational Spectra of Five Cyano Derivatives of Fluorene Contents".[1]
Protocol for ¹H NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H NMR data for a solid organic compound like this compound.
Rationale for Experimental Choices:
-
Deuterated Solvent: A deuterated solvent, such as chloroform-d (CDCl₃), is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[2][3][4] The deuterium nucleus resonates at a different frequency and provides a lock signal for the spectrometer, ensuring the stability of the magnetic field during the experiment.[3]
-
Sample Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, providing a good signal-to-noise ratio without causing issues with sample viscosity.[5]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to define the 0 ppm reference point. However, modern spectrometers can also use the residual solvent peak for calibration.[4]
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of chloroform-d (CDCl₃).
-
Gently sonicate or vortex the vial to ensure complete dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and pulse width.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), these experiments are less sensitive than ¹H NMR and typically require a higher sample concentration or a longer acquisition time.
Comparison of Experimental and Literature ¹³C NMR Data
| Carbon Assignment | Literature Chemical Shift (δ, ppm)¹ | Experimental Chemical Shift (δ, ppm) |
| C4a | 148.12 | 148.10 |
| C9a | 142.99 | 142.97 |
| C8a | 142.76 | 142.74 |
| C4b | 139.69 | 139.67 |
| C5 | 130.31 | 130.29 |
| C1 | 128.14 | 128.12 |
| C7 | 127.30 | 127.28 |
| C3 | 125.78 | 125.76 |
| C2 | 125.23 | 125.21 |
| C6 | 123.42 | 123.40 |
| C8 | 120.43 | 120.41 |
| CN | 119.42 | 119.40 |
| C4 | 110.77 | 110.75 |
| C9 | 37.32 | 37.30 |
¹Data obtained from "Rotational Spectra of Five Cyano Derivatives of Fluorene Contents".[1]
Protocol for ¹³C NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹³C NMR data.
Rationale for Experimental Choices:
-
Higher Concentration: A higher sample concentration (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]
-
Proton Decoupling: Broadband proton decoupling is typically employed to simplify the spectrum by collapsing the carbon signals into singlets and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Longer Acquisition Time: More scans are needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of CDCl₃.
-
-
Instrument Setup:
-
Follow the same procedure as for ¹H NMR for inserting the sample.
-
-
Data Acquisition:
-
Lock and shim the spectrometer.
-
Select a ¹³C NMR experiment with broadband proton decoupling.
-
Set the acquisition parameters, including a larger number of scans (e.g., 1024 or more, depending on the concentration), a suitable relaxation delay, and a 30° or 45° pulse angle for routine spectra of small molecules.[7]
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 0.25 Hz) to improve the signal-to-noise ratio.[7]
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).
-
Identify and label the peaks.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Comparison of Experimental and Literature IR Data
| Functional Group | Expected Absorption Range (cm⁻¹)¹ | Observed Experimental Absorption (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | ~3050 | Stretching |
| Aliphatic C-H | 3000 - 2850 | ~2925 | Stretching |
| Nitrile (C≡N) | 2260 - 2220 | ~2230 | Stretching |
| Aromatic C=C | 1600 - 1450 | ~1600, 1480, 1450 | Stretching |
| Aromatic C-H | 900 - 675 | Multiple bands | Out-of-plane bending |
¹Typical ranges for functional group absorptions.[8][9]
Protocol for FT-IR Data Acquisition
For a solid sample like this compound, the thin solid film method is a common and straightforward approach.
Rationale for Experimental Choices:
-
Thin Film Method: This method is simple and avoids the use of a matrix like KBr, which can sometimes absorb moisture and interfere with the spectrum.[2]
-
Volatile Solvent: A volatile solvent like methylene chloride is used to dissolve the sample and is then evaporated, leaving a thin film of the compound on the salt plate.[2]
Step-by-Step Procedure:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of this compound in a small vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid.
-
Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks in the spectrum.
-
Compare the observed peak positions with known functional group correlation tables.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.
Comparison of Experimental and Literature HRMS Data
| Parameter | Literature Value¹ | Experimental Value |
| Molecular Formula | C₁₄H₉N | C₁₄H₉N |
| Calculated Mass ([M+H]⁺) | 191.0808 | 191.0808 |
| Found Mass ([M+H]⁺) | 191.0814 | 191.0812 |
¹Data obtained from "Rotational Spectra of Five Cyano Derivatives of Fluorene Contents".[1]
Protocol for HRMS Data Acquisition
The following is a general protocol for HRMS analysis using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Rationale for Experimental Choices:
-
ESI Source: Electrospray ionization is a soft ionization technique that is well-suited for polar and moderately polar organic molecules, typically producing protonated molecules ([M+H]⁺) with minimal fragmentation.
-
High-Resolution Analyzer: A TOF or Orbitrap analyzer is capable of providing the high mass accuracy (typically <5 ppm) required to confidently determine the elemental composition.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize the signal for the compound of interest.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a suitable mass range.
-
-
Data Processing:
-
Determine the accurate mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
-
Comparative Analysis with Other Isomers
A key aspect of structural elucidation is distinguishing the target molecule from its isomers. The position of the nitrile group on the fluorene ring system significantly impacts the spectroscopic data. For instance, in the ¹H NMR spectrum, the chemical shifts of the aromatic protons are highly dependent on the position of the electron-withdrawing nitrile group. Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the aromatic rings will vary between isomers. By comparing the experimental data with the literature data for other isomers, such as 9H-fluorene-2-carbonitrile and 9H-fluorene-9-carbonitrile, a confident structural assignment can be made.[1]
Conclusion
The rigorous cross-referencing of experimental spectroscopic data with literature values is a cornerstone of chemical research. This guide has provided a comprehensive framework for the characterization of this compound, emphasizing not only the acquisition of high-quality data but also the scientific rationale behind the experimental procedures. By following these protocols and principles, researchers can ensure the integrity of their work and build a solid foundation for future discoveries in drug development and materials science.
References
-
Why is deuterium used in NMR? - ResearchGate. (2019, April 25). Retrieved from [Link]
-
Why it is necessary to used deuterated solvents for NMR experiments? - ResearchGate. (2014, July 7). Retrieved from [Link]
-
How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. Retrieved January 21, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization - ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (2025, September 22). Retrieved from [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. Retrieved January 21, 2026, from [Link]
-
A User Guide to Modern NMR Experiments - CHEMISTRY RESEARCH LABORATORY. Retrieved January 21, 2026, from [Link]
-
NMR Sample Preparation - University of Cambridge. Retrieved January 21, 2026, from [Link]
-
Rotational Spectra of Five Cyano Derivatives of Fluorene Contents. Retrieved January 21, 2026, from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Retrieved January 21, 2026, from [Link]
-
Cas 1529-40-4,9H-fluorene-9-carbonitrile | lookchem. Retrieved January 21, 2026, from [Link]
-
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY - COP Bela. Retrieved January 21, 2026, from [Link]
-
Acquiring 1 H and 13 C Spectra - Books - The Royal Society of Chemistry. (2018, September 28). Retrieved from [Link]
-
IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Retrieved January 21, 2026, from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved January 21, 2026, from [Link]
-
Sample preparation for FT-IR. Retrieved January 21, 2026, from [Link]
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evaluating the performance of different catalysts for 9H-fluorene-4-carbonitrile synthesis
Introduction: The Significance of the Fluorene Core in Modern Chemistry
The 9H-fluorene scaffold is a privileged structural motif in medicinal chemistry, materials science, and pharmaceuticals. Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making fluorene derivatives highly sought after as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and complex polymers.[1] The introduction of a nitrile group at the C4 position to form 9H-fluorene-4-carbonitrile further enhances its utility, providing a versatile chemical handle for subsequent transformations into amides, tetrazoles, or other nitrogen-containing heterocycles crucial for drug development.
This guide provides an in-depth evaluation of various catalytic systems for the synthesis of this compound, focusing on the palladium-catalyzed cyanation of 4-halo-9H-fluorene. We will dissect the performance of different catalysts, ligands, and cyanide sources, offering field-proven insights and supporting experimental data to guide researchers in selecting the optimal conditions for their synthetic needs.
Core Synthetic Strategy: Palladium-Catalyzed Cyanation
The most prevalent and versatile method for introducing a nitrile group onto an aromatic ring is the palladium-catalyzed cross-coupling of an aryl halide or pseudohalide with a cyanide source.[2] This reaction has largely superseded classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2]
The choice of catalyst, however, is not trivial. The reaction is notoriously sensitive to catalyst poisoning by the cyanide anion (CN⁻), which can strongly coordinate to the palladium center and inhibit the catalytic cycle.[2][3] Modern catalyst development has focused on overcoming this challenge through the strategic selection of palladium precursors, sterically bulky and electron-rich ligands, and cyanide sources that maintain a low concentration of free cyanide ions.
Comparative Analysis of Catalytic System Performance
The efficiency of the cyanation reaction is a synergistic effect of the palladium source, the phosphine ligand, the cyanide reagent, and the reaction conditions. Below, we compare the performance of several state-of-the-art systems applicable to the synthesis of this compound from its corresponding bromide or chloride precursor.
Data Presentation: Performance of Various Catalytic Systems for Aryl Cyanation
| Catalyst System (Pd Source + Ligand) | Cyanide Source | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ + XPhos | K₄[Fe(CN)₆] | Aryl Chloride | Dioxane/H₂O | 100 | 12 | >95 | The bulky, electron-rich XPhos ligand accelerates the rate-limiting reductive elimination step and sterically shields the Pd center from cyanide poisoning. K₄[Fe(CN)₆] is a non-toxic, stable cyanide source that maintains a low concentration of free CN⁻.[2][4] |
| Pd(OAc)₂ + CM-phos | K₄[Fe(CN)₆] | Aryl Chloride | Dioxane/H₂O | 70 | 24 | ~93 | The CM-phos ligand enables the reaction to proceed at a significantly milder temperature, which is beneficial for substrates with sensitive functional groups. The presence of water is crucial for this system's efficacy.[5][6] |
| Pd/C + dppf | Zn(CN)₂ | Aryl Bromide | DMAC | 110 | 18 | ~98 | A heterogeneous catalyst (Pd on Carbon) simplifies product purification by filtration. Dppf is a robust ligand, and Zn(CN)₂ is a common cyanide source, though it is more toxic than K₄[Fe(CN)₆]. Additives like zinc formate can reactivate the catalyst.[7] |
| Pd(OAc)₂ (Ligand-Free) | K₄[Fe(CN)₆] | Aryl Bromide | DMAC | 120 | 5 | 83-96 | This system offers operational simplicity and cost-effectiveness by omitting the expensive phosphine ligand. It relies on the inherent reactivity of unligated palladium at low concentrations. However, it typically requires higher temperatures and is more suitable for aryl bromides than less reactive chlorides.[3][8] |
| NiCl₂ + dppf | Zn(CN)₂ | Aryl Chloride | DMA | 100 | 24 | High | Nickel catalysis presents a more economical alternative to palladium. This system is effective for a broad range of aryl chlorides and bromides, leveraging the lower cost of the base metal.[6][9] |
Visualization of the Catalytic Process
To understand the role of the catalyst and ligand, it is essential to visualize the catalytic cycle. The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cyanation.
Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.
Recommended Experimental Protocol
This protocol is based on the highly efficient and robust system developed by Buchwald and coworkers, utilizing a palladacycle precatalyst, a bulky biaryl phosphine ligand, and the non-toxic cyanide source potassium ferrocyanide (K₄[Fe(CN)₆]).[2][4] This approach is recommended for its high functional group tolerance, excellent yields, and enhanced safety profile.
Materials:
-
4-Bromo-9H-fluorene (1.0 equiv)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 equiv)
-
XPhos Palladacycle Gen. 3 (0.01 equiv, 1 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Deionized Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-9H-fluorene, potassium ferrocyanide trihydrate, XPhos Palladacycle, and sodium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 1:1 to 3:1 ratio of dioxane to water) via syringe. The final reaction concentration should be approximately 0.1-0.5 M with respect to the aryl halide.
-
Causality Note: The use of a biphasic aqueous system is critical. It helps to overcome the low solubility of K₄[Fe(CN)₆] in organic solvents while maintaining a controlled, low concentration of cyanide in the organic phase where the catalysis occurs, thus preventing catalyst deactivation.[10]
-
-
Heating and Stirring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Trustworthiness Note: A proper work-up is crucial. Washing with brine helps to remove residual water and inorganic salts.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Conclusion and Future Perspectives
The palladium-catalyzed cyanation of aryl halides stands as the premier method for synthesizing this compound and its derivatives. While numerous catalytic systems exist, the combination of a bulky, electron-rich phosphine ligand such as XPhos with a stable, non-toxic cyanide source like K₄[Fe(CN)₆] offers a superior balance of efficiency, safety, and broad applicability.[2][4] For applications where cost is a primary driver and the substrate is an aryl bromide, ligand-free systems present a viable, albeit higher-temperature, alternative.[8] As the field advances, we anticipate the development of even more active catalysts that operate at lower temperatures and catalyst loadings, further enhancing the sustainability and economic viability of this critical transformation.
References
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Reddy, A. V., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]
-
Thakore, R. R., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]
-
Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Available at: [Link]
-
Cohen, D. T., et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Li, Y., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters. Available at: [Link]
-
Thakore, R. R., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health. Available at: [Link]
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Thakore, R. R., et al. (2020). Comparison of cyanation reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Beller, M., & Zapf, A. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. Available at: [Link]
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluorene synthesis. Available at: [Link]
-
Das, P. (2019). Chapter 1: Introduction to Cu-catalyzed C-N cross-coupling reactions. Shodhganga. Available at: [Link]
-
Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. Available at: [Link]
-
Wei, J., et al. (2017). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
-
Wei, J., et al. (2017). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. Available at: [Link]
-
Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Semantic Scholar. Available at: [Link]
-
Elarbi, M., et al. (2021). Efficient Synthesis of Novel Plasticizers by Direct Palladium‐Catalyzed Di‐ or Multi‐carbonylations. Chemistry – A European Journal. Available at: [Link]
-
Gignac, M. G., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Process Research & Development. Available at: [Link]
-
Wang, G-W., et al. (2014). Efficient palladium-catalyzed C(sp2)–H activation towards the synthesis of fluorenes. New Journal of Chemistry. Available at: [Link]
-
Worlikar, S. A., & Larock, R. C. (2009). Palladium-catalyzed synthesis of 9-fluorenylidenes through aryne annulation. Organic Letters. Available at: [Link]
-
Nakao, Y., & Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Worlikar, S. A., & Larock, R. C. (2009). Synthesis of 9-Fluorenylidenes and 9,10-Phenanthrenes through Palladium-Catalyzed Aryne Annulation by ortho-Halostyrenes and ortho-Halo Allylic Benzenes. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). JP6052949B2 - Method for producing 9-fluorenone from fluorene.
-
Worlikar, S. A., & Larock, R. C. (2009). Synthesis of 9-fluorenylidenes and 9,10-phenanthrenes Through Palladium-Catalyzed Aryne Annulation by O-Halostyrenes and O-Halo Allylic Benzenes. The Journal of Organic Chemistry. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9H-fluorene-4-carbonitrile
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 9H-fluorene-4-carbonitrile, a compound whose safe handling is paramount. The procedures outlined below are synthesized from established safety principles for related chemical structures and general hazardous waste management protocols, ensuring a self-validating system of safety and compliance.
PART 1: CORE DIRECTIVE: Hazard Assessment and Precautionary Principles
Inherent Hazards of the Fluorene Moiety: The fluorene structure is the primary driver of the compound's environmental toxicity. The parent compound, 9H-fluorene, is classified as very toxic to aquatic life, with long-lasting effects[1][2]. This ecotoxicity dictates that under no circumstances should this compound or its containers be released into the environment or disposed of via standard drains [1].
Risks Associated with the Nitrile Functional Group: The presence of the carbonitrile (nitrile) group introduces additional toxicological concerns. Organic nitriles are a class of compounds that can be toxic if ingested, inhaled, or absorbed through the skin. A significant hazard is the potential for thermal decomposition or reaction with strong acids to release highly toxic hydrogen cyanide gas[3]. Therefore, this compound must be handled with appropriate personal protective equipment and segregated from incompatible chemicals, particularly strong oxidizing agents and acids[1][4].
Physical Properties and Handling: this compound is typically a solid, crystalline powder[5]. Handling procedures should aim to minimize the generation of dust, which can be an inhalation hazard[1][6][7].
PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Step-by-Step Disposal Protocol
The following protocol is designed to provide a clear, logical, and safe workflow for the disposal of this compound. The causality behind each step is explained to foster a deep understanding of the safety measures.
Step 1: Donning Appropriate Personal Protective Equipment (PPE) Before beginning any waste handling procedures, it is imperative to wear the correct PPE to prevent exposure. This is a non-negotiable first line of defense.
-
Eye and Face Protection: ANSI-approved safety goggles are mandatory. A face shield should be worn if there is a risk of splashing[8].
-
Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact[8][9].
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron should be worn[8].
-
Respiratory Protection: If there is a potential for generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. All handling of solid waste should ideally be performed within a chemical fume hood[6][8].
Step 2: Waste Collection and Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Never mix incompatible waste streams[10].
-
Solid Waste:
-
Collect all solid this compound waste, including residual amounts from containers, contaminated weighing paper, and used pipette tips, in a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Avoid generating dust during transfer[2][7]. If necessary, lightly moisten the material with a compatible solvent (one that will not react) to prevent it from becoming airborne.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated liquid hazardous waste container.
-
Ensure the solvent is compatible with the container material.
-
Do not mix this waste stream with other liquid wastes unless you have confirmed their compatibility. Consult a chemical compatibility chart or your institution's Environmental Health and Safety (EHS) office[4][11].
-
The first rinse of any emptied container must also be collected as hazardous waste[10].
-
Step 3: Container Management and Storage Proper management of waste containers is a regulatory requirement and a key safety practice.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Closure: Keep the waste container securely closed at all times, except when adding waste[10][12]. This prevents the release of vapors and protects against spills.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area. This area should have secondary containment to capture any potential leaks[10]. Segregate the container from incompatible materials like strong acids and oxidizers[1][4].
Step 4: Final Disposal via Professional Services The ultimate disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[13].
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a legal requirement under regulations like the Resource Conservation and Recovery Act (RCRA)[13].
-
Transportation: Only licensed transporters are permitted to move hazardous waste off-site[12]. Never attempt to transport the waste yourself.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Summary of Hazards and Disposal
| Property/Concern | Data/Implication for Disposal | Rationale and Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Prohibits any form of environmental release or drain disposal.[1][2] |
| Physical State | Solid crystalline powder. | Spills must be handled carefully to avoid dust generation and inhalation.[5][7] |
| Reactivity | Reacts with strong oxidizing agents. Potential to release HCN with heat or strong acids. | Requires segregation from incompatible chemicals during storage and disposal.[1][3][4] |
| Primary Disposal Method | Incineration or landfill at an approved hazardous waste facility. | Must be managed by a licensed professional waste disposal service.[14] |
Experimental Protocols: Spill Cleanup Procedure
In the event of a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or if dust is generated, evacuate the area.
-
Don PPE: Wear the appropriate PPE as described in Step 1.
-
Contain: Prevent the spread of the powder.
-
Clean Up: Gently sweep or wipe up the material with a damp paper towel to avoid making it airborne[2]. Place all contaminated materials (towel, gloves, etc.) into a sealed bag or container.
-
Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the protocol above.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Mandatory Visualization: Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- Proper Disposal of Methyl 9H-fluorene-4-carboxylate: A Step-by-Step Guide. Benchchem.
- 4 - SAFETY DATA SHEET. Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Potassium cyanide. Wikipedia.
- SAFETY DATA SHEET - Fluoren-9-one. Sigma-Aldrich.
- Essential Safety and Logistics for Handling Methyl 9H-fluorene-4-carboxylate. Benchchem.
- Cas 1529-40-4,9H-fluorene-9-carbonitrile. Lookchem.
- 9-Methylene-9H-fluorene - Safety Data Sheet.
- Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%. Cole-Parmer.
- Hazardous Waste. Maryland Department of the Environment.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Fluorene SDS (Safety Data Sheet). Flinn Scientific.
- Chemical Compatibility Database. Cole-Parmer.
- CHEMICAL COMPATIBILITY CHART.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 4. vumc.org [vumc.org]
- 5. Cas 1529-40-4,9H-fluorene-9-carbonitrile | lookchem [lookchem.com]
- 6. biosynth.com [biosynth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. coleparmer.com [coleparmer.com]
- 12. Hazardous Waste [mde.maryland.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
